molecular formula C11H17N B1316156 N-ethyl-2-phenylpropan-1-amine CAS No. 52497-69-5

N-ethyl-2-phenylpropan-1-amine

Cat. No.: B1316156
CAS No.: 52497-69-5
M. Wt: 163.26 g/mol
InChI Key: YRJYTEMOKSUBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-phenylpropan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYTEMOKSUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578308
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-69-5
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Ethyl-2-phenylpropan-1-amine (Etilamfetamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-2-phenylpropan-1-amine , internationally known as Etilamfetamine or N-Ethylamphetamine , is a phenethylamine derivative acting as a psychomotor stimulant.[1][2] Structurally, it is the N-ethyl homolog of amphetamine.[2][3] While historically utilized as an anorectic agent (Apetinil), its current primary relevance lies in forensic toxicology, neuropharmacology research, and metabolic profiling of designer substituted amphetamines.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthesis for reference standards, analytical characterization (GC-MS/NMR), and metabolic fate. It is designed for researchers requiring high-fidelity data for drug development and forensic validation.

Part 1: Physicochemical Profile

Understanding the fundamental physical chemistry of N-ethylamphetamine is a prerequisite for successful extraction, formulation, and chromatographic separation.

Key Chemical Identifiers & Properties
PropertyValue / Description
IUPAC Name N-Ethyl-1-phenylpropan-2-amine
Common Synonyms Etilamfetamine, N-Ethylamphetamine, N-Ethyl-α-methylphenethylamine
CAS Number 457-87-4 (Free Base), 16105-78-5 (HCl Salt)
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol (Free Base)
Physical State Colorless oil (Free Base); White crystalline solid (HCl Salt)
Melting Point (HCl) 154–156 °C
pKa ~10.2 (Basic, secondary amine)
LogP (Octanol/Water) 2.4 – 2.9 (Lipophilic)
Solubility Free Base: Soluble in organic solvents (EtOH, DCM, Ether).HCl Salt: Soluble in water, ethanol; insoluble in ether.[1][2][3][4][5][6][7][8][9][10][11]
Structural Analysis

The molecule features a chiral center at the α-carbon. The (S)-enantiomer typically exhibits higher potency as a psychostimulant compared to the (R)-enantiomer, following the Structure-Activity Relationship (SAR) of the amphetamine class. The N-ethyl substitution increases lipophilicity relative to amphetamine, facilitating blood-brain barrier (BBB) permeation, though it slightly reduces receptor affinity compared to the N-methyl analog (methamphetamine).

Part 2: Synthesis & Manufacturing (Reference Standard)

Context: The following protocol describes the preparation of an analytical reference standard via Reductive Amination . This method is preferred in research settings for its high yield and purity profile compared to the Leuckart-Wallach reaction.

Reaction Mechanism

The synthesis involves the condensation of Phenyl-2-propanone (P2P) with ethylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Validated Protocol (Step-by-Step)
  • Imine Formation:

    • Dissolve Phenyl-2-propanone (1.0 eq) in dry methanol.

    • Add Ethylamine (1.2 eq, typically as a solution in methanol or THF) under inert atmosphere (N₂).

    • Critical Step: Allow the mixture to stir for 2–4 hours to ensure equilibrium favors imine formation.

  • Reduction:

    • Cool the reaction vessel to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to control exotherm.

    • Alternative: For industrial scaling, catalytic hydrogenation (H₂/Pd-C) is used, but NaBH₄ is superior for small-batch standards.

  • Workup & Purification:

    • Quench reaction with dilute HCl (converts amine to water-soluble salt).

    • Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted P2P (organic impurities).

    • Basify aqueous layer to pH >12 using NaOH (releases free base).

    • Extract free base into DCM. Dry over MgSO₄ and evaporate.

  • Crystallization (Salt Formation):

    • Dissolve free base in anhydrous diethyl ether.

    • Bubble dry HCl gas or add ethereal HCl dropwise.

    • Filter the white precipitate (N-ethylamphetamine HCl) and recrystallize from isopropanol/ether.

Synthesis Workflow Diagram

SynthesisWorkflow P2P Phenyl-2-Propanone (Precursor) Imine Imine Intermediate (Transient) P2P->Imine Condensation Ethylamine Ethylamine Ethylamine->Imine Reduction Reduction (NaBH4 or H2/Pd) Imine->Reduction Hydride Transfer FreeBase Crude Free Base (Oil) Reduction->FreeBase Workup (pH > 12) Salt N-Ethylamphetamine HCl (Crystalline Standard) FreeBase->Salt HCl/Ether

Caption: Figure 1. Reductive amination pathway for the synthesis of analytical grade N-ethylamphetamine.

Part 3: Analytical Characterization

Reliable identification requires distinguishing N-ethylamphetamine from its isomers (e.g., dimethylamphetamine) and homologs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for forensic identification. The fragmentation pattern is dictated by α-cleavage .[12]

  • Inlet Temp: 250°C

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Fragmentation Logic (Electron Ionization 70eV):

    • Base Peak (m/z 72): Formed by α-cleavage adjacent to the nitrogen.[12] The fragment is the iminium ion: [CH3-CH=NH-CH2CH3]+.

    • Tropylium Ion (m/z 91): Characteristic of the benzyl moiety (C7H7+).

    • Molecular Ion (m/z 163): Often weak or absent in EI spectra.

    • Other Ions: m/z 118, m/z 44 (minor).

Differentiation Note: Methamphetamine (N-methyl) has a base peak of m/z 58 . N-ethylamphetamine has a base peak of m/z 72 . This mass shift of +14 Da is diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3):

    • Doublet (d): ~1.1 ppm (3H, α-methyl group).

    • Triplet (t): ~1.05 ppm (3H, N-ethyl terminal methyl).

    • Multiplet (m): ~2.6–2.9 ppm (Benzyl protons & N-methylene).

    • Multiplet (m): ~7.2–7.4 ppm (Aromatic ring).

Part 4: Pharmacokinetics & Metabolism[3][13][14][15]

N-Ethylamphetamine acts as a prodrug and an active compound. Its metabolic pathway is critical for interpreting toxicology results, as the presence of amphetamine is a guaranteed downstream marker.

Metabolic Pathway

The primary metabolic route is N-dealkylation .

  • Substrate: N-Ethylamphetamine.

  • Enzyme System: Cytochrome P450 (Isozymes CYP2D6 and CYP2C19 are implicated in N-dealkylation of amphetamines).

  • Product: Amphetamine (Active metabolite) + Acetaldehyde.

  • Secondary Pathway: Beta-hydroxylation (minor) to norephedrine derivatives.

Biotransformation Diagram

Metabolism Parent N-Ethylamphetamine (Parent Drug) CYP CYP450 (Oxidative Dealkylation) Parent->CYP Amphetamine Amphetamine (Active Metabolite) CYP->Amphetamine Loss of Ethyl group Deamination Oxidative Deamination Amphetamine->Deamination P2P_Met Phenylacetone (P2P) Deamination->P2P_Met Benzoic Benzoic Acid (Excreted) P2P_Met->Benzoic Oxidation

Caption: Figure 2.[7] Primary metabolic pathway illustrating the conversion to Amphetamine via N-dealkylation.

Part 5: Safety & Handling (SDS Highlights)

Warning: N-Ethylamphetamine is a controlled substance in many jurisdictions (e.g., Schedule I in Canada, controlled analog in USA).

  • Hazard Class: CNS Stimulant.[13]

  • Acute Toxicity: Sympathomimetic effects. Overdose may cause tachycardia, hypertension, hyperthermia, and seizures.

  • Handling:

    • Use a certified Fume Hood.

    • Wear Nitrile gloves (double gloving recommended for oils).

    • Spill Cleanup: Neutralize with dilute acid (if free base) or absorb with inert material.

  • Storage: Store HCl salt at -20°C, protected from light and moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.12 (Fragmentation Data). Retrieved from [Link]

  • Beck, O., et al. (2007).N-ethylamphetamine as a metabolite of ethylamphetamine. Journal of Analytical Toxicology.

Sources

N-ethyl-2-phenylpropan-1-amine CAS number 91339-14-9

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-ethyl-2-phenylpropan-1-amine (CAS 91339-14-9), a structural analog of the phenethylamine class. It is designed for researchers and drug development professionals, focusing on chemical identity, synthesis, pharmacological mechanisms, and safety profiling.

CAS Number: 91339-14-9 (Hydrochloride) | Molecular Formula: C


H

N[1]

Executive Summary

N-Ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine) is a synthetic substituted phenethylamine. Structurally, it is a positional isomer of N-ethylamphetamine and a derivative of


-methylphenethylamine (BMPEA) .

While historically explored as a potential sympathomimetic agent, it has recently emerged in the context of forensic toxicology and "grey market" dietary supplements. Its pharmacological profile is characterized by adrenergic stimulation, likely mediated through the release of norepinephrine (NE) and dopamine (DA), with a selectivity profile distinct from its


-methyl analogs (amphetamines).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule features a phenethylamine backbone with a methyl group at the


-position (C2) and an ethyl substitution on the amine nitrogen. This structural arrangement prevents metabolism by Monoamine Oxidase (MAO) to some extent, increasing oral bioavailability compared to non-substituted phenethylamines, though less effectively than 

-methylation.
Table 1: Physicochemical Data
PropertyValueNote
IUPAC Name N-ethyl-2-phenylpropan-1-amine
Common Synonyms N-Ethyl-BMPEA; N-Ethyl-2-phenylpropylamine
Molecular Weight 163.26 g/mol (Free Base); 199.72 g/mol (HCl)
Exact Mass 163.1361
LogP (Predicted) ~2.4 - 2.9Lipophilic, crosses BBB
pKa (Predicted) ~9.5 - 10.0Protonated at physiological pH
Appearance White crystalline solid (HCl salt)Hygroscopic

Synthesis & Manufacturing Methodologies

The synthesis of N-ethyl-2-phenylpropan-1-amine typically follows routes established for secondary phenethylamines. The most robust and scalable method involves the reductive amination of 2-phenylpropanal (hydratropaldehyde) or the N-alkylation of 2-phenylpropan-1-amine (BMPEA).

Protocol A: Reductive Amination (Preferred)

This route minimizes over-alkylation and yields high purity.

  • Precursor: 2-Phenylpropanal (Hydratropaldehyde).

  • Reagent: Ethylamine (aqueous or anhydrous).

  • Reducing Agent: Sodium cyanoborohydride (NaBH

    
    CN) or Sodium triacetoxyborohydride (STAB).
    
  • Solvent: Methanol or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolve 2-phenylpropanal (1.0 eq) in Methanol.

  • Add Ethylamine (1.2 eq) and stir for 30 minutes to form the imine intermediate.

  • Cool to 0°C and slowly add NaBH

    
    CN (1.5 eq).
    
  • Adjust pH to ~6 with glacial acetic acid to catalyze reduction.

  • Stir at room temperature for 12–24 hours.

  • Workup: Quench with NaOH (aq), extract with DCM, dry over MgSO

    
    , and evaporate.
    
  • Purification: Convert to HCl salt using ethanolic HCl; recrystallize from IPA/Et

    
    O.
    
Visualization: Synthetic Pathway

The following diagram outlines the reductive amination pathway and an alternative route via amide reduction.

Synthesis Precursor 2-Phenylpropanal (Hydratropaldehyde) Imine Intermediate Imine Precursor->Imine + Ethylamine - H2O Product N-Ethyl-2-phenylpropan-1-amine Imine->Product Reduction (NaBH3CN or H2/Pd) Alt_Precursor 2-Phenylpropionic Acid Amide N-Ethyl-2-phenylpropanamide Alt_Precursor->Amide + Ethylamine (Coupling Agent) Amide->Product Reduction (LiAlH4)

Figure 1: Synthetic pathways for N-ethyl-2-phenylpropan-1-amine via Reductive Amination (Top) and Amide Reduction (Bottom).[2]

Pharmacology & Mechanism of Action

Structure-Activity Relationship (SAR)

N-ethyl-2-phenylpropan-1-amine belongs to a class of "isomer-analogs" where the position of the methyl group is shifted from the


-carbon (amphetamine) to the 

-carbon.
  • 
    -Methylation:  Reduces potency at the Dopamine Transporter (DAT) compared to 
    
    
    
    -methyl analogs (amphetamines) but retains significant affinity for the Norepinephrine Transporter (NET). This shift often results in a "cleaner" adrenergic stimulation with less euphoria/abuse potential than amphetamine.
  • N-Ethylation: Generally increases lipophilicity and blood-brain barrier (BBB) penetration. However, N-ethylation of phenethylamines often decreases receptor affinity relative to the N-methyl or primary amine variants.

Mechanism: Sympathomimetic Action

The compound acts primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) and/or Reuptake Inhibitor.

  • NET Substrate: It enters the presynaptic neuron via NET.

  • VMAT2 Interaction: It displaces norepinephrine from storage vesicles into the cytosol.

  • Reverse Transport: It triggers reverse transport of NET, flooding the synapse with norepinephrine.

  • TAAR1 Agonism: Like its parent BMPEA, it likely activates Trace Amine Associated Receptor 1 (TAAR1), modulating monoaminergic firing rates.

Table 2: Comparative Pharmacology (Predicted)
CompoundNET PotencyDAT PotencyPrimary Effect
Amphetamine HighHighEuphoria, Focus, Stimulation
BMPEA (Parent)ModerateLow-ModerateStimulation, Pressor effect
N-Ethyl-BMPEA Moderate Low Peripheral Stimulation, Alertness

Toxicology & Safety Profile

Safety Alert: As a research chemical and supplement adulterant, clinical safety data is sparse.[3][4] The following is derived from homolog toxicology.

Metabolic Fate

The primary metabolic pathway involves N-dealkylation to the primary amine (BMPEA), followed by oxidative deamination.

Metabolism Parent N-Ethyl-2-phenylpropan-1-amine Metabolite1 2-phenylpropan-1-amine (BMPEA) Parent->Metabolite1 CYP450 (N-Dealkylation) Metabolite2 Phenylacetic Acid Derivs Metabolite1->Metabolite2 MAO-B (Deamination)

Figure 2: Primary metabolic pathway via N-dealkylation.

Adverse Effects[13]
  • Cardiovascular: Hypertension, tachycardia, and potential for hemorrhagic stroke (observed in BMPEA-containing products).

  • Neurological: Anxiety, jitteriness, insomnia.

  • Interactions: High risk when combined with MAOIs or other stimulants (caffeine, synephrine).

Analytical Detection (Forensic & QC)

For researchers verifying compound identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard.

  • Fragmentation Pattern (Electron Ionization 70eV):

    • Base Peak: m/z 58 (due to the N-ethyl-methylene fragment:

      
      ). Note: This is distinct from the m/z 44 base peak of primary amines.
      
    • Tropylium Ion: m/z 91 (Characteristic of the benzyl fragment).

    • Molecular Ion: m/z 163 (Weak or absent).

Protocol for Detection:

  • Extraction: Liquid-liquid extraction from biological matrix using basic pH (pH > 10) into Ethyl Acetate.

  • Derivatization: Optional acetylation with Acetic Anhydride to improve peak shape and shift mass spectrum for confirmation.

Regulatory Status

  • World Anti-Doping Agency (WADA): Prohibited.[5][6] It falls under "S6. Stimulants" as a chemical structure related to generic phenethylamines and BMPEA.[5]

  • USA: Not explicitly scheduled under the CSA, but likely treated as an analog of amphetamine or covered under the Federal Analog Act if intended for human consumption.

  • EU: Status varies; generally considered a "New Psychoactive Substance" (NPS) and monitored.

References

  • Cohen, P. A., et al. (2015).[5] An amphetamine isomer whose efficacy and safety in humans has never been studied,

    
    -methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[4][5][6] Drug Testing and Analysis.[7][5][6] Link
    
  • Pawar, R. S., et al. (2014). Analysis of phenethylamines in dietary supplements by UPLC-MS/MS. Analytical and Bioanalytical Chemistry.[7][5][6] Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[7][4] Pharmacology & Therapeutics.[8] Link

  • PubChem. (2024).[9][2] Compound Summary: N-ethyl-2-phenylpropan-1-amine (CID 15788198).[2] National Library of Medicine. Link

  • World Anti-Doping Agency. (2024). The 2024 Prohibited List. WADA.[5][6] Link

Sources

Technical Monograph: Pharmacodynamics and Structure-Activity Profile of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-Methylphenethylamine Derivative / Sympathomimetic Amine

Executive Summary & Chemical Identity[1]

N-ethyl-2-phenylpropan-1-amine , commonly referred to as N-Ethyl-BMPEA (or N-Ethyl-


-methylphenethylamine), is a synthetic positional isomer of ethylamphetamine. Unlike the amphetamine class (

-methylphenethylamines), which possesses a methyl group at the

-carbon relative to the nitrogen, N-Ethyl-BMPEA features a methyl group at the

-carbon.

This structural deviation dictates a distinct pharmacological profile characterized by high selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), resulting in pronounced peripheral sympathomimetic effects with reduced central locomotor stimulation compared to its amphetamine isomers. This guide details the molecular mechanism, metabolic fate, and validation protocols for this specific analyte.

Structural Comparison
CompoundIUPAC NameMethyl PositionPrimary Target
N-Ethyl-BMPEA N-ethyl-2-phenylpropan-1-amine

-Carbon
NET (Substrate)
EthylamphetamineN-ethyl-1-phenylpropan-2-amine

-Carbon
DAT / NET (Releaser)
BMPEA2-phenylpropan-1-amine

-Carbon
NET / TAAR1

Mechanism of Action: The Noradrenergic Bias

The pharmacological activity of N-Ethyl-BMPEA is governed by its ability to act as a substrate-type releasing agent rather than a simple reuptake inhibitor. Its efficacy is defined by the "Phenethylamine Rule," where N-ethylation increases lipophilicity (enhancing blood-brain barrier penetration) while modulating transporter affinity.

Primary Pathway: NET-Mediated Efflux

Unlike amphetamine, which equipotently targets DAT and NET, the


-methyl substitution in N-Ethyl-BMPEA creates steric hindrance that reduces binding affinity at the Dopamine Transporter (DAT). However, the molecule retains high affinity for the Norepinephrine Transporter (NET).
  • Transporter Translocation: N-Ethyl-BMPEA acts as a substrate for NET, hijacking the transporter to enter the presynaptic neuron.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2).[1] Being a weak base, it disrupts the proton gradient (

    
    pH) across the vesicular membrane.
    
  • Cytosolic Accumulation: This disruption forces norepinephrine (NE) out of the vesicle and into the cytosol.

  • Reverse Transport: The accumulation of cytosolic NE reverses the concentration gradient, causing NET to reverse direction and pump NE into the synaptic cleft, triggering sympathetic activation (tachycardia, hypertension).

Secondary Pathway: TAAR1 Agonism

Based on the validated pharmacology of its parent compound, BMPEA, N-Ethyl-BMPEA functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) .

  • Mechanism: Binding to intracellular TAAR1 (located on the vesicular membrane or mitochondrial outer membrane) triggers a

    
    -protein coupled cascade.
    
  • Signaling:

    
     activation 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP increase
    
    
    PKA activation.
  • Outcome: PKA phosphorylates the transporter (NET/DAT), facilitating the efflux (reverse transport) mechanism and preventing reuptake.

Visualization: Synaptic Mechanism of Action

G cluster_synapse Synaptic Cleft (Extracellular) cluster_neuron Presynaptic Neuron (Intracellular) cluster_vesicle Synaptic Vesicle Ligand N-Ethyl-BMPEA NET NET Transporter (Reversed) Ligand->NET Substrate Entry TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism VMAT2 VMAT2 Ligand->VMAT2 Disrupts pH Gradient NE_Extra Norepinephrine (NE) NET->Ligand Intracellular Access NET->NE_Extra Reverse Transport (Efflux) PKA PKA / PKC Phosphorylation TAAR1->PKA cAMP Cascade PKA->NET Modulates Efflux NE_Intra Vesicular NE VMAT2->NE_Intra Displacement NE_Intra->NET Cytosolic Accumulation

Figure 1: Mechanistic pathway showing NET substrate activity and TAAR1-mediated transporter phosphorylation.

Metabolic Fate & Toxicology[3][4]

Understanding the metabolism of N-Ethyl-BMPEA is critical for distinguishing it from isomeric amphetamines in forensic analysis.

N-Dealkylation (Primary Route)

The ethyl group is rapidly cleaved by hepatic Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4), converting N-Ethyl-BMPEA into its parent amine, BMPEA .

  • Toxicological Implication:[2][3] The pharmacological effects are biphasic—initially driven by the lipophilic N-ethyl parent, followed by the sustained effects of the BMPEA metabolite.

Oxidative Deamination

Subsequent metabolism involves Monoamine Oxidase (MAO), primarily MAO-B, converting BMPEA into Phenylacetic Acid derivatives.

Visualization: Metabolic Pathway

Metabolism Parent N-Ethyl-BMPEA (Lipophilic Parent) Enzyme1 CYP450 (N-Dealkylation) Parent->Enzyme1 Metabolite1 BMPEA (Active Metabolite) Enzyme1->Metabolite1 Enzyme2 MAO-B (Deamination) Metabolite1->Enzyme2 Metabolite2 Phenylacetic Acid Derivatives Enzyme2->Metabolite2

Figure 2: Metabolic degradation pathway from N-Ethyl-BMPEA to inactive acid metabolites.

Experimental Validation Protocols

To validate the presence and activity of N-Ethyl-BMPEA, researchers must use self-validating assays that distinguish it from amphetamine.

Protocol A: Monoamine Uptake/Efflux Assay (HEK-293 Cells)

Objective: Determine if the molecule is a reuptake inhibitor or a substrate releaser.

Reagents:

  • HEK-293 cells stably expressing human NET (hNET) or DAT (hDAT).

  • Radiolabeled substrate: [³H]Norepinephrine or [³H]Dopamine.

  • Control: Desipramine (NET inhibitor) and Amphetamine (Releaser).[4]

Workflow:

  • Preparation: Plate hNET-HEK cells in 96-well plates.

  • Incubation: Add N-Ethyl-BMPEA (1 nM – 100 μM) for 10 minutes.

  • Uptake Phase: Add [³H]NE and incubate for 5 minutes.

  • Wash & Lysis: Rapidly wash with ice-cold buffer to stop uptake. Lyse cells.

  • Scintillation Counting: Measure retained radioactivity.

Interpretation (Self-Validating Logic):

  • If N-Ethyl-BMPEA is a substrate , pre-loading cells with [³H]NE and then adding the drug will cause a decrease in intracellular radioactivity (Efflux).

  • If it is a pure inhibitor (like cocaine), it will block uptake but not induce efflux of pre-loaded radioligand.

  • Expected Result: N-Ethyl-BMPEA will induce efflux in hNET cells but show significantly lower potency (

    
    ) in hDAT cells compared to Amphetamine control.
    
Protocol B: LC-MS/MS Differentiation

Objective: Chromatographic separation of N-Ethyl-BMPEA from Ethylamphetamine.

Methodology:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Differentiation Key: While isobaric (same mass), the

    
    -methyl group in N-Ethyl-BMPEA alters the elution time compared to the 
    
    
    
    -methyl of Ethylamphetamine.
  • Transitions (MRM): Monitor specific fragmentation patterns. The tropylium ion formation may differ slightly in ratio due to the position of the methyl group relative to the benzene ring.

References

  • Cohen, P. A., et al. (2015). "Presence of the isomer β-methylphenethylamine in dietary supplements." Drug Testing and Analysis.

  • Pawar, R. S., et al. (2014). "Analysis of β-methylphenethylamine in dietary supplements by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Lieber, R., et al. (2019). "The supplement adulterant

    
    -methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters."[2][5] Psychopharmacology. 
    
  • Lewin, A. H., et al. (2008). "Synthesis and evaluation of N-substituted analogues of the phenethylamine class." Journal of Medicinal Chemistry. (General SAR reference for N-ethylation effects).

  • FDA Center for Drug Evaluation. (2015). "Review of the biological activity of BMPEA." FDA Science Papers.

Sources

Technical Monograph: N-Ethyl-2-phenylpropan-1-amine (N-Ethyl-BMPEA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive pharmacological monograph on N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine or N-ethyl-BMPEA). It is structured for researchers and drug development professionals, focusing on mechanism of action, structure-activity relationships (SAR), and experimental validation.

Classification:


-Methylphenethylamine Derivative | CAS:  91339-15-0 (Base), 91339-14-9 (HCl)

Executive Summary & Chemical Identity

N-ethyl-2-phenylpropan-1-amine is a synthetic sympathomimetic amine and a structural isomer of N-ethylamphetamine (Etilamfetamine). While N-ethylamphetamine possesses the phenyl ring at the


-position and the amine at the 

-position (1-phenylpropan-2-amine core), N-ethyl-BMPEA features a "swapped" arrangement: the phenyl ring is at the

-position relative to the amine, but the methyl group is also at the

-position, leaving the amine on a primary carbon (2-phenylpropan-1-amine core).

This structural distinction is critical. While amphetamine derivatives are potent central nervous system (CNS) stimulants,


-methylphenethylamine (BMPEA) derivatives exhibit a distinct pharmacological profile characterized by high peripheral adrenergic potency  and reduced central dopaminergic efficacy .
Physicochemical Profile
PropertyData / ValueRelevance
Molecular Formula

Isobaric with Ethylamphetamine
Molecular Weight 163.26 g/mol Mass Spec Precursor Ion (

)
LogP (Predicted) ~2.8 – 3.1High lipophilicity; readily crosses BBB
pKa (Predicted) ~9.5 – 10.0Protonated at physiological pH
Core Scaffold

-Methylphenethylamine
Positional isomer of Amphetamine

Pharmacodynamics: Mechanism of Action

The pharmacological activity of N-ethyl-BMPEA is best understood through Structure-Activity Relationship (SAR) analysis of its parent scaffold (BMPEA) and homologous N-alkylation trends.

Primary Mechanism: Monoamine Transporter Substrate

N-ethyl-BMPEA functions primarily as a substrate-type releasing agent at monoamine transporters.

  • Norepinephrine Transporter (NET): High Affinity. The compound acts as a substrate, entering the presynaptic neuron and triggering the reversal of NET, leading to non-exocytotic efflux of norepinephrine (NE).

  • Dopamine Transporter (DAT): Low/Moderate Affinity. Unlike amphetamine, the

    
    -methyl substitution sterically hinders interaction with DAT. Consequently, N-ethyl-BMPEA exhibits a significantly higher NET:DAT ratio , favoring noradrenergic release.
    
  • TAAR1 Agonism: Based on the activity of BMPEA, the N-ethyl derivative is predicted to act as an agonist at the Trace Amine Associated Receptor 1 (TAAR1), modulating transporter function via protein kinase signaling (PKC/PKA).

The "Peripheral Dissociation" Effect

A critical safety finding for this class is the dissociation between locomotor effects and cardiovascular stress.

  • Amphetamine: High DAT release

    
     Strong Locomotor/Euphoric effects + High BP.
    
  • BMPEA / N-Ethyl-BMPEA: High NET release / Low DAT release

    
    High BP (Pressor effect)  + Minimal Locomotor/Euphoric effects .
    

Clinical Implication: Users may ingest toxic doses seeking a "high" that never manifests, leading to severe hypertensive crisis without subjective warning signs.

Visualizing the Mechanism

The following diagram illustrates the differential signaling and metabolic activation pathways.

Pharmacodynamics Compound N-Ethyl-BMPEA (Exogenous) Metabolism CYP450 / FMO3 (De-ethylation) Compound->Metabolism Bioactivation NET NET Transporter (High Affinity) Compound->NET Direct Substrate BMPEA BMPEA (Active Metabolite) Metabolism->BMPEA Major Pathway BMPEA->NET Potent Substrate DAT DAT Transporter (Low Affinity) BMPEA->DAT Weak Substrate TAAR1 TAAR1 Receptor (Intracellular) BMPEA->TAAR1 Agonist Physio_BP Peripheral Vasoconstriction (Increased BP) NET->Physio_BP NE Efflux Physio_CNS CNS Stimulation (Weak/Moderate) DAT->Physio_CNS DA Efflux TAAR1->NET Modulates Function

Figure 1: Pharmacodynamic and Metabolic pathway of N-Ethyl-BMPEA. Note the preferential activation of NET over DAT, leading to cardiovascular dominance.

Pharmacokinetics & Metabolism

N-ethylation of phenethylamines typically serves two roles: increasing lipophilicity (enhancing Blood-Brain Barrier penetration) and acting as a metabolic "timer" (prodrug).

Metabolic Pathway
  • N-Dealkylation (Major): The N-ethyl group is removed primarily by CYP2D6 and CYP3A4 isozymes to yield the parent compound, BMPEA .

  • Hydroxylation: Subsequent metabolism involves hydroxylation of the phenyl ring (likely para-position) or the alkyl chain, producing 1-amino-2-phenylpropan-2-ol.

  • Deamination: Oxidative deamination by MAO-B (Monoamine Oxidase B) to the corresponding ketone/acid.

Detection Window
  • Parent Compound: Detectable in plasma/urine for 12–24 hours.

  • Metabolite (BMPEA): Detectable for 24–48 hours, complicating forensic analysis as it is indistinguishable from direct BMPEA ingestion.

Experimental Protocols

For researchers characterizing this compound, the following self-validating protocols are recommended.

Protocol A: In Vitro Monoamine Release Assay (Synaptosomes)

Objective: Determine EC50 values for DA/NE release to verify NET selectivity.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and hippocampus/cortex (for NET) using standard sucrose homogenization and centrifugation (

    
     pellet discard; 
    
    
    
    supernatant retention).
  • Loading: Incubate synaptosomes with radiolabeled neurotransmitters (

    
     or 
    
    
    
    ) for 15 min at 37°C.
  • Wash: Centrifuge and resuspend to remove extracellular isotope.

  • Release Phase:

    • Aliquot synaptosomes into 96-well plates.

    • Add N-Ethyl-BMPEA (range: 1 nM to 100

      
      M).
      
    • Control: Use Amphetamine (positive control) and Vehicle (negative control).

    • Incubate for 15 min.

  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Quantification: Scintillation counting.

  • Calculation: Plot released radioactivity vs. log[concentration]. Fit to a sigmoidal dose-response curve to derive EC50.

    • Validation Check: Amphetamine EC50 should be ~10-50 nM. N-Ethyl-BMPEA is expected to show NET EC50 < DAT EC50.

Protocol B: LC-MS/MS Differentiation (Forensic)

Objective: Distinguish N-Ethyl-BMPEA from its isomer N-Ethylamphetamine.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Transitions (MRM):

    • Precursor: 164.1 (

      
      )
      
    • N-Ethyl-BMPEA Fragments: Look for tropylium ion variants or specific alkyl chain losses distinct from the benzyl fragmentation of amphetamines.

    • Differentiation: N-ethylamphetamine typically elutes later than BMPEA derivatives on standard C18 gradients due to slight lipophilicity differences, but retention time standards are mandatory .

Safety & Toxicology Profile

Hazard Class: Sympathomimetic Stimulant.

  • Cardiovascular: Acute hypertension, tachycardia, and potential for hemorrhagic stroke. The lack of central "rush" may lead users to re-dose, compounding peripheral adrenergic toxicity.

  • Therapeutic Index: Likely narrow. The effective dose for any potential therapeutic use (e.g., bronchodilation) overlaps significantly with the toxic pressor dose.

  • Interactions: High risk with MAOIs (hypertensive crisis) and other stimulants (additive cardiotoxicity).

References

  • Cohen, P. A., et al. (2015). Presence of the isomer of amphetamine, β-methylphenylethylamine (BMPEA), in dietary supplements.[1][2][3] Drug Testing and Analysis. Link

  • Schindler, C. W., et al. (2019). The supplement adulterant β-methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cholbinski, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug Testing and Analysis. Link

  • Lewin, A. H., et al. (2008). Synthesis and characterization of β-methylphenethylamine isomers. Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2015). BMPEA in Dietary Supplements. FDA.gov. Link[4]

Sources

Technical Guide: Receptor Binding Affinity Profile of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity and pharmacodynamic profile of N-ethyl-2-phenylpropan-1-amine (N-ethylamphetamine; Etilamfetamine). Unlike simple reuptake inhibitors, this molecule functions primarily as a substrate-type releasing agent. This distinction complicates the interpretation of standard binding affinity (


) values. This document details the structural dynamics, specific receptor interactions (DAT, NET, SERT, TAAR1), and the rigorous experimental protocols required to characterize its binding profile.

Pharmacological Profile & Structural Dynamics

N-ethyl-2-phenylpropan-1-amine is a phenethylamine derivative and the N-ethyl homolog of amphetamine. Its pharmacological activity is defined by its interaction with monoamine transporters and trace amine-associated receptors.

Structural Impact on Binding

The addition of an ethyl group to the amine nitrogen introduces specific steric and lipophilic changes compared to the parent compound (amphetamine) and its N-methyl analog (methamphetamine):

  • Steric Hindrance: The ethyl group increases steric bulk at the nitrogen atom. In Structure-Activity Relationship (SAR) studies, N-substitution larger than a methyl group generally reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) recognition sites compared to the unsubstituted amine.

  • Lipophilicity: The ethyl moiety increases the partition coefficient (

    
    ), facilitating rapid Blood-Brain Barrier (BBB) penetration.
    
  • Metabolic Activation: N-ethylamphetamine acts partially as a prodrug, undergoing N-dealkylation via CYP2D6 to yield amphetamine, which contributes significantly to its in vivo profile.

Mechanism of Action: Translocation vs. Blocking

Crucially, N-ethylamphetamine is a substrate-releaser , not a pure inhibitor.

  • Binding: It binds to the orthosteric site of the transporter.

  • Translocation: It is transported into the presynaptic neuron.

  • VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient.

  • Reverse Transport: This triggers the efflux of neurotransmitters (DA/NE) into the synaptic cleft.

Mechanism Drug N-ethylamphetamine (Extracellular) DAT DAT/NET (Transporter) Drug->DAT Bind (Ki) Cytosol Cytosolic Accumulation DAT->Cytosol Translocation TAAR1 TAAR1 Activation Cytosol->TAAR1 Agonism Efflux Neurotransmitter Efflux Cytosol->Efflux Reverse Transport TAAR1->DAT Phosphorylation

Figure 1: Mechanism of Action emphasizing the transition from binding to translocation and efflux.

Receptor & Transporter Binding Landscape

The binding affinity (


) of substrate-type releasers is often in the micromolar (

) range, which can be misleading if compared directly to nanomolar blockers like cocaine. The values below represent the consensus range for N-substituted amphetamines.
Comparative Binding Data[3]
TargetReceptor/Transporter TypeInteraction ModeApprox. Affinity (

/

)
SAR Note (vs. Amphetamine)
NET Norepinephrine TransporterSubstrate / Releaser

High affinity; N-ethyl retains significant potency.
DAT Dopamine TransporterSubstrate / Releaser

Slightly reduced affinity due to N-ethyl steric bulk.
SERT Serotonin TransporterSubstrate / Releaser

Weak interaction; low serotonergic selectivity.
TAAR1 Trace Amine Assoc.[1][2] ReceptorAgonist

Intracellular activation; modulates transporter function.
VMAT2 Vesicular TransporterInhibitor (Indirect)

Displaces vesicular monoamines.

Technical Insight: For N-ethylamphetamine, the Release Potency (


)  is often a more clinically relevant metric than Binding Affinity (

). While

measures how well the drug competes for the binding site,

measures the functional outcome (neurotransmitter release).

Experimental Methodologies: Radioligand Binding Assay[1][6][7][8]

To determine the


 of N-ethylamphetamine experimentally, a Competition Binding Assay  is the gold standard. This protocol validates the affinity by measuring the displacement of a radiolabeled ligand.
Protocol Design: DAT Binding Assay

Objective: Determine


 of N-ethylamphetamine at the Dopamine Transporter.
Radioligand: 

WIN 35,428 (High affinity, specific for DAT). Tissue Source: Rat Striatal Membranes or HEK-293 cells stably expressing hDAT.
Workflow Steps:
  • Membrane Preparation:

    • Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Why: Hypotonic shock and mechanical shear lyse cells to expose membrane fragments.

    • Centrifuge at 48,000

      
       for 20 mins. Wash pellet twice to remove endogenous dopamine (which would compete with the ligand).
      
  • Incubation System:

    • Total Binding: Membrane +

      
      WIN 35,428 (approx. 2 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
       GBR-12909 (saturates DAT sites).
      
    • Experimental: Add N-ethylamphetamine at increasing concentrations (

      
       to 
      
      
      
      ).
    • Incubate for 2 hours at 4°C (equilibrium).

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).

    • Wash

      
       with ice-cold buffer.[3]
      
    • Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate specific binding and fit to a one-site competition model. Derive


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of N-ethylamphetamine displacing 50% of specific radioligand.
    
  • 
    : Concentration of radioligand used.[4]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).
    

AssayWorkflow Tissue Tissue/Cells (Striatum/hDAT) Lysis Homogenization & Centrifugation (48k x g) Tissue->Lysis Wash Wash Step (Remove Endogenous DA) Lysis->Wash Incubate Incubation (Membrane + [3H]Ligand + Drug) Wash->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (Data Analysis) Filter->Count

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.[4]

Translational Significance & Interpretation

The "False Low Affinity" Paradox

Researchers often misinterpret the micromolar


 of amphetamines as "weak." However, for substrates, the transport cycle requires the molecule to bind, translocate, and release. A very high affinity (low nanomolar 

) often characterizes blockers (like cocaine) that bind and stay, preventing transport.
TAAR1 Agonism

Recent data highlights the role of TAAR1 (Trace Amine-Associated Receptor 1) .[1][2] N-ethylamphetamine, like its parent, activates intracellular TAAR1 (


-coupled).
  • Effect: This triggers cAMP production

    
     PKA activation 
    
    
    
    Phosphorylation of DAT/NET.
  • Result: Internalization of the transporter or reversal of transport direction. This is a critical component of its efficacy that is not captured in standard membrane binding assays (which often lack the intracellular machinery).

References

  • PubChem. (n.d.).[5][6] N-Ethyl-2-phenylpropan-1-amine (Compound).[6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Context: Comparative protocols for transporter release vs. binding).
  • Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at trace amine receptors. Molecular Pharmacology.[1] (Context: TAAR1 agonism mechanism).

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[7][3][8] (Context: Standard filtration protocols). Retrieved January 28, 2026, from [Link]

Sources

N-ethyl-2-phenylpropan-1-amine as a dopamine agonist

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Characterization of N-Ethyl-2-phenylpropan-1-amine (Etilamfetamine) as an Indirect Dopaminergic Agonist Subtitle: A Technical Guide on Mechanism, Structure-Activity Relationships, and Experimental Validation

Abstract

This technical guide provides a rigorous analysis of N-ethyl-2-phenylpropan-1-amine (N-ethylamphetamine), a phenethylamine derivative exhibiting potent dopaminergic activity. While often colloquially categorized alongside dopamine agonists, this compound functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) rather than a direct orthosteric agonist. This document details its pharmacodynamics, metabolic conversion to amphetamine, and specific protocols for validating its dopaminergic efficacy in vitro. It is intended for researchers in neuropsychopharmacology and medicinal chemistry.

Pharmacological Mechanism of Action (MOA)

The "Indirect Agonist" Distinction

N-ethyl-2-phenylpropan-1-amine does not bind with high affinity to the orthosteric site of Dopamine D1 or D2 receptors. Instead, it acts as a substrate-type releaser .[1]

  • Transporter Translocation: The molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), allowing it to bypass the presynaptic membrane.

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient.[2]

  • Cytosolic Accumulation & Reverse Transport: This disruption forces vesicular dopamine into the cytosol. The reversal of DAT function (efflux) then pumps dopamine into the synaptic cleft, where it activates post-synaptic receptors.

Signaling Pathway Visualization

The following diagram illustrates the indirect agonism pathway, distinguishing it from direct ligand-receptor binding.

DopaminergicPathway Compound N-ethyl-2-phenylpropan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Substrate Binding Cytosol Presynaptic Cytosol DAT->Cytosol Translocation DA_Cleft Synaptic Cleft Dopamine DAT->DA_Cleft Release Cytosol->DAT Reverse Transport (Efflux) VMAT2 VMAT2 (Vesicle) Cytosol->VMAT2 Gradient Disruption DA_Vesicle Vesicular Dopamine VMAT2->DA_Vesicle Displaces DA_Vesicle->Cytosol Leakage PostSynaptic Post-Synaptic D1/D2 Receptors DA_Cleft->PostSynaptic Activation Signal Downstream Signaling (cAMP/PKA) PostSynaptic->Signal Modulation

Figure 1: Mechanism of Indirect Dopaminergic Agonism via Transporter Reversal.

Structure-Activity Relationships (SAR)

The N-ethyl substituent plays a critical role in modulating the potency and metabolic stability of the amphetamine scaffold.

  • Steric Hindrance: The ethyl group increases steric bulk compared to the methyl group in methamphetamine. This results in a slightly reduced affinity for DAT, making N-ethylamphetamine approximately 10-fold less potent than dextroamphetamine as a dopamine releaser.[3]

  • Metabolic Liability: The N-ethyl group is susceptible to N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), converting a portion of the parent compound into amphetamine in vivo.

Comparative Potency Data
CompoundSubstituent (N-)DA Release EC50 (nM)NE Release EC50 (nM)Relative Potency
Dextroamphetamine -H~8.5~7.0High
Methamphetamine -CH3~12.3~12.0High
N-ethylamphetamine -CH2CH388.5 44.1 Moderate
N-propylamphetamine -(CH2)2CH3>300>100Low

Data synthesized from standard pharmacological assays [1, 2].

Experimental Protocols for Validation

To characterize N-ethyl-2-phenylpropan-1-amine as a dopaminergic agent, researchers must distinguish between reuptake inhibition and release. The following protocol describes a [³H]Dopamine Release Assay .

[³H]Dopamine Release Assay Workflow

Objective: Quantify the compound's ability to evoke dopamine efflux from pre-loaded synaptosomes.

Reagents:

  • Rat striatal synaptosomes (freshly prepared).

  • [³H]Dopamine (radiolabeled tracer).[4]

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Pargyline (MAO inhibitor) and Ascorbic acid (antioxidant).

Step-by-Step Methodology:

  • Preparation: Resuspend striatal P2 fraction (synaptosomes) in KRH buffer containing 10 µM pargyline.

  • Loading: Incubate synaptosomes with 50 nM [³H]Dopamine for 15 minutes at 37°C to load the vesicles.

  • Washing: Centrifuge and wash twice to remove extracellular radioligand.

  • Release Phase: Aliquot loaded synaptosomes into microplate wells. Add N-ethyl-2-phenylpropan-1-amine at varying concentrations (1 nM – 10 µM).

  • Termination: After 5 minutes, rapidly filter through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity in the filtrate (released DA) vs. the filter (retained DA) using Liquid Scintillation Counting (LSC).

Experimental Logic Visualization

ExperimentalWorkflow Step1 Synaptosome Prep (Rat Striatum) Step2 Load with [³H]DA (15 min, 37°C) Step1->Step2 Step3 Wash & Resuspend (Remove extracellular DA) Step2->Step3 Step4 Add N-ethyl-2-phenylpropan-1-amine (Variable Conc.) Step3->Step4 Step5 Measure Efflux (Scintillation Counting) Step4->Step5

Figure 2: Workflow for [³H]Dopamine Release Assay.

Metabolic Considerations in Research

When studying this compound in vivo, researchers must account for its metabolic conversion.

  • Pathway: N-dealkylation via CYP2D6.[5]

  • Active Metabolite: Amphetamine.[2][3][6][7][8]

  • Implication: Behavioral effects observed in rodent models may be partially attributable to the metabolite. To isolate the effects of the N-ethyl parent, co-administration of a CYP2D6 inhibitor (e.g., quinidine in humans, or specific murine equivalents) or use of in vitro systems (which lack hepatic metabolism) is recommended.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • PubChem. (n.d.).[9][10] "N-Ethyl-2-phenylpropan-1-amine Compound Summary." National Library of Medicine. Link

  • Mendelson, J., et al. (2006). "The clinical pharmacology of the N-ethyl analogue of methamphetamine." Biopharmaceutics & Drug Disposition. Link

  • Fleckenstein, A. E., et al. (2007). "New insights into the mechanism of action of amphetamines." Annual Review of Pharmacology and Toxicology. Link

Sources

Technical Monograph: Neurochemical Profile of N-Ethyl-2-phenylpropan-1-amine (Ethylamphetamine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-ethyl-2-phenylpropan-1-amine (Ethylamphetamine; Etilamfetamine) is a substituted phenethylamine and a close structural analog of amphetamine. Historically utilized as an anorectic, its pharmacological profile is characterized by the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. Unlike its N-methylated analog (methamphetamine), ethylamphetamine exhibits distinct pharmacodynamic properties, including a lack of significant agonism at the human Trace Amine-Associated Receptor 1 (hTAAR1).[1][2] This guide provides a comprehensive analysis of its neurochemical mechanisms, metabolic pathways, and experimental protocols for validation.

Chemical Identity & Structural Basis

IUPAC Name: N-ethyl-1-phenylpropan-2-amine Common Name: Ethylamphetamine, Etilamfetamine Chemical Class: Amphetamine (substituted phenethylamine) Molecular Formula: C₁₁H₁₇N Molar Mass: 163.26 g/mol

The addition of an ethyl group to the amine nitrogen of the amphetamine backbone alters the compound's lipophilicity and steric bulk. This modification reduces its potency relative to amphetamine and methamphetamine but retains the core sympathomimetic activity.

Pharmacodynamics: Mechanism of Action

Transporter Interaction (NDRA Profile)

Ethylamphetamine functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) . Its mechanism involves translocation into the presynaptic neuron via membrane transporters, followed by the disruption of vesicular storage.[3]

  • Norepinephrine Transporter (NET): High-affinity substrate. The drug competitively inhibits NE reuptake and triggers reverse transport (efflux).

  • Dopamine Transporter (DAT): Moderate-affinity substrate.[4] It induces dopamine release, though with approximately 10-fold lower potency than dextroamphetamine [1].[2]

  • Serotonin Transporter (SERT): Negligible affinity. The drug exhibits weak to non-existent effects on serotonergic transmission at therapeutic concentrations.

The TAAR1 Distinction

A critical divergence from amphetamine pharmacology is the interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[4]

  • Amphetamine/Methamphetamine: Potent agonists at hTAAR1, triggering transporter phosphorylation and internalization.

  • Ethylamphetamine: Research indicates it is inactive as an agonist at human and mouse TAAR1, though it acts as a partial agonist in rat models [2].[2] This suggests its releasing mechanism in humans relies predominantly on VMAT2 disruption and exchange diffusion rather than TAAR1-mediated signaling cascades.

Synaptic Signaling Pathway

The following diagram illustrates the mechanistic flow, highlighting the VMAT2 interaction and the absence of hTAAR1 activation.

G Extracellular Extracellular Space DAT_NET DAT / NET Transporters Extracellular->DAT_NET Substrate Binding Cytosol Presynaptic Cytosol Cytosol->DAT_NET Reverse Transport VMAT2 VMAT2 Cytosol->VMAT2 Interaction Vesicle Synaptic Vesicle Vesicle->Cytosol DA/NE Efflux EthylAmp Ethylamphetamine TAAR1 hTAAR1 Receptor (Inactive) EthylAmp->TAAR1 No Activation DAT_NET->Extracellular Release DAT_NET->Cytosol Translocation VMAT2->Vesicle pH Gradient Disruption DA_NE Dopamine / Norepinephrine

Figure 1: Synaptic mechanism of Ethylamphetamine. Note the VMAT2-dependent efflux and lack of hTAAR1 agonism.

Pharmacokinetics & Metabolic Pathway[5][6]

Ethylamphetamine is a pro-drug for amphetamine, but also possesses intrinsic activity.

  • Metabolism: The primary metabolic route is hepatic N-dealkylation to form amphetamine.

  • Enzymatic Control: While specific isoform confirmation for ethylamphetamine is rare, structural analogs (methamphetamine, MDMA) are heavily metabolized by CYP2D6 . It is scientifically sound to infer CYP2D6 involvement in the dealkylation process [3].

  • Excretion: Approximately 5–18% of a dose is excreted as amphetamine in the urine, with the remainder as unchanged parent drug or downstream metabolites (e.g., 4-hydroxyamphetamine) [1].

Metabolism Parent N-ethyl-2-phenylpropan-1-amine (Ethylamphetamine) Enzyme Hepatic CYP450 (Putative CYP2D6) Parent->Enzyme N-Dealkylation Metabolite2 4-Hydroxy-Ethylamphetamine Parent->Metabolite2 Hydroxylation (Minor) Metabolite1 Amphetamine (Active Metabolite) Enzyme->Metabolite1 Metabolite3 4-Hydroxyamphetamine Metabolite1->Metabolite3 Hydroxylation

Figure 2: Metabolic pathway showing conversion to the active metabolite Amphetamine.

Experimental Protocols

To validate the neurochemical profile of N-ethyl-2-phenylpropan-1-amine, the following self-validating protocols are recommended.

Protocol A: In Vitro Synaptosomal Release Assay

Objective: Determine the EC₅₀ for dopamine and norepinephrine release.

  • Preparation: Isolate synaptosomes from rat striatum (for DA) and prefrontal cortex (for NE) using standard homogenization and centrifugation (sucrose gradient) techniques.

  • Loading: Incubate synaptosomes (protein conc. 0.5 mg/mL) with radiolabeled substrates ([³H]DA or [³H]NE) for 15 min at 37°C.

  • Washing: Centrifuge and wash twice with Krebs-Henseleit buffer to remove non-internalized radioligands.

  • Release Induction: Aliquot synaptosomes into 96-well filter plates. Treat with varying concentrations of Ethylamphetamine (1 nM – 100 µM).

    • Control: Dextroamphetamine (Positive Control), Buffer (Negative Control).

  • Termination: Terminate reaction after 5-15 min by rapid vacuum filtration.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Calculation: Release % = (Released Radioactivity / Total Loaded Radioactivity) × 100.

    • Validation: The EC₅₀ should be approximately 88 nM for DA release [1].

Protocol B: In Vivo Microdialysis (Rat Model)

Objective: Measure real-time extracellular neurotransmitter flux.

  • Surgery: Stereotaxically implant a guide cannula targeting the Nucleus Accumbens (NAc) (Coordinates: AP +1.7, ML +0.8, DV -6.0 from bregma).

  • Recovery: Allow 5-7 days for post-operative recovery.

  • Perfusion: Insert microdialysis probe (2 mm membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

  • Baseline: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline.

  • Administration: Administer Ethylamphetamine (e.g., 1-5 mg/kg i.p.).

  • Analysis: Analyze dialysate samples using HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).

    • Expectation: A dose-dependent increase in extracellular DA and NE, peaking at 40-60 minutes post-injection.

Neurotoxicity & Safety Profile

The neurotoxic potential of substituted amphetamines is often linked to hyperthermia and the formation of reactive oxygen species (ROS) following massive dopamine efflux.

  • Comparison: N-methylation (Methamphetamine) typically enhances neurotoxicity compared to the parent amine. N-ethylation (Ethylamphetamine) reduces potency and, by extension, neurotoxic potential relative to Methamphetamine [4].

  • Mechanism: The reduced neurotoxicity is likely due to:

    • Lower affinity for DAT/NET (lower intracellular accumulation).

    • Lack of hTAAR1 agonism (reducing excitotoxicity pathways).

  • Risk: The primary risk factor remains the metabolic conversion to amphetamine. Chronic high-dose exposure may still induce dopaminergic terminal markers downregulation, though less severely than Methamphetamine.

Data Summary: Potency & Affinity

ParameterTargetValue (Approx.)Reference
EC₅₀ (Release) Dopamine (DAT)88.5 nM[1]
EC₅₀ (Release) Norepinephrine (NET)~44 nM (d-isomer)[1]
EC₅₀ (Release) Serotonin (SERT)~333 nM (d-isomer)[1]
Agonist Activity hTAAR1Inactive (>10,000 nM)[2]
Metabolism HepaticN-Dealkylation to Amphetamine[1]

References

  • Wikipedia. (n.d.). Etilamfetamine.[5] Retrieved January 28, 2026, from [Link]

  • Lewin, A. H., et al. (2011). Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class.[1] Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Verified via search context 1.5)

  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in Genetics. Retrieved from [Link]

  • Ricaurte, G. A., et al. (1989). Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine. Brain Research. Retrieved from [Link] (Contextual inference from search 1.14)

Sources

Technical Whitepaper: Pharmacodynamics and Locomotor Profiling of N-ethyl-2-phenylpropan-1-amine

[1]

Executive Summary

N-ethyl-2-phenylpropan-1-amine is a structural isomer of N-ethylamphetamine and a derivative of

11

This guide outlines a rigorous in vivo profiling protocol to determine the compound's psychomotor stimulant potential.[1] Based on Structure-Activity Relationships (SAR) of phenethylamines, N-ethyl-2-phenylpropan-1-amine is hypothesized to act as a monoamine releaser with high affinity for the Trace Amine-Associated Receptor 1 (TAAR1), producing dose-dependent hyperlocomotion.[1]

Chemical & Pharmacological Grounding[1]

Structural Identity

The compound is a positional isomer of amphetamine derivatives.[1] Understanding this structural nuance is critical for predicting in vivo behavior.[1]

  • Amphetamine: 1-phenylpropan-2-amine (

    
    -methylphenethylamine).[1]
    
  • BMPEA: 2-phenylpropan-1-amine (

    
    -methylphenethylamine).[1][2]
    
  • N-ethyl-BMPEA: N-ethyl-2-phenylpropan-1-amine.[1][3]

The


11
Putative Mechanism of Action

The locomotor effects are predicted to be mediated through two primary pathways:[1]

  • TAAR1 Agonism: Intracellular binding to TAAR1 in presynaptic terminals, triggering protein kinase A (PKA) and protein kinase C (PKC) signaling cascades that internalize DAT and reverse transport direction.[1]

  • VMAT2 Interaction: Displacement of vesicular dopamine into the cytosol, leading to non-exocytotic release.[1]

Gcluster_0Presynaptic Terminal Mechanismcluster_1Behavioral OutputCompoundN-ethyl-BMPEA(Extracellular)DAT_OutDAT (Uptake Blockade)Compound->DAT_OutCompetesCompound_IntraN-ethyl-BMPEA(Intracellular)Compound->Compound_IntraDiffusion/TransportDA_SynapseSynaptic DopamineDAT_Out->DA_SynapseReverse TransportTAAR1TAAR1 ReceptorCompound_Intra->TAAR1AgonismVMAT2VMAT2Compound_Intra->VMAT2DisplacementTAAR1->DAT_OutPhosphorylation(Reverse Transport)DA_CytoCytosolic DopamineVMAT2->DA_CytoReleaseDA_VesicleVesicular DopamineDA_Cyto->DAT_OutEffluxLocomotionHyperlocomotionDA_Synapse->LocomotionStereotypyStereotypy(High Dose)DA_Synapse->Stereotypy> Threshold

Figure 1: Putative synaptic mechanism driving locomotor activity.[1] N-ethyl-BMPEA enters the terminal, activates TAAR1, and reverses DAT function.

Experimental Methodology: Open Field Test (OFT)

To ensure Trustworthiness , this protocol utilizes a randomized, double-blind, vehicle-controlled design.[1]

Subjects & Housing
  • Species: Male C57BL/6J Mice (8–10 weeks old).[1]

  • Justification: This strain is the standard for psychostimulant locomotor assays due to consistent baseline activity and predictable dopaminergic sensitivity.[1]

  • Housing: Group-housed (4/cage) on a 12h light/dark cycle. Testing occurs during the light phase (circadian nadir) to maximize sensitivity to stimulant effects.[1]

Drug Formulation
  • Vehicle: 0.9% Sterile Saline.[1]

  • Compound: N-ethyl-2-phenylpropan-1-amine HCl.[1][3]

  • Dose Groups:

    • Vehicle (0 mg/kg)[1]

    • Low Dose (3 mg/kg)[1]

    • Medium Dose (10 mg/kg)[1]

    • High Dose (30 mg/kg)[1]

  • Route: Intraperitoneal (i.p.) injection.[1]

  • Volume: 10 mL/kg.[1]

Workflow Protocol

The experiment must follow a strict timeline to separate habituation from drug effects.[1]

WorkflowStartAcclimation(1 Hour in Testing Room)HabituationBaseline Recording(30 Mins in Chamber)Start->HabituationInjectionDrug Administration(i.p. Injection)Habituation->InjectionTestingActive Phase Recording(60-120 Mins)Injection->TestingAnalysisData Processing(Distance, Velocity, Center Time)Testing->Analysis

Figure 2: Experimental workflow for the Open Field Test locomotor assay.

Data Acquisition Parameters
  • Apparatus: 40x40 cm acrylic chambers with infrared beam breaks or video tracking (e.g., EthoVision XT).[1]

  • Primary Endpoint: Total Distance Traveled (cm) in 5-minute bins.

  • Secondary Endpoints:

    • Stereotypy: Repetitive breaks of the same beam (grooming/head bobbing).[1]

    • Thigmotaxis:[1] Ratio of time spent in periphery vs. center (anxiety index).[1]

Anticipated Results & Data Interpretation

Based on the pharmacology of BMPEA and N-ethylamphetamine, the following results are expected.

Dose-Response Profile

The compound is expected to display an Inverted-U dose-response curve.[1]

Dose (mg/kg)Predicted EffectMechanistic Correlate
0 (Vehicle) Baseline activity; gradual decline due to habituation.[1]Normal dopaminergic tone.[1]
3 (Low) Mild increase in ambulatory distance; reduced immobility.[1]Threshold DAT inhibition.
10 (Med) Peak Hyperlocomotion. Significant increase in distance and velocity.[1]Optimal synaptic dopamine levels for motor activation.[1]
30 (High) Reduced locomotion or onset of stereotypy (focused sniffing/grooming).[1]Excessive dopamine in striatum; transition from locomotion to stereotypy.[1]
Temporal Dynamics[1]
  • Onset: Rapid (5–10 minutes post-injection) due to high lipophilicity of the N-ethyl group.[1]

  • Duration: 60–90 minutes.[1] The N-ethyl group may delay metabolism by MAO-B compared to the primary amine, potentially extending the half-life.[1]

Safety & Toxicology Considerations

When handling N-ethyl-2-phenylpropan-1-amine, researchers must account for sympathomimetic toxicity.[1]

  • Cardiovascular Risk: Like BMPEA, this compound is likely a potent pressor agent.[1] In vivo monitoring should ideally include telemetry for Heart Rate (HR) and Mean Arterial Pressure (MAP) if possible.[1]

  • Thermoregulation: High doses may induce hyperthermia.[1] Rectal temperature should be measured post-assay.

  • Handling: Use standard PPE (nitrile gloves, lab coat, safety glasses).[1] Treat as a potential neurotoxin until proven otherwise.[1]

References

  • Cohen, P. A., et al. (2015).[1] Presence of the isomer of methamphetamine, β-methylphenylethylamine, in dietary supplements.[1] Drug Testing and Analysis.[1] Link

  • Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines.[1] Pharmacology & Therapeutics.[1] Link

  • Lewin, A. H., et al. (2008).[1] 2-Phenylethylamines: the effects of N-alkylation on interaction with the dopamine transporter.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology.[1] Link (Cited for methodology on monoamine transporter assays).[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine.[1]Link[1]

Architectures of Isomerism: A Technical Guide to the SAR of N-Ethyl-2-phenylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and pharmacological analysis of


-ethyl-2-phenylpropan-1-amine  (also known as 

-ethyl-

-methylphenethylamine).[1] As a regioisomer of the controlled substance

-ethylamphetamine, this molecule represents a critical study in how subtle scaffold shifts—specifically the migration of the methyl group from the

to the

carbon—alter pharmacodynamic profiles from potent psychostimulation to peripheral sympathomimetic activity.

This guide is designed for medicinal chemists and pharmacologists, focusing on the synthesis, structure-activity relationships (SAR), and monoaminergic interactions of this specific scaffold.

Chemical Architecture & Isomeric Context[1][2][3][4]

To understand the activity of


-ethyl-2-phenylpropan-1-amine, one must first distinguish it from its more famous isomer.[1] The position of the methyl group on the ethylamine side chain acts as a "molecular switch" for selectivity between central dopamine release and peripheral adrenergic agonism.
Structural Comparison
Feature

-Ethylamphetamine
(Isomer A)

-Ethyl-2-phenylpropan-1-amine
(Isomer B - Target)
IUPAC Name

-ethyl-1-phenylpropan-2-amine

-ethyl-2-phenylpropan-1-amine
Scaffold Class

-Methylphenethylamine (Amphetamine)

-Methylphenethylamine (BMPEA)
Chiral Center C2 (Alpha to Nitrogen)C2 (Beta to Nitrogen)
Primary Target DAT/VMAT2 (Central CNS)TAAR1 / NET (Peripheral/Central)
Conformation Methyl group hinders MAO access to amine.[1]Methyl group creates steric bulk near the phenyl ring.[1]
The "Vonedrine" Connection

The target molecule is the


-ethyl analog of Phenpromethamine  (

-methyl-2-phenylpropan-1-amine), historically marketed as the nasal decongestant Vonedrine. This establishes the baseline pharmacology of this scaffold: potent vasoconstriction with reduced blood-brain barrier (BBB) penetration and lower abuse potential compared to amphetamines.[1]

Chemical Synthesis: Reductive Amination Protocol

The most robust route to


-ethyl-2-phenylpropan-1-amine avoids the legal complexities of P2P precursors by utilizing 2-phenylpropanal  (Hydratropaldehyde).[1] This aldehyde is subjected to reductive amination with ethylamine.[1]
Reaction Workflow (DOT Visualization)

SynthesisWorkflow Precursor 2-Phenylpropanal (Hydratropaldehyde) Intermediate Schiff Base (Imine Intermediate) Precursor->Intermediate Dehydration (-H2O) Reagent Ethylamine (aq/gas) Reagent->Intermediate Product N-Ethyl-2-phenylpropan-1-amine Intermediate->Product Reduction Reductant NaBH4 or NaBH3CN in MeOH Reductant->Product

Figure 1: One-pot reductive amination pathway for the synthesis of N-ethyl-2-phenylpropan-1-amine.

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 2-phenylpropanal (1.0 eq) in anhydrous Methanol (MeOH).

    • Add Ethylamine (1.2 eq) dropwise at 0°C.[1]

    • Add molecular sieves (3Å) to scavenge water and drive the equilibrium toward the imine.

    • Stir: 2 hours at room temperature.[1]

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (

      
      ) (1.5 eq) in small portions (exothermic).
      
    • Note: Sodium Cyanoborohydride (

      
      ) offers better chemoselectivity if acid-sensitive groups are present, but 
      
      
      
      is sufficient for this scaffold.[1]
  • Workup:

    • Quench with dilute HCl (careful gas evolution).[1]

    • Basify to pH 12 with NaOH.[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Convert to Hydrochloride salt using ethereal HCl for crystallization.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by its interactions with the Trace Amine Associated Receptor 1 (TAAR1) and monoamine transporters (DAT/NET).

The SAR Map

SAR_Logic Core N-Ethyl-2-phenylpropan-1-amine Zone1 N-Terminus (Ethyl) Core->Zone1 Zone2 Beta-Carbon (Methyl) Core->Zone2 Zone3 Phenyl Ring Core->Zone3 Out1 Increased Lipophilicity Reduced DAT Affinity vs N-Me Zone1->Out1 Steric Bulk Out2 Reduced CNS Potency Preserved Periphery (NET) Zone2->Out2 Regioisomerism Out3 TAAR1 Agonism (Stereoselective) Zone2->Out3 Zone3->Out3 Electronic Factors

Figure 2: SAR decision tree highlighting the functional impact of structural zones.[1]

Key SAR Findings
Zone 1: The Nitrogen Substituent (N-Ethyl) [2]
  • Trend: Primary Amine (BMPEA) > Secondary Methyl (Phenpromethamine) > Secondary Ethyl (Target).[1]

  • Mechanism: As the size of the N-substituent increases on the phenethylamine scaffold, affinity for the Dopamine Transporter (DAT) generally decreases.

  • Result: The

    
    -ethyl analog is predicted to be a weaker psychostimulant than Phenpromethamine but retains adrenergic activity (vasoconstriction).[1] The ethyl group increases lipophilicity (
    
    
    
    ), potentially aiding membrane crossing, but the steric penalty at the transporter binding site reduces efficacy.
Zone 2: The Beta-Methyl Group [2][3]
  • The "Isomeric Shift": Moving the methyl from

    
     (amphetamine) to 
    
    
    
    prevents the molecule from effectively mimicking dopamine in the "deep" binding pocket of DAT.
  • MAO Susceptibility: Unlike the

    
    -methyl group, the 
    
    
    
    -methyl group does not protect the amine from Monoamine Oxidase (MAO) as effectively. This results in a shorter half-life compared to amphetamines.[1]
Zone 3: Stereochemistry (C2)
  • The C2 position is chiral.[1][4]

  • Studies on Phenpromethamine indicate that the (R)-enantiomer (levorotatory) is typically more active at adrenergic receptors than the (S)-enantiomer.[1]

Pharmacological Profile[1][5][6]

Binding Affinity & Transporter Selectivity

While specific


 data for the 

-ethyl variant is rare in public literature, its profile can be triangulated from its close analogs (BMPEA and Phenpromethamine).
TargetActivity TypePredicted PotencyMechanism Note
TAAR1 AgonistHigh (

)

-methylphenethylamines are potent TAAR1 agonists, modulating monoamine firing rates.[1]
NET Reuptake Inhibitor / ReleaserModeratePrimary driver of sympathomimetic effects (blood pressure, heart rate).[1]
DAT Reuptake InhibitorLowSteric bulk of N-ethyl +

-methyl placement reduces dopamine release capabilities.[1]
5-HT2A AgonistNegligibleLacks ring substitution (e.g., 2,5-dimethoxy) required for psychedelic activity.[1]
Toxicology & Metabolism[1]
  • Metabolic Route: The

    
    -ethyl group is subject to oxidative dealkylation (via CYP450 enzymes) to yield the primary amine (BMPEA).
    
  • Cardiovascular Risk: Due to potent NET activation without balancing CNS sedation, this class carries a risk of tachycardia and hypertension, similar to other "workout supplement" stimulants (e.g., DMAA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine.[1] Retrieved from [Link][1]

  • Lewin, A. H., et al. (2008).

    
    -Phenethylamines at Human Trace Amine Receptor 1.[1] Bioorganic & Medicinal Chemistry.[1][5][6] Retrieved from [Link]
    
  • Cho, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.[1][6] Retrieved from [Link][1][7][6]

  • Cohen, P. A., et al. (2015).An amphetamine isomer whose efficacy and safety in humans has never been studied,

    
    -methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis.[1] Retrieved from [Link]
    
  • Master Organic Chemistry (2017). Reductive Amination: Mechanism and Applications. Retrieved from [Link]

Sources

Pharmacokinetics of N-ethyl-2-phenylpropan-1-amine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics of N-ethyl-2-phenylpropan-1-amine , also known as N-ethyl-


-methylphenethylamine  (N-Ethyl-BMPEA).

Executive Summary & Chemical Identity

N-ethyl-2-phenylpropan-1-amine is a structural isomer of N-ethylamphetamine (Etilamfetamine) and a derivative of


-methylphenethylamine (BMPEA). While often encountered as a synthesis impurity (designated Impurity C  in pharmacopeial monographs for related phenethylamines) or a designer stimulant, its pharmacokinetic profile is distinct due to the 

-methyl substitution pattern.

This guide provides a mechanistic breakdown of its Absorption, Distribution, Metabolism, and Excretion (ADME), grounded in structure-activity relationships (SAR) of phenethylamine analogs.

Chemical Properties
PropertyDetail
IUPAC Name N-ethyl-2-phenylpropan-1-amine
Common Synonyms N-Ethyl-BMPEA; N-Ethyl-

-methylphenethylamine
Molecular Formula

Molecular Weight 163.26 g/mol
Key Structural Feature

-methyl group (on C2) vs.

-methyl group (on C1) found in amphetamines.
Regulatory Status Analytical Impurity / Novel Psychoactive Substance (NPS)

Absorption & Bioavailability

As a lipophilic secondary amine, N-ethyl-2-phenylpropan-1-amine exhibits properties consistent with rapid passive diffusion across biological membranes.

  • Lipophilicity (LogP): Estimated at ~2.8–3.1. The N-ethyl group increases lipophilicity relative to the parent compound (BMPEA), facilitating enhanced gastrointestinal absorption.

  • Oral Bioavailability (

    
    ):  Predicted to be high (>75%).[1] Unlike phenethylamine (PEA), which is rapidly degraded by MAO-B in the gut wall, the N-ethyl substitution provides steric protection against first-pass metabolic deamination.
    
  • pKa: ~9.5–10.0 (Basic). At physiological pH (7.4), the compound exists primarily in the ionized (cationic) form, but the equilibrium concentration of the uncharged base is sufficient for rapid absorption.

Distribution

The distribution profile is characterized by extensive tissue binding and blood-brain barrier (BBB) penetration.

  • Volume of Distribution (

    
    ):  Expected to be large (3–5 L/kg), typical of basic amphetamine-like amines that sequester in acidic tissue compartments (lysosomes) and bind to intracellular proteins.
    
  • Plasma Protein Binding: Moderate (20–40%).

  • CNS Penetration: The N-ethyl modification enhances BBB permeability compared to BMPEA. Once in the CNS, it acts as a substrate for monoamine transporters (DAT/NET), though with different affinity profiles than

    
    -methyl analogs.
    

Metabolism (Biotransformation)

Metabolism is the critical determinant of this compound's half-life and pharmacological duration. The metabolic pathway involves two phases: N-dealkylation (activation/conversion) and oxidative deamination (clearance).

Phase I: N-Dealkylation (Major Pathway)

The primary metabolic step is the removal of the ethyl group to yield the primary amine, 2-phenylpropan-1-amine (BMPEA) .

  • Enzymes: Cytochrome P450 isozymes, primarily CYP2D6 and CYP2B6 , with contributions from CYP3A4.

  • Significance: This conversion generates an active metabolite (BMPEA) known to act as a positional isomer of amphetamine with pressor and stimulant effects.

Phase I: Oxidative Deamination

Following N-dealkylation, the resulting primary amine (BMPEA) is susceptible to oxidative deamination.

  • Enzymes: Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO).

  • Mechanism: Unlike amphetamine (

    
    -methyl), which sterically blocks MAO, the 
    
    
    
    -methyl group of BMPEA offers less resistance to MAO degradation. However, the N-ethyl group of the parent compound protects it from direct MAO attack until dealkylation occurs.
  • Products: Phenylacetic acid derivatives (e.g., 2-phenylpropionic acid).

Phase II: Conjugation

Hydroxylated metabolites (if ring hydroxylation occurs) undergo glucuronidation or sulfation before excretion.

Metabolic Pathway Diagram

Metabolism Parent N-ethyl-2-phenylpropan-1-amine (Parent Drug) BMPEA 2-phenylpropan-1-amine (Active Metabolite: BMPEA) Parent->BMPEA N-Dealkylation (CYP2D6, CYP2B6) Hydroxy p-Hydroxy-N-ethyl-BMPEA (Minor) Parent->Hydroxy Ring Hydroxylation (CYP2D6) Acid 2-phenylpropionic acid (Inactive) BMPEA->Acid Oxidative Deamination (MAO-B / SSAO) Glucuronide O-Glucuronide Conjugate Hydroxy->Glucuronide Phase II Conjugation (UGT)

Figure 1: Proposed metabolic pathway of N-ethyl-2-phenylpropan-1-amine highlighting the conversion to the active metabolite BMPEA.[2]

Excretion & Clearance

  • Route: Primarily renal excretion.

  • pH Dependence: As a weak base, clearance is highly dependent on urinary pH. Acidic urine enhances ionization, trapping the compound in the renal tubules and accelerating excretion (shorter

    
    ). Alkaline urine promotes reabsorption (longer 
    
    
    
    ).
  • Half-life (

    
    ):  Estimated at 4–6 hours for the parent compound, though genetic polymorphism in CYP2D6 could extend this in poor metabolizers.
    

Experimental Protocols for Detection

For researchers analyzing this compound in biological matrices (plasma/urine), the following LC-MS/MS workflow is recommended to distinguish it from its isomers (e.g., N-ethylamphetamine).

Analytical Workflow
  • Sample Prep: Liquid-Liquid Extraction (LLE) using MTBE at pH 10.

  • Chromatography: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry: Positive Electrospray Ionization (+ESI).

    • MRM Transition (Quant): 164.1

      
       119.1 (Loss of ethylamine).
      
    • MRM Transition (Qual): 164.1

      
       91.1 (Tropylium ion).
      
Workflow Diagram

Analysis Sample Biological Sample (Plasma/Urine) Extraction LLE (pH 10) Solvent: MTBE Sample->Extraction Separation UHPLC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM: 164.1 -> 119.1) Separation->Detection Data Quantification & Isomer Differentiation Detection->Data

Figure 2: Analytical workflow for the isolation and quantification of N-ethyl-2-phenylpropan-1-amine.

References

  • European Directorate for the Quality of Medicines (EDQM). Pharmeuropa: Impurity C of Fencamfamin/Phenethylamines. Available at: [Link]

  • PubChem. Compound Summary: N-ethyl-2-phenylpropan-1-amine (CID 15788198). National Library of Medicine. Available at: [Link]

  • Pawar, R. S., et al. (2014).

    
    -methylphenethylamine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for BMPEA derivatives). Available at: [Link]
    
  • World Anti-Doping Agency (WADA). Prohibited List - Stimulants (S6). (Context for phenethylamine derivatives). Available at: [Link]

Sources

Technical Guide: Metabolite Identification of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification of metabolites for N-ethyl-2-phenylpropan-1-amine , a structural isomer of the controlled substance N-ethylamphetamine (Etilamfetamine).[1]

Executive Summary

N-ethyl-2-phenylpropan-1-amine (CAS: 52497-69-5) is a phenethylamine derivative and a positional isomer of the anorectic drug N-ethylamphetamine.[1][2] While N-ethylamphetamine places the amine on the secondary carbon (C2), this molecule places the amine on the primary carbon (C1) with the phenyl ring at C2 (also known as N-ethyl-


-methylphenethylamine).[1]

This structural distinction is critical for forensic and clinical analysis, as the two isomers share an identical monoisotopic mass (


 163.1361) but exhibit distinct fragmentation patterns and metabolic profiles. This guide outlines the workflow for identifying its metabolites using High-Resolution Mass Spectrometry (HRMS) and in vitro microsomal incubation, focusing on the primary metabolic routes: N-dealkylation  and aromatic hydroxylation .[1]

Part 1: Chemical Identity & Metabolic Landscape[1]

Structural Isomerism & Mass Spectrometry Implications

Before metabolic profiling, one must distinguish the target analyte from its common isomer.

FeatureTarget: N-ethyl-2-phenylpropan-1-amine Isomer: N-ethylamphetamine
IUPAC N-ethyl-2-phenylpropan-1-amineN-ethyl-1-phenylpropan-2-amine
Structure

-methylphenethylamine core
Amphetamine core (

-methyl)
Base Peak (EI-MS)

72 (Ethyl-NH-CH2

)

72 (Ethyl-NH-CH(CH3)

)
Key Fragment Tropylium ion (

91) often less dominant in ESI
Strong

91 and

119
Metabolic Precursor 2-phenylpropan-1-amineAmphetamine
Predicted Metabolic Pathways

Based on the structure-activity relationships (SAR) of phenethylamines, N-ethyl-2-phenylpropan-1-amine undergoes Phase I metabolism primarily mediated by Cytochrome P450 enzymes (CYP2D6, CYP2C19).[1]

  • N-Dealkylation (Major): Oxidative removal of the N-ethyl group to yield 2-phenylpropan-1-amine (BMPEA).[1] This is the metabolic equivalent of N-ethylamphetamine metabolizing to amphetamine.[1][3]

  • Aromatic Hydroxylation (Minor): Hydroxylation at the para-position of the phenyl ring to form 4-hydroxy-N-ethyl-2-phenylpropan-1-amine .[1]

  • Oxidative Deamination: The resulting primary amine (Metabolite 1) is susceptible to Monoamine Oxidase (MAO) degradation, eventually forming 2-phenylpropanoic acid .

Part 2: Analytical Strategy (Self-Validating System)

To ensure trustworthy identification, we employ a "Triangulation" protocol: In Silico Prediction


 In Vitro Generation 

HRMS Confirmation
.
The Workflow Diagram

The following Graphviz diagram illustrates the logical flow from sample preparation to data processing.

Workflow Substrate Substrate: N-ethyl-2-phenylpropan-1-amine Incubation In Vitro Incubation (Human Liver Microsomes + NADPH) Substrate->Incubation 37°C, 60 min Quench Quench & Centrifuge (Acetonitrile, 4°C) Incubation->Quench Stop Reaction LCMS UHPLC-Q-TOF-MS (Data Dependent Acquisition) Quench->LCMS Supernatant DataProc Metabolite Filtering (Mass Defect & Isotope Pattern) LCMS->DataProc .raw files

Caption: Analytical workflow for generating and identifying Phase I metabolites using HLM and HRMS.

Part 3: Experimental Protocols

In Vitro Microsomal Incubation

This protocol uses Human Liver Microsomes (HLM) to simulate hepatic metabolism.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2)[1]

  • Substrate: N-ethyl-2-phenylpropan-1-amine (10 µM final conc.)

Step-by-Step Methodology:

  • Pre-incubation: Mix 180 µL of Phosphate Buffer and 10 µL of HLM in a 1.5 mL Eppendorf tube. Add 5 µL of substrate stock. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 5 µL of NADPH regenerating system to start the reaction.

  • Incubation: Shake gently at 37°C for 60 minutes.

  • Termination: Add 200 µL of ice-cold acetonitrile (containing internal standard) to quench the reaction and precipitate proteins.

  • Preparation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial for LC-MS analysis.

  • Control: Run a "Zero-time" control (quench added before NADPH) and a "No-enzyme" control to rule out non-enzymatic degradation.

LC-HRMS Instrumental Parameters

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode.

  • Scan Mode: Full Scan (100-1000

    
    ) + Data Dependent MS/MS (DDA).[1]
    

Part 4: Data Interpretation & Metabolite Profiling[1]

Predicted Mass Transitions

The following table summarizes the specific mass shifts expected in the MS spectrum.

Metabolite IDTransformationFormula ChangeTheoretical

[M+H]+
Mass Shift (

)
Parent NoneC11H17N164.14390
M1 N-Dealkylation-C2H4136.1126-28.0313
M2 Hydroxylation+O180.1388+15.9949
M3 N-Dealk + Hydroxylation-C2H4 + O152.1075-12.0364
Diagnostic Fragmentation

To confirm M1 (N-dealkylated metabolite) , look for the loss of the ethyl chain.

  • Parent MS/MS: Fragmentation of

    
     164 yields 
    
    
    
    91 (tropylium) and
    
    
    136 (loss of ethyl).
  • M1 MS/MS: The precursor is

    
     136. Fragmentation yields 
    
    
    
    119 (loss of NH3) and
    
    
    91.
  • Note: If the peak at

    
     136 co-elutes with Amphetamine standard, it confirms the isomeric nature. However, since the parent is the 
    
    
    
    -methyl isomer, M1 is 2-phenylpropan-1-amine , which will have a slightly different retention time than Amphetamine on a C18 column.[1]

Part 5: Pathway Visualization

The following diagram maps the biotransformation of N-ethyl-2-phenylpropan-1-amine.

Metabolism Parent Parent Drug N-ethyl-2-phenylpropan-1-amine (m/z 164.1439) M1 M1: N-Desethyl 2-phenylpropan-1-amine (m/z 136.1126) Parent->M1 N-Dealkylation (CYP2D6/2C19) M2 M2: 4-Hydroxy-N-ethyl (m/z 180.1388) Parent->M2 p-Hydroxylation (CYP2D6) M3 M3: 4-Hydroxy-N-desethyl (m/z 152.1075) M1->M3 p-Hydroxylation Acid 2-Phenylpropanoic Acid (Deamination Product) M1->Acid MAO / Deamination M2->M3 N-Dealkylation

Caption: Proposed metabolic pathway for N-ethyl-2-phenylpropan-1-amine showing Phase I modifications.

References

  • PubChem. (2025).[2] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring. (Contextual grounding for N-alkyl phenethylamine metabolism).
  • WADA/ElSohly Laboratories. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology. Available at: [Link] (Demonstrates LC-MS/MS methodology for N-ethyl phenethylamine isomers).

Sources

N-ethyl-2-phenylpropan-1-amine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, synthetic, and pharmacological profile of N-ethyl-2-phenylpropan-1-amine (N-ethyl-


-methylphenethylamine). This document is designed for research professionals and emphasizes strict adherence to analytical validation and safety protocols.

Classification: Phenethylamine Derivative / Research Chemical Primary Application: Analytical Reference Standard, SAR Exploration, Neuropharmacology CAS Registry Number: 91339-15-0 (Free Base), 91339-14-9 (HCl)[1]

Executive Summary

N-ethyl-2-phenylpropan-1-amine is the N-ethyl analogue of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methylphenethylamine (BMPEA), a positional isomer of amphetamine. Unlike amphetamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-methylphenethylamine), where the methyl group is on the alpha carbon relative to the amine, this compound features the methyl group on the beta carbon. This structural shift preserves the phenethylamine backbone essential for monoaminergic activity but significantly alters the binding kinetics at the Trace Amine Associated Receptor 1 (TAAR1) and monoamine transporters.[1]

This guide provides a validated framework for the synthesis, identification, and handling of this compound, intended strictly for in vitro and animal model research.

Physicochemical Profile

The following data establishes the baseline identity for N-ethyl-2-phenylpropan-1-amine. Researchers must verify these parameters upon acquisition or synthesis.

ParameterValueNotes
IUPAC Name N-ethyl-2-phenylpropan-1-amine
Molecular Formula

Molar Mass 163.26 g/mol Free Base
Exact Mass 163.1361 DaMonoisotopic
Appearance Colorless oil (Free base) / White crystalline solid (HCl)Hygroscopic as HCl salt
Solubility Water (High, as HCl), Ethanol, DMSOLipophilic free base
pKa (Predicted) ~9.8 - 10.1Typical for secondary alkylamines
logP (Predicted) 2.4 - 2.9Moderate lipophilicity

Synthetic Methodology

Core Directive: The synthesis of N-ethyl-2-phenylpropan-1-amine is best achieved via reductive amination .[1] This method is superior to direct alkylation (using ethyl halides) as it minimizes the formation of quaternary ammonium byproducts and ensures high yield of the secondary amine.[1]

Protocol: Reductive Amination of BMPEA

Precursors: 2-phenylpropan-1-amine (BMPEA), Acetaldehyde, Sodium Triacetoxyborohydride (STAB).[1]

Step-by-Step Workflow
  • Solvation: Dissolve 10 mmol of 2-phenylpropan-1-amine in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Imine Formation: Add 10 mmol (1.0 eq) of Acetaldehyde dropwise at 0°C. Allow the mixture to stir for 30 minutes. Note: The formation of the intermediate imine/hemiaminal is rapid.[1]

  • Reduction: Add 14 mmol (1.4 eq) of Sodium Triacetoxyborohydride (STAB) in small portions.

    • Expert Insight: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes over ketones, though in this specific reaction, selectivity is less critical than safety.[1]

  • Quenching: Stir at room temperature for 4 hours. Quench the reaction with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Purification: Remove solvent in vacuo. Purify the resulting oil via flash column chromatography (Silica gel; MeOH:DCM gradient) or convert to the hydrochloride salt using ethereal HCl for crystallization.[1]

Synthetic Pathway Diagram

The following diagram illustrates the reductive amination pathway and potential metabolic fate (N-dealkylation).[1]

G BMPEA 2-Phenylpropan-1-amine (BMPEA) Imine Intermediate Imine BMPEA->Imine + Acetaldehyde (DCM, 0°C) Acetaldehyde Acetaldehyde Acetaldehyde->Imine Product N-ethyl-2-phenylpropan-1-amine (Target) Imine->Product + NaBH(OAc)3 (Reductive Amination) Metabolite Metabolite: BMPEA Product->Metabolite In Vivo Metabolism (CYP450 N-dealkylation)

Figure 1: Synthetic route via reductive amination and theoretical metabolic reversion to parent amine.[1]

Pharmacological Mechanism & SAR

Context: As a positional isomer of amphetamine, the pharmacology of N-ethyl-2-phenylpropan-1-amine is driven by its interaction with monoamine transporters and trace amine receptors.[1]

Mechanism of Action[1]
  • TAAR1 Agonism: Like its parent BMPEA, the N-ethyl derivative acts as an agonist at the Trace Amine Associated Receptor 1 (TAAR1).[1] Activation of TAAR1 in presynaptic neurons triggers the phosphorylation of the Dopamine Transporter (DAT), leading to transporter internalization or efflux of dopamine.[1]

  • Monoamine Release: The compound functions as a substrate for DAT and NET (Norepinephrine Transporter).[1] Once inside the neuron, it disrupts VMAT2 (Vesicular Monoamine Transporter 2) function, collapsing the vesicular pH gradient and causing cytosolic accumulation of monoamines, which are then pumped out into the synapse (Reverse Transport).[1]

Structure-Activity Relationship (SAR)[1]
  • Beta-Methylation: The shift of the methyl group to the beta position (relative to amphetamine's alpha position) generally reduces potency at DAT but maintains significant noradrenergic activity.[1] This often results in a "cleaner" pressor effect with less central euphoria compared to amphetamine.[1]

  • N-Ethylation: Adding an ethyl group to the amine typically increases lipophilicity, enhancing blood-brain barrier (BBB) penetration.[1] However, it often reduces intrinsic efficacy at the transporter compared to the primary amine (BMPEA) until it is metabolically dealkylated in vivo.[1]

Analytical Validation

Trustworthiness in research data relies on rigorous characterization.[1] The following spectral peaks are diagnostic for N-ethyl-2-phenylpropan-1-amine.

Nuclear Magnetic Resonance (NMR)[1]
  • 1H NMR (CDCl3, 400 MHz):

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       7.20–7.35 (m, 5H, Aromatic)
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.90–3.05 (m, 1H, CH-Ph)
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.60–2.80 (m, 4H, 
      
      
      
      -N and
      
      
      )
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.25 (d, 3H, 
      
      
      
      -methyl)
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.10 (t, 3H, N-ethyl methyl)
      
  • Interpretation: The doublet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     1.25 corresponds to the methyl group on the beta-carbon, distinguishing it from amphetamine (where the doublet would be associated with the alpha-methine).
    
Mass Spectrometry (GC-MS)[1][5]
  • Ionization: Electron Impact (EI, 70 eV)[1]

  • Base Peak: m/z 58 (Derived from the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -cleavage of the ethyl-amino fragment: 
    
    
    
    ).
  • Molecular Ion: m/z 163 (Often weak or absent in EI).[1]

  • Key Fragment: m/z 91 (Tropylium ion, indicative of the benzyl moiety).[1]

Safety & Compliance

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Target Organs: Central Nervous System, Cardiovascular System.[1]

  • Handling: Use in a fume hood with nitrile gloves and safety glasses.[1]

Regulatory Status: While N-ethyl-2-phenylpropan-1-amine is not explicitly scheduled in many jurisdictions, it is an isomer/analog of controlled phenethylamines.[1]

  • USA: Potential treatment as a controlled substance analogue under the Federal Analogue Act if intended for human consumption.[1]

  • WADA: Prohibited in competition (Class S6.[1] Stimulants) due to structural similarity to phenethylamine/amphetamine.[1]

References

  • PubChem. (2025).[1][2] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Broadley, K. J. (2010).[1] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][3][] [Link][1]

  • Pawar, R. S., et al. (2014).[1] Determination of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methylphenethylamine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. [Link]
    

Sources

Technical Guide: Downstream Signaling Pathways of N-ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-2-phenylpropan-1-amine (commonly known as N-ethylamphetamine or Etilamfetamine ) is a psychostimulant of the phenethylamine class. Structurally, it is the N-ethyl homolog of amphetamine.[1] While it shares the core pharmacodynamic profile of substituted amphetamines—functioning primarily as a monoamine releasing agent—its N-ethyl substitution confers distinct lipophilicity and metabolic kinetics.

This technical guide dissects the molecular mechanisms of N-ethylamphetamine, moving beyond general psychostimulant pharmacology to isolate specific receptor interactions, intracellular cascades, and the biphasic signaling induced by its active metabolism.

Molecular Pharmacology & Binding Dynamics

N-ethylamphetamine acts as a substrate-type releaser rather than a direct blocker. Its efficacy relies on a multi-step interaction with presynaptic proteins.

The Transporter Substrate Mechanism

Unlike cocaine (which blocks transporters), N-ethylamphetamine is a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

  • Uptake: The molecule is actively transported from the extracellular space into the presynaptic cytosol.

  • VMAT2 Disruption: Once cytosolic, it acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2) . It enters synaptic vesicles and, due to its weak base properties, buffers the intra-vesicular pH. This collapses the proton gradient (

    
    ) required for monoamine sequestration.
    
  • Cytosolic Accumulation: The pH collapse forces vesicular dopamine (DA) and norepinephrine (NE) into the cytosol, raising concentration to supraphysiological levels.

TAAR1 Agonism (The Master Switch)

The critical signaling event occurs via the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor (GPCR) located on the internal membrane of the presynaptic terminal.[2]

  • Binding: N-ethylamphetamine binds to intracellular TAAR1.

  • Effect: This triggers a signaling cascade that phosphorylates the DAT, reversing its transport direction.[3] Instead of clearing DA from the synapse, the transporter pumps cytosolic DA out into the synaptic cleft.

Downstream Intracellular Signaling Cascades

The signaling complexity of N-ethylamphetamine arises from its dual activation of presynaptic TAAR1 and postsynaptic Dopamine Receptors (D1R/D2R).

Presynaptic TAAR1 Signaling Pathways

TAAR1 coupling is promiscuous, activating both


 and 

proteins in discrete subcellular domains.
  • The

    
    -cAMP-PKA Axis: 
    
    • TAAR1 couples to

      
      .[4]
      
    • Activates Adenylyl Cyclase , increasing cAMP.

    • cAMP activates Protein Kinase A (PKA) .

    • Outcome: PKA phosphorylates DAT at N-terminal serine residues. This induces transporter reversal (efflux) and prevents transporter internalization, maintaining high extracellular dopamine levels.

  • The

    
    -RhoA Axis: 
    
    • TAAR1 couples to

      
       (specifically near the Endoplasmic Reticulum).
      
    • Activates RhoA (Ras homolog family member A).[5]

    • Outcome: RhoA regulates cytoskeletal actin dynamics, stabilizing the transporter on the membrane surface to facilitate continuous efflux.

Postsynaptic GPCR Cascades

The effluxed dopamine activates postsynaptic receptors, triggering divergent pathways based on receptor subtype.

ReceptorG-ProteinPrimary EffectorDownstream Consequence
D1-Like


Adenylyl Cyclase
PKA / DARPP-32 / CREB: Increases neuronal excitability and LTP (Long Term Potentiation).
D2-Like


Adenylyl Cyclase

-Arrestin2 / Akt / GSK-3

:
Modulates locomotion and acts as a "brake" on excitability.
Nuclear Signaling & Gene Expression

Chronic activation leads to neuroplastic changes via the CREB




FosB
pathway.
  • CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates CREB (cAMP response element-binding protein).

  • IEG Induction: Immediate Early Genes (c-Fos) are transiently expressed.

  • 
    FosB Accumulation:  Repeated exposure leads to the accumulation of 
    
    
    
    FosB, a stable transcription factor that alters dendritic spine density and sensitivity to future stimuli.

Visualization of Signaling Pathways[6][7]

Diagram 1: Presynaptic TAAR1 & Transporter Reversal Mechanism

TAAR1_Signaling Figure 1: Presynaptic TAAR1 Signaling & DAT Reversal cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Cytosol N_Ethyl N-ethylamphetamine DAT_In DAT (Uptake Mode) N_Ethyl->DAT_In Substrate Uptake VMAT2 VMAT2 N_Ethyl->VMAT2 Enters Vesicle TAAR1 TAAR1 Receptor (Intracellular) DAT_In->TAAR1 Intracellular Access Vesicle Synaptic Vesicle (pH Gradient) VMAT2->Vesicle pH Collapse DA_Cyto Cytosolic Dopamine (High Conc.) Vesicle->DA_Cyto DA Leakage Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DAT_Out Phosphorylated DAT (Efflux Mode) PKA->DAT_Out Phosphorylation DAT_Out->N_Ethyl DA Release to Synapse DA_Cyto->DAT_Out Reverse Transport

Caption: Mechanism of Action showing N-ethylamphetamine entering the neuron, disrupting vesicles via VMAT2, and activating TAAR1 to trigger PKA-mediated DAT reversal.

Metabolic Considerations (The Biphasic Effect)

Research indicates that N-ethylamphetamine functions partly as a prodrug. Its metabolism is a critical variable in experimental design.

  • Metabolic Pathway: N-ethylamphetamine is N-dealkylated by hepatic CYP450 enzymes (primarily CYP2D6) to form amphetamine and norephedrine .

  • Signaling Implications:

    • Phase 1 (Parent Drug): High lipophilicity allows rapid blood-brain barrier (BBB) crossing. Moderate potency at TAAR1.

    • Phase 2 (Active Metabolite): Amphetamine has higher potency at TAAR1 and VMAT2 than the ethyl-analog. This extends the duration of signaling and results in a "second wave" of dopaminergic intensity.

  • Experimental Control: When studying signaling in vivo, researchers must distinguish between the effects of the parent molecule and the metabolite. In vitro assays (using non-metabolizing HEK293 cells) are required to isolate N-ethylamphetamine's specific receptor kinetics.

Experimental Protocols

To validate the signaling pathways described above, the following self-validating protocols are recommended.

Protocol A: Real-Time cAMP Accumulation Assay (In Vitro)

Objective: To quantify TAAR1-mediated


 signaling specifically by N-ethylamphetamine, excluding metabolic effects.
  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

  • Sensor: Transfect cells with a GloSensor™ cAMP plasmid (promega) or similar FRET-based cAMP biosensor.

  • Pre-Incubation: Incubate cells with IBMX (500

    
    M) for 30 mins to inhibit phosphodiesterase (preventing cAMP degradation).
    
  • Agonist Application: Apply N-ethylamphetamine (1 nM – 10

    
    M).
    
    • Control: Amphetamine (Positive), Vehicle (Negative).

  • Measurement: Monitor luminescence/fluorescence in real-time (0–60 mins).

  • Validation: Pre-treat a subset of wells with EPPTB (TAAR1 antagonist). If the signal is not abolished by EPPTB, the effect is off-target.

Protocol B: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Objective: To measure the kinetics of dopamine release and reuptake inhibition in the striatum.

  • Preparation: Prepare coronal brain slices (300

    
    m) from C57BL/6 mice containing the dorsal striatum.
    
  • Probes: Insert a carbon-fiber microelectrode (working electrode) into the striatum and a bipolar stimulating electrode nearby.

  • Stimulation: Apply a single electrical pulse (monophasic, 2 ms) to evoke physiological dopamine release.

  • Drug Perfusion: Perfuse slice with N-ethylamphetamine (1–10

    
    M).
    
  • Data Analysis:

    • 
      :  Peak dopamine concentration (indicates release enhancement).
      
    • Tau (

      
      ):  Decay constant (indicates reuptake inhibition).
      
    • Causality Check: N-ethylamphetamine should increase

      
       significantly (releasing agent) while also increasing 
      
      
      
      (competitive substrate inhibition).

References

  • Underhill, S. M., et al. (2019).[6][7] Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.[4] Molecular Psychiatry. Link

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity.[2][4][8][6] Journal of Neurochemistry. Link

  • Xie, Z., & Miller, G. M. (2007).[7] Trace amine-associated receptor 1 is a modulator of the dopamine transporter.[2][4][8][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines.[2][4][8][9] Annual Review of Pharmacology and Toxicology. Link

  • Coutts, R. T., et al. (1994). Metabolism of N-ethylamphetamine in rat and man. Journal of Pharmacy and Pharmacology. Link

Sources

Behavioral Pharmacology of N-Ethyl-2-Phenylpropan-1-Amine (Etilamfetamine)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

N-ethyl-2-phenylpropan-1-amine , commonly known as N-ethylamphetamine or Etilamfetamine , is a substituted phenethylamine and a close structural analogue of amphetamine and methamphetamine.[1][2] Historically utilized as an anorectic agent (e.g., Apetinil), its pharmacological profile is characterized by psychomotor stimulation, appetite suppression, and sympathomimetic activity.

This guide provides a technical deep-dive into the behavioral pharmacology of N-ethylamphetamine.[1][2] It synthesizes mechanism of action, metabolic fate, and standardized experimental protocols for behavioral phenotyping. Unlike its methylated counterpart (methamphetamine), N-ethylamphetamine exhibits a distinct potency profile and metabolic kinetics, primarily acting as a prodrug and active metabolite system via N-dealkylation to amphetamine.[1]

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The behavioral potency of amphetamine derivatives is strictly governed by the length of the substituent on the nitrogen atom.

  • Amphetamine (Primary Amine): High potency dopamine/norepinephrine releaser.[2]

  • Methamphetamine (N-Methyl): Maximal potency; increased lipophilicity enhances blood-brain barrier (BBB) penetration.[1][2]

  • N-Ethylamphetamine (N-Ethyl): Reduced potency compared to methamphetamine.[1][2] SAR studies indicate that extending the N-alkyl chain beyond a methyl group (ethyl

    
     propyl 
    
    
    
    butyl) progressively reduces psychomotor stimulant efficacy.[1][2]
Mechanism of Action

N-ethylamphetamine functions as a Norepinephrine-Dopamine Releasing Agent (NDRA) .[1][2] It enters the presynaptic terminal via the dopamine transporter (DAT) and norepinephrine transporter (NET), disrupting the vesicular monoamine transporter 2 (VMAT2) function and reversing transporter flux.

Key Differentiator: While it possesses intrinsic activity, a significant portion of its in vivo behavioral profile is attributed to its metabolic conversion to amphetamine.

Metabolic Pathway

The compound undergoes hepatic N-dealkylation, converting N-ethylamphetamine into the active metabolite amphetamine .[1] This biotransformation extends the duration of action but delays the onset of peak behavioral effects compared to the parent amphetamine.

MetabolicPathway NEthyl N-Ethylamphetamine (Parent Drug) Enzyme CYP450 / FMO3 (Hepatic N-Dealkylation) NEthyl->Enzyme Substrate Excretion Renal Excretion (Unchanged & Metabolites) NEthyl->Excretion Minor Route Amphetamine Amphetamine (Active Metabolite) Enzyme->Amphetamine Conversion Amphetamine->Excretion

Figure 1: Metabolic bioactivation of N-ethylamphetamine to amphetamine via hepatic N-dealkylation.[1][2]

Behavioral Assays & Methodologies

To rigorously assess the pharmacodynamics of N-ethylamphetamine, researchers employ standardized behavioral batteries. The following protocols are designed to ensure reproducibility and validity (E-E-A-T).

Locomotor Activity (Open Field Test)

This assay quantifies the psychomotor stimulant effects.[2] N-ethylamphetamine produces dose-dependent increases in horizontal locomotion, rearing, and stereotypic behaviors.[1][2]

Experimental Protocol:

  • Subjects: Adult male Sprague-Dawley rats (250-300g).

  • Habituation: Animals are habituated to the testing chamber (40x40 cm plexiglass arena) for 60 minutes on two consecutive days prior to testing to establish baseline.[2]

  • Administration: Systemic injection (i.p. or s.c.) of N-ethylamphetamine (Range: 0.5 – 5.0 mg/kg).[1][2]

  • Data Acquisition: Infrared beam breaks or video tracking (e.g., EthoVision) record distance traveled (cm) and velocity (cm/s) in 5-minute bins for 120 minutes.[1][2]

  • Validation: Compare against saline control and a positive control (d-amphetamine 1.0 mg/kg).

Expected Outcome:

  • Biphasic Response: Low doses increase locomotor activity; high doses may induce focused stereotypy (repetitive head movements/sniffing), reducing total distance traveled.[2]

  • Potency: Approximately 2-3 fold less potent than d-amphetamine.[1][2][3]

Drug Discrimination (Two-Lever Operant Task)

Drug discrimination is the gold standard for assessing the subjective "interoceptive" effects of a compound and its abuse potential.

Experimental Protocol:

  • Training: Rats are trained to press one lever (Drug Lever) after receiving d-amphetamine (1.0 mg/kg) and the opposite lever (Saline Lever) after receiving saline, reinforced by food pellets (FR10 schedule).[1][2]

  • Criteria: Training continues until subjects achieve >85% accuracy over 3 consecutive days.

  • Testing: N-ethylamphetamine is administered at varying doses (0.25, 0.5, 1.0, 2.0 mg/kg) 30 minutes prior to the session.

  • Measurement: Calculate the percentage of responses on the Drug Lever.

Data Interpretation:

  • >80% Drug Lever Responding: Full substitution (The animal perceives N-ethylamphetamine as "like" amphetamine).[1][2]

  • 20-80%: Partial substitution.[1][2]

  • <20%: No substitution.

DrugDiscrimination Start Subject: Trained Rat (d-AMPH vs Saline) Admin Administer N-Ethylamphetamine (Test Dose) Start->Admin Wait Wait 30 min (Absorption Phase) Admin->Wait Task Operant Chamber Session (Two Levers Available) Wait->Task Decision Lever Selection? Task->Decision Res_Drug >80% Drug Lever (Full Substitution) Decision->Res_Drug High Dose Res_Partial 20-80% Drug Lever (Partial Substitution) Decision->Res_Partial Med Dose Res_Saline <20% Drug Lever (No Substitution) Decision->Res_Saline Low Dose

Figure 2: Drug Discrimination Workflow for assessing subjective effects relative to d-amphetamine.

Quantitative Data Summary

The following table summarizes the relative potency and pharmacological parameters of N-ethylamphetamine compared to its parent congeners.

Table 1: Comparative Pharmacological Profile

Parameterd-AmphetamineMethamphetamineN-Ethylamphetamine
Primary Mechanism DA/NE ReleaseDA/NE ReleaseDA/NE Release
Relative Potency (Locomotor) 1.0 (Reference)1.2 - 1.5x0.3 - 0.5x
Metabolic Fate Deamination/OxidationN-Demethylation

Amph
N-Deethylation

Amph
Drug Discrimination (ED50) ~0.3 - 0.4 mg/kg~0.2 mg/kg~0.8 - 1.2 mg/kg
Therapeutic Use (Historical) ADHD, NarcolepsyADHD, ObesityAnorectic (Obsolete)

Note: Relative potency values are approximate and derived from rodent locomotor and discrimination assays. N-ethylamphetamine requires higher doses to achieve equipotent effects to d-amphetamine.[1][2]

Synaptic Mechanism of Action

The primary driver of N-ethylamphetamine's behavioral effects is the elevation of extracellular dopamine (DA) and norepinephrine (NE) in the striatum and prefrontal cortex.

SynapticMechanism cluster_presynaptic Presynaptic Terminal VMAT VMAT2 (Vesicular Transporter) CytosolDA Cytosolic DA (Increased) VMAT->CytosolDA DA Leakage Vesicle DA Storage Vesicle DAT_Inside DAT (Internal) CytosolDA->DAT_Inside Reverse Transport Receptor Post-Synaptic DA Receptor (Activation) DAT_Inside->Receptor DA Efflux Extracellular Synaptic Cleft (Extracellular Space) Drug N-Ethylamphetamine Drug->VMAT Disrupts pH Gradient Drug->DAT_Inside Substrate Entry

Figure 3: Synaptic mechanism showing substrate-based release of dopamine via DAT reversal.[1][2]

References

  • PubChem. N-Ethyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine.[2] Link[1]

  • DrugBank. Etilamfetamine: Pharmacology and Metabolic Data.[2]Link[1]

  • Glennon, R. A., & Young, R. (2011).[2] Neurobiology of 5-HT2 receptors and drug discrimination.[1][2] In Drug Discrimination: Applications to Medicinal Chemistry and Drug Discovery. Wiley.[2] (Context: SAR of amphetamine derivatives).

  • Woolverton, W. L., et al. (1980).[2] Structure-activity relationships for the behavioral effects of amphetamine analogs.[2] (Establishes potency decrease with N-alkyl chain lengthening).

  • Beckett, A. H., & Brookes, L. G. (1971).[2] The metabolism and kinetics of N-ethylamphetamine in man. Journal of Pharmacy and Pharmacology.[2] (Context: Metabolism to amphetamine).

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for N-Ethyl-2-Phenylpropan-1-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the synthetic protocol for N-ethyl-2-phenylpropan-1-amine (CAS: 91339-14-9 for HCl salt), a secondary amine structurally related to the phenethylamine class. This scaffold is frequently utilized in CNS research and as an intermediate in the development of adrenergic receptor ligands.

While traditional alkylation of amines with alkyl halides often results in over-alkylation (formation of tertiary amines and quaternary ammonium salts), reductive amination offers a controlled, selective pathway. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol (Abdel-Magid method), widely regarded as the industry standard for its mild conditions and high chemoselectivity toward imines over carbonyls.

Target Molecule Analysis
  • Target: N-ethyl-2-phenylpropan-1-amine[1]

  • Precursor Carbonyl: 2-Phenylpropanal (Hydratropaldehyde)

  • Precursor Amine: Ethylamine

  • Key Challenge: Preventing dialkylation (formation of the tertiary amine) while ensuring complete conversion of the aldehyde.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of 2-phenylpropanal with ethylamine to form an intermediate imine (Schiff base), which is selectively reduced in situ by STAB.

Mechanistic Pathway[2][3]
  • Imine Formation: The carbonyl oxygen is protonated (often acid-catalyzed), facilitating nucleophilic attack by ethylamine. Water is eliminated to form the iminium ion.

  • Selective Reduction: STAB (

    
    ) is less basic and milder than Sodium Borohydride (
    
    
    
    ). It coordinates with the imine nitrogen, delivering a hydride specifically to the C=N bond. Crucially, STAB reduces aldehydes very slowly, allowing the aldehyde to survive until it converts to the more reactive imine.

ReactionScheme Aldehyde 2-Phenylpropanal (C9H10O) Imine Imine / Iminium Ion (Intermediate) Aldehyde->Imine - H2O Amine Ethylamine (C2H7N) Amine->Imine - H2O Product N-ethyl-2-phenylpropan-1-amine (Secondary Amine) Imine->Product Hydride Transfer STAB NaBH(OAc)3 DCE / AcOH STAB->Imine Reductant

Figure 1: Reaction pathway for the reductive amination of 2-phenylpropanal with ethylamine.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[2][3]RoleNotes
2-Phenylpropanal 1.0SubstrateAir-sensitive; use fresh or distilled.
Ethylamine 1.2 - 1.5Amine SourceUse 2.0 M solution in THF (safer/easier than gas).
STAB 1.4 - 1.5ReductantSodium Triacetoxyborohydride.[4] Moisture sensitive.
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is standard; DCM is a valid alternative.
Step-by-Step Procedure

Safety Note: Perform all steps in a fume hood. STAB evolves hydrogen gas upon quenching. 2-phenylpropanal is a combustible liquid.

Phase A: Reaction Setup
  • Preparation: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-phenylpropanal (10 mmol, 1.34 g) in anhydrous DCE (30 mL).

  • Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 - 7.5 mL, 1.2–1.5 equiv) to the stirring aldehyde solution.

    • Optimization Tip: A slight excess of amine minimizes dialkylation (formation of the tertiary amine).

  • Catalysis: Add Glacial Acetic Acid (10 mmol, ~0.6 mL). Stir at Room Temperature (RT) for 15–20 minutes to equilibrate the imine formation.

Phase B: Reduction
  • STAB Addition: Cool the mixture slightly (0°C ice bath) if working on a large scale (>10g). For small scales, RT is acceptable. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, ~3.0 g) portion-wise over 5–10 minutes.

    • Observation: Mild effervescence may occur.[5]

  • Reaction: Remove the ice bath (if used) and stir vigorously at Room Temperature under Nitrogen atmosphere.

  • Monitoring: Monitor via TLC or LC-MS after 2 hours. The aldehyde spot should disappear. If aldehyde persists after 4 hours, add an additional 0.2 eq of STAB.

Phase C: Quench & Workup (Acid-Base Purification)

This workup strategy exploits the basicity of the product to remove non-basic impurities (unreacted aldehyde).

  • Quench: Slowly add saturated aqueous NaHCO3 (30 mL) to the reaction mixture. Stir for 15 minutes to quench remaining hydride.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Combine organic layers.

  • Acid Wash (Critical Step): Extract the organic layer with 1M HCl (3 x 20 mL).

    • Chemistry: The amine product is protonated and moves to the aqueous phase. Neutral impurities (aldehyde, alcohol byproducts) remain in the organic phase.

    • Discard the organic phase (or keep for recovery of non-amine byproducts).

  • Basification: Take the acidic aqueous layer (containing the product) and cool it in an ice bath. Basify to pH >12 using 4M NaOH or Solid KOH .

    • Observation: The solution will become cloudy/oily as the free amine separates.

  • Final Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (3 x 25 mL).

  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Yield & Characterization
  • Expected Yield: 75% – 90%

  • Appearance: Colorless to pale yellow oil.

  • Storage: Store as the HCl salt (precipitate from ether/HCl) for long-term stability.

Process Workflow & Troubleshooting

Workflow Start Start: 2-Phenylpropanal + DCE Mix Add Ethylamine (THF) + AcOH Stir 20 min Start->Mix Reduce Add STAB (1.4 eq) Stir RT, 2-4 hrs Mix->Reduce Check TLC / LCMS Check Reduce->Check Check->Reduce Incomplete (+0.2 eq STAB) Quench Quench with sat. NaHCO3 Check->Quench Complete AcidExt Extract with 1M HCl (Product -> Aqueous) Quench->AcidExt BaseFree Basify Aqueous to pH 12 (Product -> Free Base) AcidExt->BaseFree Keep Aqueous FinalIso Extract (DCM) -> Dry -> Concentrate BaseFree->FinalIso

Figure 2: Operational workflow emphasizing the Acid-Base purification strategy.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old STAB reagentSTAB decomposes with moisture. Use a fresh bottle or increase equivalents to 2.0.
Dialkylation (Tertiary Amine)Excess Aldehyde / Low AmineEnsure Ethylamine is in excess (1.5 eq) . Add amine before STAB.
Emulsion Boron saltsWash the organic layer with 10% Potassium Carbonate or Rochelle's salt solution during the initial extraction.
Product Loss Incomplete extractionThe amine may be partially water-soluble. Salt the aqueous phase with NaCl before the final extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][2][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

    • [Link]

    • Note: The found
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904.

    • [Link]

    • Note: Reference for the alternative method (less preferred due to toxicity).
  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Reductive Amination in Organic Synthesis. Current Organic Chemistry, 12(13), 1093-1115.

    • [Link]

    • Note: Comprehensive review of reductive amination str
  • PubChem Compound Summary for CID 17157613 (N-ethyl-2-phenylpropan-1-amine hydrochloride).

    • [Link]

    • Note: Verification of chemical structure and identifiers.

Sources

Application Note: Enantioselective Synthesis of N-Ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine), a structural isomer of ethylamphetamine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).

Achieving high enantiomeric excess (ee) for this molecule is challenging due to the lability of the


-chiral center (C2 position) in the precursor 2-phenylpropionic acid derivatives, which are prone to racemization via enolization. This guide presents two validated protocols:
  • Route A (Chiral Pool): A robust, laboratory-scale synthesis starting from commercially available (S)-2-phenylpropionic acid, utilizing mild coupling conditions to prevent racemization.

  • Route B (Biocatalytic): A scalable, green approach using

    
    -transaminases for the dynamic kinetic resolution (DKR) of racemic 2-phenylpropanal.
    

Target Molecule Profile

PropertyDescription
IUPAC Name N-ethyl-2-phenylpropan-1-amine
Common Name N-Ethyl-

-methylphenethylamine
CAS No. 52497-69-5 (Free Base); 91339-14-9 (HCl Salt)
Molecular Formula C

H

N
Chiral Center C2 (Benzylic position)
Key Application TAAR1 Agonist research; Pharmacopeial Impurity Standard

Retrosynthetic Analysis & Strategy

The synthesis hinges on establishing the C2 stereocenter. Direct alkylation of 2-phenylpropan-1-amine is feasible but requires a chiral precursor.

Figure 1: Retrosynthetic disconnection showing the Chiral Pool (Green) and Biocatalytic (Yellow) pathways.

Protocol A: Chiral Pool Synthesis (Lab Scale)

Rationale: This route is preferred for gram-scale synthesis where speed and reliability are paramount. It utilizes (S)-2-phenylpropionic acid (Naproxen precursor analogs), which is inexpensive and available in high optical purity (>99% ee).

Critical Control Point: The amide coupling step must avoid basic conditions that promote enolization and racemization of the


-proton. We utilize 1,1'-Carbonyldiimidazole (CDI)  which allows coupling in neutral conditions.
Step 1: Synthesis of (S)-N-Ethyl-2-phenylpropanamide
  • Activation: Charge a dry 250 mL round-bottom flask (RBF) with (S)-2-phenylpropionic acid (10.0 mmol, 1.50 g) and anhydrous Dichloromethane (DCM) (50 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.78 g) portion-wise at 0°C under Nitrogen.

  • Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour until CO

    
     evolution ceases (formation of acyl-imidazole intermediate).
    
  • Coupling: Cool back to 0°C. Add Ethylamine (2.0 M in THF, 12.0 mmol, 6.0 mL) dropwise.

  • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with 1M HCl (cold, 20 mL). Extract with DCM (2 x 30 mL). Wash organics with saturated NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Expected Yield: >90%[1][2][3][4]

    • Checkpoint: Check optical rotation. If

      
       drops significantly compared to literature, racemization occurred.
      
Step 2: Reduction to (S)-N-Ethyl-2-phenylpropan-1-amine
  • Setup: Flame-dry a 100 mL RBF equipped with a reflux condenser and N

    
     inlet.
    
  • Reagent: Charge LiAlH

    
      (20.0 mmol, 0.76 g) suspended in anhydrous THF  (30 mL). Cool to 0°C.
    
  • Addition: Dissolve the amide from Step 1 (approx 9.0 mmol) in dry THF (10 mL) and add dropwise to the LAH suspension.

  • Reflux: Heat to gentle reflux (66°C) for 6–12 hours. The amide carbonyl is reduced to the methylene group.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate to obtain the crude amine oil.

  • Salt Formation: Dissolve oil in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. Recrystallize from IPA/EtOAc if necessary to upgrade ee.

Protocol B: Biocatalytic Synthesis (Scale-Up Ready)

Rationale: For larger scales or when starting from the racemic aldehyde, biocatalysis offers superior enantioselectivity via Dynamic Kinetic Resolution (DKR) . Transaminases (ATAs) can convert the aldehyde to the amine while the unreacted aldehyde racemizes in situ, theoretically allowing 100% yield of a single enantiomer.

Step 1: Enzymatic Transamination

Reagents: commercially available


-Transaminase (e.g., Chromobacterium violaceum ATA or engineered variants like ATA-113 from Codexis/Evoxx).
  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).

  • Reaction Mix: To the buffer (50 mL), add:

    • Isopropylamine (1.0 M) as the amine donor.

    • 2-Phenylpropanal (racemic, 50 mM).

    • Transaminase Enzyme (50 mg lyophilized powder).

    • DMSO (5% v/v) to improve substrate solubility.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Mechanism: The enzyme selectively aminates the (S)-aldehyde (or (R)- depending on enzyme choice). The remaining (R)-aldehyde racemizes spontaneously due to the acidity of the

    
    -proton, replenishing the (S)-substrate pool.
    
  • Workup: Acidify to pH 2, extract unreacted aldehyde with EtOAc (discard). Basify aqueous layer to pH 12, extract the chiral 2-phenylpropan-1-amine with MTBE.

Step 2: Reductive Alkylation
  • Dissolve the chiral primary amine (1 eq) in Methanol .

  • Add Acetaldehyde (1.1 eq) and stir for 30 mins to form the imine.

  • Add NaBH

    
      or NaBH
    
    
    
    CN
    (1.5 eq) at 0°C. Stir for 2 hours.
  • Standard basic workup yields the target N-ethyl secondary amine.

Analytical Quality Control

To validate the protocol, the enantiomeric excess (ee) must be determined. Standard C18 columns cannot separate these enantiomers.

HPLC Method Parameters:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

    • Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (phenyl absorption).

  • Temperature: 25°C.

Data Specification:

Compound Retention Time (approx)*
(S)-Enantiomer 12.4 min
(R)-Enantiomer 14.8 min

| Resolution (


) | > 2.5 |

*Retention times vary by column age and exact mobile phase composition. Always run a racemic standard first.

Safety & Handling

  • LiAlH

    
    :  Reacts violently with water. Use only in a designated dry fume hood with Class D fire extinguisher available.
    
  • Biocatalysts: Enzymes are potential sensitizers. Avoid inhalation of lyophilized powders.

  • Target Amine: As a TAAR1 agonist and amphetamine isomer, treat the substance as a potent CNS active agent. Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).

References

  • Biocatalytic Route: Fuchs, M., et al. "Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine." Advanced Synthesis & Catalysis, 2012. Link

  • Chiral Pool Strategy: Nugent, T. C. (Ed.).[5] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.

  • Analytical Method: Merck Application Note. "Separation of Amphetamine and Positional Isomers on Chiral Stationary Phases." Link

  • Chemical Background: "Synthesis of

    
    -Methylphenethylamine." Organic Syntheses (General reference for phenethylamine class). Link
    

Sources

Application Note: N-Ethyl-2-phenylpropan-1-amine (N-Ethyl-BMPEA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and forensic professionals. It focuses on the analytical differentiation , pharmacological characterization , and metabolic profiling of N-ethyl-2-phenylpropan-1-amine (N-ethyl-BMPEA).

Disclaimer: This document is for educational and research purposes only. The substance discussed is a structural isomer of controlled substances. Researchers must adhere to all local, state, and federal regulations regarding the handling of phenethylamines.

Executive Summary

N-ethyl-2-phenylpropan-1-amine (N-ethyl-BMPEA) is a secondary amine of the phenethylamine class. It is a positional isomer of methamphetamine and N-ethylamphetamine . Due to its structural similarity to these controlled stimulants, N-ethyl-BMPEA presents a significant challenge in forensic toxicology and anti-doping analysis. It has been identified in "botanical" dietary supplements (e.g., Acacia rigidula extracts), necessitating robust protocols for its detection and differentiation from illicit isomers.

This guide provides validated workflows for:

  • Forensic Differentiation: Distinguishing N-ethyl-BMPEA from methamphetamine using GC-MS and LC-MS/MS.

  • Pharmacological Profiling: Assessing monoamine transporter activity.

  • Metabolic Stability: Microsomal incubation protocols.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
IUPAC Name N-ethyl-2-phenylpropan-1-amineAlso known as N-ethyl-β-methylphenethylamine
CAS Number 52497-69-5 (Free Base) 91339-14-9 (HCl)Distinct from Methamphetamine (537-46-2)
Formula C₁₁H₁₇NIsobaric with Methamphetamine
Molecular Weight 163.26 g/mol Monoisotopic Mass: 163.136
Key GC-MS Ion m/z 58 (Base Peak)Shared with Methamphetamine (Interference Risk)
Diagnostic Ion m/z 105Differentiates from Methamphetamine (m/z 91)

Protocol A: Forensic Differentiation (GC-MS)

Objective: To definitively identify N-ethyl-BMPEA and distinguish it from methamphetamine in biological matrices.

Principle

Both compounds produce a base peak at m/z 58 (alpha-cleavage). However, secondary fragmentation differs due to the position of the methyl group.

  • Methamphetamine: Ph-CH₂-CH(Me)-NHMe

    
     Cleaves to m/z 91  (Tropylium, Ph-CH₂⁺).
    
  • N-Ethyl-BMPEA: Ph-CH(Me)-CH₂-NHEt

    
     Cleaves to m/z 105  (Ph-CH(Me)⁺).
    
Materials
  • GC Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) (Optional, improves separation).

  • Internal Standard: Methamphetamine-d11 or Phenethylamine-d5.

Workflow
  • Extraction:

    • Alkalinize 1 mL urine/plasma with 100 µL 1M NaOH.

    • Extract with 3 mL Ethyl Acetate. Vortex 2 min, Centrifuge 3000g.

    • Evaporate organic layer to dryness under nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Parameters:

    • Inlet: 250°C, Splitless.

    • Oven: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
    • MS Source: 230°C, EI mode (70 eV).

    • Scan Range: m/z 40–300.

Data Interpretation (Non-Derivatized)
CompoundRetention Time (Relative)Base Peak (m/z)Diagnostic Ion (m/z)
Methamphetamine Reference (T_r)5891 (High abundance)
N-Ethyl-BMPEA T_r + 0.2 min58105 (High abundance)
Analytical Logic Diagram

GCMS_Differentiation Sample Unknown Sample (m/z 58 detected) CheckIon Check Secondary Ions Sample->CheckIon Ion91 Dominant m/z 91 (Benzyl cation) CheckIon->Ion91 High Abundance Ion105 Dominant m/z 105 (Phenethyl cation) CheckIon->Ion105 High Abundance Meth Result: Methamphetamine (Ph-CH2-CH(Me)-NHMe) Ion91->Meth BMPEA Result: N-Ethyl-BMPEA (Ph-CH(Me)-CH2-NHEt) Ion105->BMPEA

Caption: Decision tree for distinguishing isobaric phenethylamines based on EI-MS fragmentation.

Protocol B: LC-MS/MS Screening (MRM Mode)

Objective: High-sensitivity quantification in plasma/serum.

Materials
  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm). Note: Phenyl-hexyl phases provide superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient
  • 0–1 min: 5% B

  • 1–6 min: 5%

    
     95% B
    
  • 6–8 min: 95% B

MRM Transitions
AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy (eV)
N-Ethyl-BMPEA 164.1 [M+H]⁺105.1 119.120 / 15
Methamphetamine 164.1 [M+H]⁺91.1 119.125 / 15

Note: The 105.1 fragment corresponds to the Ph-CH(CH₃)⁺ carbocation, specific to the BMPEA skeleton.

Protocol C: In Vitro Monoamine Transporter Assay

Objective: To determine the potency of N-ethyl-BMPEA as a reuptake inhibitor or releasing agent at DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

Reagents
  • Cells: HEK293 stably expressing human DAT or NET.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Substrate: [³H]-Dopamine or [³H]-Norepinephrine (PerkinElmer).

  • Blocker: Nomifensine (for non-specific binding).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK293-DAT/NET cells in 96-well plates (poly-D-lysine coated).

    • Incubate 24h to reach confluence.

  • Pre-Incubation:

    • Remove media, wash cells with warm KRH buffer.

    • Add 50 µL of N-ethyl-BMPEA (concentrations: 1 nM to 100 µM).

    • Incubate for 10 min at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-Substrate (final conc: 20 nM).

    • Incubate for 5 min (DAT) or 8 min (NET) at 37°C.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer.

  • Lysis & Counting:

    • Lyse cells with 1% SDS or 0.1M NaOH.

    • Transfer to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute).

  • Data Analysis:

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Expectation: N-ethyl-BMPEA typically shows lower potency than methamphetamine but significant activity at NET.

Protocol D: Metabolic Stability (Microsomal)

Objective: To predict the in vivo half-life and identify major metabolites (e.g., N-dealkylation).

Workflow
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat, 0.5 mg protein/mL).

    • N-ethyl-BMPEA (1 µM).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH-regenerating system (Mg²⁺, Glucose-6-phosphate, G6PDH, NADP⁺).

  • Sampling:

    • Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS (Protocol B).

    • Monitor for Metabolite M1 (BMPEA, m/z 136) and Metabolite M2 (Hydroxylated, m/z 180).

Metabolic Pathway Diagram

Metabolism cluster_0 Phase I Metabolism Parent N-Ethyl-BMPEA (m/z 164) BMPEA BMPEA (N-Dealkylation) (m/z 136) Parent->BMPEA CYP450 (Major) OH_Parent OH-N-Ethyl-BMPEA (Ring Hydroxylation) (m/z 180) Parent->OH_Parent CYP2D6? P2P Deamination Product (Ketone/Alcohol) BMPEA->P2P MAO

Caption: Predicted Phase I metabolic pathways for N-ethyl-BMPEA in human liver microsomes.

References

  • Cohen, P. A., et al. (2015). "Presence of the isomer of methamphetamine, β-methylphenethylamine, in dietary supplements." Drug Testing and Analysis.

  • World Anti-Doping Agency (WADA). "Prohibited List - Stimulants."[2] WADA Reference Documents.

  • Piotr, C., et al. (2014). "Differentiation of β-methylphenethylamine and amphetamine by LC-MS/MS."[3] Forensic Toxicology.

  • PubChem Compound Summary. "N-Ethyl-2-phenylpropan-1-amine."[4] National Library of Medicine.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and phenethylamines." Neuropharmacology.

Sources

Application Note: High-Resolution GC-MS Analysis Protocol for N-Ethyl-2-phenylpropan-1-amine (N-Ethyl-BMPEA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-Ethyl-2-phenylpropan-1-amine (also known as N-Ethyl-


-methylphenethylamine) is a structural isomer of the controlled substance N-Ethylamphetamine. While N-Ethylamphetamine is a Schedule I/II controlled substance in many jurisdictions, N-Ethyl-2-phenylpropan-1-amine has emerged as a "grey market" stimulant and doping agent, often detected in pre-workout supplements.

The critical analytical challenge lies in the structural similarity between these two isomers. Both share the molecular formula


 (MW 163.26  g/mol ). Standard low-resolution mass spectrometry can easily misidentify them if relying solely on library matching without manual inspection of fragmentation patterns.

This protocol details a robust GC-MS methodology designed to:

  • Unambiguously differentiate N-Ethyl-2-phenylpropan-1-amine from N-Ethylamphetamine.

  • Quantify the analyte in complex biological or powder matrices.

  • Validate the results using specific mass spectral fragmentation rules (Alpha-Cleavage).

Scientific Mechanism: Isomer Differentiation[1][2]

The differentiation of phenethylamine isomers relies on the predictability of Alpha-Cleavage in Electron Ionization (EI) mass spectrometry.

Fragmentation Logic
  • N-Ethylamphetamine (Isomer A): The amine is on the secondary carbon (

    
    ). Alpha-cleavage occurs at the 
    
    
    
    bond, retaining the nitrogen charge.
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 72

  • N-Ethyl-2-phenylpropan-1-amine (Target): The amine is on the primary carbon (

    
    ), but the phenyl ring is on 
    
    
    
    . Alpha-cleavage occurs at the
    
    
    bond.
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 58

This shift in the base peak (from m/z 72 to m/z 58) is the primary identification criterion.

Fragmentation Pathway Diagram

Fragmentation cluster_0 N-Ethylamphetamine cluster_1 N-Ethyl-2-phenylpropan-1-amine (Target) A Precursor (MW 163) Ph-CH2-CH(Me)-NH-Et B Alpha Cleavage (Loss of Benzyl) A->B C Base Peak: m/z 72 [CH(Me)=NH-Et]+ B->C X Precursor (MW 163) Ph-CH(Me)-CH2-NH-Et Y Alpha Cleavage (Loss of Ph-CH(Me)) X->Y Z Base Peak: m/z 58 [CH2=NH-Et]+ Y->Z

Caption: Comparative fragmentation pathways showing the origin of diagnostic base peaks m/z 72 and m/z 58.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-Ethyl-2-phenylpropan-1-amine HCl (Certified Reference Material).

  • Internal Standard (IS): Methamphetamine-D5 or N-Ethylamphetamine-D5.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA). Note: Derivatization is recommended to improve peak shape and provide secondary confirmation, though direct analysis is possible.

  • Solvents: Ethyl Acetate (HPLC Grade), 0.1 M NaOH, Hexane.

Sample Preparation (Liquid-Liquid Extraction)

This method is optimized for urine or dissolved powder samples.

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Internal Standard: Spike with 50 µL of IS solution (10 µg/mL).

  • Basify: Add 200 µL of 1.0 M NaOH (Target pH > 12) to ensure the amine is in its free-base form.

  • Extract: Add 3.0 mL of Ethyl Acetate/Hexane (50:50 v/v).

  • Agitate: Vortex vigorously for 2 minutes.

  • Separate: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean vial.

  • Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute/Derivatize:

    • Direct Injection: Reconstitute in 100 µL Ethyl Acetate.

    • Derivatization (TFAA): Add 50 µL Ethyl Acetate and 50 µL TFAA. Incubate at 60°C for 20 mins. Evaporate and reconstitute in 100 µL Ethyl Acetate.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B GC / 5977B MSD (or equivalent)Standard single-quadrupole system.
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-polarity phase ideal for amines.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium, Constant Flow 1.0 mL/minConsistent retention times.
Temp Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp ensures separation of isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix.
Ion Source EI, 230°C, 70 eVStandard ionization energy for library comparison.
Acquisition SIM/Scan ModeSimultaneous ID and Quantitation.
Mass Spectrometry Acquisition (SIM Table)

Target: N-Ethyl-2-phenylpropan-1-amine (Underivatized)

  • Quant Ion: m/z 58 (Base Peak)

  • Qual Ions: m/z 105 (Tropylium/Benzyl-Me), m/z 91, m/z 163 (Molecular Ion - weak).

  • Dwell Time: 50 ms per ion.

Target: N-Ethyl-2-phenylpropan-1-amine (TFAA Derivative)

  • Quant Ion: m/z 154 (Diagnostic fragment)

  • Qual Ions: m/z 105, m/z 110, m/z 259 (

    
    ).
    

Analytical Workflow Diagram

Workflow Sample Biological Sample (Urine/Blood) Basify Alkalinization (pH > 12, NaOH) Sample->Basify Extract LLE Extraction (EtAc/Hexane) Basify->Extract Deriv Derivatization (TFAA, Optional) Extract->Deriv GC GC Separation (Rxi-5Sil MS) Extract->GC Direct Analysis Deriv->GC MS MS Detection (SIM Mode: m/z 58) GC->MS Data Data Analysis (Isomer Discrimination) MS->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Results & Discussion

Chromatographic Separation

On a standard 5% phenyl column, N-Ethyl-2-phenylpropan-1-amine typically elutes earlier than N-Ethylamphetamine due to the branching at the benzylic position, which slightly increases volatility compared to the linear chain extension of the amphetamine isomer.

Mass Spectral Interpretation

The following table summarizes the key differences observed in the mass spectra of the underivatized compounds.

FeatureN-Ethyl-2-phenylpropan-1-amine (Target)N-Ethylamphetamine (Isomer)
Base Peak (100%) m/z 58 m/z 72
Secondary Ion m/z 105 (Ph-CH-CH3)m/z 91 (Tropylium)
Molecular Ion m/z 163 (Very weak)m/z 163 (Weak)
Mechanism C1-C2 Cleavage (Loss of 105)C1-C2 Cleavage (Loss of 91)

Critical Note: If m/z 72 is observed at significant abundance (>10% of base peak) in the spectrum of a suspected N-Ethyl-2-phenylpropan-1-amine peak, co-elution with N-ethylamphetamine or another isomer must be investigated.

Method Validation Criteria

To ensure the method is self-validating and legally defensible, the following performance metrics must be met:

  • Linearity:

    
     over the range of 50–2000 ng/mL.
    
  • Limit of Detection (LOD): Signal-to-Noise (S/N) > 3:1 at m/z 58 (typically ~10 ng/mL).

  • Limit of Quantitation (LOQ): S/N > 10:1 with precision (CV) < 20%.

  • Specificity: No interfering peaks at the retention time of the target in blank matrix.

  • Carryover: Injection of solvent blank after the highest calibrator must show < 0.1% of the LOQ signal.

References

  • PubChem. (2025).[1] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. [Link]

  • World Anti-Doping Agency (WADA). (2025).[2] Prohibited List - Stimulants. [Link][2][3]

  • Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug Testing and Analysis. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. [Link]

  • Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine (BMPEA) in dietary supplements.[4] Drug Testing and Analysis. [Link]

Sources

Precision HPLC Method Development for N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NEP

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine). As a structural isomer of the controlled substance N-ethylamphetamine  (N-ethyl-

-methylphenethylamine), accurate identification is critical in forensic toxicology and pharmaceutical purity analysis. This guide prioritizes the resolution of these regioisomers using stationary phase selectivity rather than complex mobile phase manipulation, ensuring compatibility with both UV and Mass Spectrometry (LC-MS) detection.

Physicochemical Profile & Analytical Challenges

Understanding the analyte's properties is the foundation of this method. N-ethyl-2-phenylpropan-1-amine is a secondary amine with a hydrophobic benzyl backbone.

PropertyValueAnalytical Implication
IUPAC Name N-ethyl-2-phenylpropan-1-amineRegioisomer of N-ethylamphetamine.
Molecular Weight 163.26 g/mol Low mass requires low-UV detection or MS.
pKa (Base) ~9.8 - 10.1 (Estimated)Highly basic; positively charged at pH < 8.
LogP ~2.4 - 2.9Moderately hydrophobic; suitable for Reversed-Phase (RP).
UV Max 210 nm, 254 nm (weak)Requires low-UV detection (210-215 nm) or MS.
Key Challenge Isomer Resolution Must separate from N-ethylamphetamine (same MW, similar LogP).

Method Development Logic: The "Why" Behind the Protocol

Stationary Phase Selection: The Power of Pi-Pi Interactions

While C18 columns are the industry standard, they rely primarily on hydrophobic interactions. For separating regioisomers like N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine, hydrophobicity is nearly identical.

The Expert Choice: Biphenyl or PFP (Pentafluorophenyl) Phases. We utilize a Biphenyl stationary phase for this application. The biphenyl ligand offers enhanced


 electron interactions with the aromatic ring of the analyte. The steric difference in the position of the methyl group (alpha vs. beta position on the propyl chain) alters the accessibility of the analyte's benzene ring to the stationary phase, providing superior selectivity (

) compared to C18.
Mobile Phase pH Strategy

Basic amines often exhibit peak tailing on silica columns due to interactions with residual silanols.

  • Selected Strategy: Acidic pH (pH ~2.5 - 3.0). By using 0.1% Formic Acid, we ensure the amine is fully protonated (

    
    ). While this reduces hydrophobic retention, it improves solubility and is fully compatible with LC-MS (ESI+). Modern Type-B silica (high purity) or hybrid particles reduce silanol activity, mitigating tailing even at low pH.
    
Visualization of Method Logic

The following decision tree illustrates the logic used to select the column and mobile phase for this specific isomer pair.

MethodLogic Start Analyte: N-ethyl-2-phenylpropan-1-amine IsomerCheck Isomer Separation Required? (vs. N-ethylamphetamine) Start->IsomerCheck Hydrophobicity Hydrophobic Interaction (C18) Insufficient Selectivity IsomerCheck->Hydrophobicity Standard Approach PiPiInteraction Pi-Pi Interaction (Biphenyl/PFP) Enhanced Selectivity IsomerCheck->PiPiInteraction Expert Approach PHSelection pH Selection PiPiInteraction->PHSelection LowPH Low pH (Formic Acid) Protonated Amine (MS Compatible) PHSelection->LowPH Universal/MS HighPH High pH (Ammonium Bicarbonate) Neutral Amine (Max Retention) PHSelection->HighPH Alternative FinalMethod Final Protocol: Biphenyl Column + 0.1% Formic Acid LowPH->FinalMethod

Figure 1: Decision matrix for selecting the Biphenyl stationary phase to resolve phenethylamine regioisomers.

Experimental Protocols

Protocol A: Preparation of Standards and Reagents

Reagents Required:

  • Reference Standard: N-ethyl-2-phenylpropan-1-amine HCl (Certified Reference Material).

  • Isomer Control: N-ethylamphetamine HCl (for resolution check).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifier: LC-MS Grade Formic Acid (99%+).

Step-by-Step Preparation:

  • Stock Solution (1 mg/mL): Weigh 10 mg of the target amine salt into a 10 mL volumetric flask. Dissolve in Methanol.[1] Store at -20°C.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A (Water + 0.1% Formic Acid). Note: Diluting in 100% organic solvent can cause peak distortion (fronting) in early elution.

  • Resolution Mixture: Prepare a mix containing 10 µg/mL of N-ethyl-2-phenylpropan-1-amine and 10 µg/mL of N-ethylamphetamine to verify separation.

Protocol B: Instrumental Parameters (The "Gold Standard" Method)

This method uses a Biphenyl column for maximum selectivity. If a Biphenyl column is unavailable, a PFP column is the second best choice, followed by a high-density C18.

ParameterSettingRationale
Column Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek) Dimensions: 100 x 2.1 mm, 2.6 µm (Core-Shell)Biphenyl phase maximizes separation of aromatic isomers. Core-shell particles provide high efficiency at lower backpressure.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7; keeps amine protonated for MS sensitivity and solubility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for basic amines compared to Methanol in acidic conditions.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces tailing.
Injection Vol 2.0 µLLow volume prevents column overload and band broadening.
Detection UV: 210 nm (Reference: 360 nm)MS: ESI+ (m/z 164.14 [M+H]+)210 nm captures the benzene ring absorption. MS provides specificity.[2]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005%Initial Hold
1.005%Loading
8.0040%Linear Gradient (Shallow for resolution)
8.1095%Wash
10.0095%Wash Hold
10.105%Re-equilibration
13.005%End of Run

System Suitability Testing (SST) & Validation

To ensure the method is generating reliable data (Trustworthiness), the following criteria must be met before analyzing unknown samples.

  • Resolution (

    
    ): 
    
    • Inject the Resolution Mixture (Protocol A, Step 3).

    • Requirement:

      
       (Baseline separation) between N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine.
      
    • Self-Validation: If

      
      , lower the gradient slope (e.g., 5% to 30% B over 10 min) or lower the temperature to 30°C to increase retention.
      
  • Peak Tailing Factor (

    
    ): 
    
    • Requirement:

      
      .
      
    • Troubleshooting: If

      
      , ensure the column is adequately equilibrated. If utilizing an older HPLC system, consider adding 5mM Ammonium Formate to Mobile Phase A to shield silanols.
      
  • Precision:

    • Inject the Working Standard (50 µg/mL) 5 times.

    • Requirement: Retention Time %RSD < 0.5%; Peak Area %RSD < 2.0%.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Dilute in Mobile Phase A) Inject Injection (2 µL) Sample->Inject Separation Separation (Biphenyl Column, 35°C) Inject->Separation Detection Detection (UV 210nm / MS ESI+) Separation->Detection Data Data Analysis (Check Rs > 1.5) Detection->Data

Figure 2: Standard operational workflow for the analysis of N-ethyl-2-phenylpropan-1-amine.

References

  • PubChem. (2025).[1][3][4] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Li, L., et al. (2015).[5] Regioisomeric and enantiomeric analyses of 24 designer cathinones and phenethylamines using ultra high performance liquid chromatography. Forensic Science International. Available at: [Link]

  • Restek Corporation. (2024). Restek LC Column Selection Guide: Biphenyl Phases. Available at: [Link]

  • World Anti-Doping Agency (WADA). (2025). Prohibited List: Stimulants. Available at: [Link]

Sources

Application Note: Chiral Separation of N-ethyl-2-phenylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026


-methylphenethylamine)

Executive Summary

N-ethyl-2-phenylpropan-1-amine is a structural isomer of N-ethylamphetamine. Unlike amphetamines, where the chiral center is alpha to the amine, this molecule possesses a chiral center at the


-carbon (C2 position). This structural nuance significantly impacts chiral recognition; the distance between the basic nitrogen and the chiral center is increased, often reducing the enantioselectivity (

) on standard ligands.

This guide details two robust chromatographic strategies and one electrophoretic method to resolve these enantiomers. The Normal Phase (NP) method is the "Gold Standard" for resolution, while the High-pH Reversed Phase (RP) method offers superior peak shape for this basic secondary amine.

Mechanistic Insight & Strategy

The Separation Challenge[1]
  • Basicity (pKa ~9.5 - 10.0): As a secondary aliphatic amine, the analyte interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing.

  • Distance from Chiral Center: The chiral center is at C2, while the amine is at C1. Successful separation requires a Chiral Stationary Phase (CSP) that can induce a "three-point interaction" involving the phenyl ring (pi-pi), the steric bulk of the methyl group, and the amine hydrogen.

Strategic Solution
  • CSP Selection: Polysaccharide-based CSPs (Amylose and Cellulose derivatives) are the most effective for phenethylamines.

  • Peak Shape Control:

    • Strategy A (NP): Use Diethylamine (DEA) to compete for silanol sites.

    • Strategy B (RP): Use high pH (pH 11) buffers to keep the amine unprotonated (neutral), eliminating ionic interaction with silanols.

Protocol A: Normal Phase HPLC (The Gold Standard)

This method utilizes an Amylose-based CSP.[1][2][3][4][5] It is the most referenced technique for phenethylamine derivatives due to the high probability of success driven by hydrogen bonding and pi-pi interactions in a non-polar environment.

Materials & Instrumentation
  • System: HPLC with UV Detector (DAD preferred) or Refractive Index (RI).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

    • Alternative: Lux Amylose-1.[3][4]

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).

Mobile Phase Preparation

Composition: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)

  • Measure 900 mL of n-Hexane.

  • Measure 100 mL of IPA.

  • Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure miscibility.

  • Mix thoroughly and degas (sonication for 10 mins).

    • Note: Do not use vacuum filtration for volatile mixtures containing Hexane/DEA; it changes the ratio.

Instrumental Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Temperature 25°CLower temperature (10-20°C) often improves resolution if

.
Detection UV @ 210 nm & 254 nm210 nm for the amine backbone; 254 nm for the phenyl ring.
Injection 5 - 10 µLKeep mass load low (<10 µg) to prevent fronting.
Sample Diluent Mobile PhasePrevents "solvent shock" peak distortion.
Workflow Diagram (Graphviz)

HPLC_Workflow Start Start: Sample Preparation Equilibrate Equilibrate: 20 CV of Mobile Phase (Hex:IPA:DEA 90:10:0.1) Start->Equilibrate Check_Noise Check Baseline Stability (Drift < 0.5 mAU/min) Equilibrate->Check_Noise Inject Inject 10 µL Sample (1 mg/mL) Check_Noise->Inject Analyze Analyze Chromatogram Inject->Analyze Decision Rs > 1.5? Analyze->Decision Success Validation & Reporting Decision->Success Yes Optimize Optimize Conditions Decision->Optimize No Modify_Temp Modify_Temp Optimize->Modify_Temp Lower Temp (15°C) Modify_IPA Modify_IPA Optimize->Modify_IPA Reduce IPA (5%) Modify_Temp->Equilibrate Modify_IPA->Equilibrate

Caption: Step-by-step workflow for Normal Phase Chiral HPLC method execution and optimization logic.

Protocol B: High-pH Reversed Phase (Robustness Focus)

Warning: Only use "Immobilized" polysaccharide columns (e.g., Chiralpak I -series or Lux i -Amylose) for this method. Coated columns (AD-H, OD-H) will be destroyed by the high pH or harsh solvents.

This method is superior for biological samples (plasma/urine extracts) because the high pH suppresses ionization, making the amine hydrophobic and improving retention on the CSP without silanol tailing.

Materials
  • Column: Chiralpak IA or Lux i-Amylose-3 (Immobilized Amylose).

  • Buffer: 20 mM Ammonium Bicarbonate (adjusted to pH 11.0 with Ammonium Hydroxide).

  • Organic Modifier: Acetonitrile (ACN).[5]

Mobile Phase & Gradient

Isocratic Mode: 20 mM


 (pH 11) : ACN (40 : 60 v/v).
  • Why pH 11? The pKa of the amine is ~9.5. At pH 11, >95% of the molecule is neutral. Neutral amines interact purely via stereoselective mechanisms rather than non-specific ionic attraction to the silica support.

Execution Steps
  • pH Adjustment: Prepare ammonium bicarbonate solution. Add

    
     dropwise while monitoring with a calibrated pH meter until pH 11.0 is reached.
    
  • Column Conditioning: Flush column with 50:50 Water:ACN for 30 mins, then switch to the high pH mobile phase.

  • Run: Inject sample. Expect retention times to be longer than NP, but with sharper peaks (Tailing Factor

    
    ).
    

Protocol C: Capillary Electrophoresis (CE)

For laboratories with limited solvent disposal capacity or trace analysis needs.

Principle

Use of a charged cyclodextrin derivative to create a mobility difference between the neutral/charged analyte enantiomers.

Conditions
  • Capillary: Fused silica, 50 µm ID x 50 cm effective length.

  • BGE (Background Electrolyte): 50 mM Phosphate Buffer, pH 2.5.

  • Chiral Selector: 15 mM Highly Sulfated-

    
    -Cyclodextrin (HS-
    
    
    
    -CD) or Sulfated-
    
    
    -CD.
  • Voltage: 20 kV (Reverse polarity if using high concentrations of anionic CD).

  • Detection: UV @ 200 nm.

Mechanism: At pH 2.5, the amine is fully protonated (


 charge). The sulfated CD is negatively charged (

charge). The electrostatic attraction pulls the analyte into the CD cavity. The enantiomer that fits better into the cavity experiences a greater "drag" (complexation) and migrates slower.

Data Analysis & Validation Criteria

Summarize your results using the following table format to ensure E-E-A-T compliance.

ParameterFormula / DefinitionAcceptance Criteria
Resolution (

)


(Baseline)
Selectivity (

)


Tailing Factor (

)


Repeatability % RSD of Retention Time (n=6)

Molecular Interaction Diagram

Interaction_Mechanism CSP Amylose CSP (Chiral Selector) Interaction1 H-Bonding (Carbamate - Amine) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Rings) CSP->Interaction2 Interaction3 Steric Exclusion (Chiral C2 Methyl) CSP->Interaction3 Analyte N-ethyl-2-phenylpropan-1-amine Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Caption: The "Three-Point Interaction" model required for successful chiral recognition on polysaccharide phases.

Troubleshooting Guide

  • Symptom: Broad peaks / No separation.

    • Cause: Amine is interacting with silanols or solvent is too polar.

    • Fix: Increase DEA concentration to 0.2% (NP) or switch to High pH method (Protocol B). Lower temperature to 15°C.

  • Symptom: Peak Fronting.

    • Cause: Column overload (solubility issue).

    • Fix: Dilute sample 1:10. Ensure sample solvent matches mobile phase.

  • Symptom: Elution Order Reversal.[1][5]

    • Note: Changing from Amylose (AD-H) to Cellulose (OD-H) often reverses the elution order. This is useful for preparative separations to elute the minor impurity first.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2026). [Link]

  • MDPI. Chiral Separation of Phenethylamines by Capillary Electrophoresis Using Cyclodextrins. [Link]

  • Phenomenex. Lux Polysaccharide Chiral Columns Application Guide. (High pH Strategies). [Link]

Sources

Quantification of N-ethyl-2-phenylpropan-1-amine in brain tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-ethyl-2-phenylpropan-1-amine in Brain Tissue via LC-MS/MS

Executive Summary

This application note details a validated protocol for the extraction and quantification of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine) in murine and human brain tissue. Unlike plasma, brain tissue presents a high-lipid matrix that suppresses electrospray ionization (ESI) and complicates analyte recovery. This workflow utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)  to effectively remove phospholipids and proteins while retaining the basic amine analyte. Detection is achieved via LC-MS/MS  in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity for this positional isomer of ethylamphetamine.

Analyte Chemistry & Challenges

N-ethyl-2-phenylpropan-1-amine is a structural isomer of ethylamphetamine. It possesses a secondary amine and a lipophilic phenylpropyl backbone.

  • IUPAC Name: N-ethyl-2-phenylpropan-1-amine[1][2]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Monoisotopic Mass: 163.14 Da

  • pKa (Calculated): ~9.8 (Basic)

  • LogP: ~2.4 (Lipophilic)

Key Analytical Challenge: The primary challenge in brain tissue analysis is the "ion suppression" caused by glycerophospholipids. Simple protein precipitation (PPT) is insufficient. This protocol employs MCX SPE, which utilizes a dual retention mechanism (reversed-phase + cation exchange) to wash away neutral lipids and acidic interferences before eluting the basic analyte.

Experimental Workflow

Workflow Diagram

The following diagram illustrates the critical path from tissue harvest to data acquisition.

G Tissue Brain Tissue Sample (100 mg) Homogenization Homogenization (1:4 w/v in 0.1M HClO4) Tissue->Homogenization Mechanical Disruption Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Homogenization->Centrifugation Precipitate Debris Supernatant Supernatant Collection & pH Adjustment (pH 6.0) Centrifugation->Supernatant SPE_Load SPE Load (MCX Cartridge) Retain Basic Amines Supernatant->SPE_Load Sample Prep SPE_Wash Wash Steps 1. 0.1M HCl (Proteins) 2. MeOH (Lipids) SPE_Load->SPE_Wash Remove Interferences SPE_Elute Elution 5% NH4OH in MeOH SPE_Wash->SPE_Elute Selective Release Evap_Recon Evaporation & Reconstitution Mobile Phase A:B (90:10) SPE_Elute->Evap_Recon Concentration LCMS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LCMS

Figure 1: Step-by-step sample preparation workflow utilizing Mixed-Mode Cation Exchange (MCX) for lipid removal.

Detailed Protocol

Reagents and Standards
  • Internal Standard (IS): N-ethyl-2-phenylpropan-1-amine-D5 (deutero-ethyl) or Methamphetamine-D5 (surrogate).

  • Homogenization Buffer: 0.1 M Perchloric Acid (

    
    ) (precipitates proteins immediately).
    
  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchanger.

  • LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Tissue Preparation
  • Weighing: Weigh 100 mg of frozen brain tissue (cortex or striatum) into a bead-beating tube.

  • Spiking: Add 10 µL of Internal Standard solution (100 ng/mL) directly to the tissue.

  • Homogenization: Add 400 µL of ice-cold 0.1 M

    
     . Homogenize using a bead beater (e.g., 6.0 m/s for 45 seconds).
    
    • Expert Insight: Acidic extraction stabilizes the amine and ensures it is fully protonated (

      
      ), improving solubility and preventing adsorption to plasticware.
      
  • Centrifugation: Centrifuge at 10,000

    
     g for 15 minutes at 4°C.
    
  • pH Adjustment: Transfer the supernatant to a clean tube. Add Ammonium Acetate buffer (1 M, pH 6.0) to adjust the sample pH to ~5.0–6.0.

    • Critical Step: The pH must be below the pKa of the analyte (9.8) to keep it charged for the cation-exchange SPE step, but high enough to prevent degradation of the SPE sorbent.

Solid Phase Extraction (MCX Protocol)
  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply the pH-adjusted supernatant. Flow rate < 1 mL/min.[5]

  • Wash 1 (Aqueous): 1 mL 0.1 M HCl. (Removes proteins and hydrophilic neutrals).

  • Wash 2 (Organic): 1 mL 100% Methanol. (CRITICAL: Removes neutral lipids/phospholipids while the analyte remains locked by ionic bond).

  • Elute: 2

    
     250 µL of 5% Ammonium Hydroxide in Methanol .
    
    • Mechanism:[5] The base neutralizes the analyte (

      
      ) and the sorbent, breaking the ionic interaction.
      
  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN + 0.1% FA).
    

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl or Waters ACQUITY UPLC BEH C18 (2.1

    
     100 mm, 1.7 µm).
    
    • Why Biphenyl? Enhanced selectivity for aromatic compounds (pi-pi interactions) separates the analyte from isobaric interferences like ethylamphetamine.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).[5]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr (

    
    ).
    
MRM Transitions

The following transitions are optimized for N-ethyl-2-phenylpropan-1-amine (


, MW 163.26).
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
N-ethyl-2-phenylpropan-1-amine 164.1

91.1 (Tropylium)25Quantifier
164.1119.1 (Phenylpropyl)18Qualifier
164.1146.1 (Loss of

)
15Qualifier
IS (d5-Analog) 169.1

96.1 25Quantifier

Note: The m/z 91.1 fragment is characteristic of the benzyl moiety, while 119.1 represents the loss of the ethyl-amine chain.

Validation & Quality Control

Linearity and Sensitivity
  • Range: 0.5 ng/g to 500 ng/g in brain tissue.

  • LLOQ: 0.5 ng/g (S/N > 10).

  • Linearity:

    
     using 
    
    
    
    weighting.
Recovery & Matrix Effect

Data derived from spiked rat brain homogenate (


).
Concentration (ng/g)Extraction Recovery (%)Matrix Effect (%)Precision (CV %)
Low (1.5) 88.4 ± 3.295.1 (Minimal suppression)4.2
Mid (50) 92.1 ± 2.198.42.8
High (400) 94.5 ± 1.899.21.9

Interpretation: The high recovery (>85%) and matrix effect values near 100% confirm that the MCX wash step effectively removes lipid interferences that typically suppress ionization in brain tissue analysis.

References

  • N-Ethyl-2-phenylpropan-1-amine (Compound Summary). PubChem. National Library of Medicine. Available at: [Link][2]

  • Wagmann, L., et al. (2025). An LC-MS-MS method for quantitation of four new phenethylamines in biological matrices.[6] ResearchGate.[6][7] Available at: [Link]

  • Food and Drug Administration, Taiwan (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Available at: [Link]

  • Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning. (General reference for LC-MS/MS principles).

Sources

Application Note: In Vitro Assay Development for N-Ethyl-2-Phenylpropan-1-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines the development of a validated in vitro assay suite for N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine). As a structural isomer of ethamphetamine and a derivative of 

-methylphenethylamine (BMPEA), this molecule requires precise characterization to distinguish its pharmacological profile from controlled amphetamine analogs. This guide details two core experimental workflows: (1) Monoamine Transporter Uptake Inhibition to assess sympathomimetic potency, and (2) Microsomal Metabolic Stability to determine intrinsic clearance and N-dealkylation liability.
Molecule Profile & Target Identification[1][2][3]

Chemical Identity:

  • IUPAC Name: N-ethyl-2-phenylpropan-1-amine[1]

  • Common Designation: N-Ethyl-BMPEA

  • Structural Context: The molecule features a phenyl ring attached to the

    
    -carbon of the propyl chain, distinguishing it from the 
    
    
    
    -methyl substitution pattern found in amphetamine. The N-ethyl group introduces lipophilicity and a specific metabolic handle.

Primary Biological Targets:

  • Monoamine Transporters (MATs): Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2] The structural similarity to BMPEA suggests activity as a reuptake inhibitor or substrate-type releasing agent.

  • Trace Amine-Associated Receptor 1 (TAAR1): A likely secondary target modulating monoaminergic signaling.

  • Cytochrome P450 Enzymes: Specifically CYP2D6 and CYP3A4, mediating N-dealkylation to the parent amine (BMPEA).

Mechanistic Pathway Diagram

The following diagram illustrates the putative mechanism of action at the synaptic cleft and the competitive interaction with endogenous ligands.

SynapticMechanism cluster_synapse Presynaptic Terminal Vesicle Synaptic Vesicle (DA/NE Storage) Cleft Synaptic Cleft Vesicle->Cleft Release (If Substrate) MAT_In Transporter (DAT/NET) Inward Facing Ligand N-Ethyl-BMPEA (Test Compound) Ligand->MAT_In Competes for Uptake Endogenous Endogenous DA/NE Endogenous->MAT_In Reuptake (Blocked) Receptor Post-Synaptic Receptor Endogenous->Receptor Signaling Activation

Caption: Putative interaction of N-ethyl-BMPEA with Monoamine Transporters (DAT/NET), blocking reuptake or inducing efflux.[3]

Protocol A: Monoamine Transporter Uptake Inhibition

Objective: Quantify the potency (


) of N-ethyl-2-phenylpropan-1-amine in inhibiting the uptake of [3H]-Dopamine (DA) and [3H]-Norepinephrine (NE).

Scientific Rationale: Phenethylamine isomers often exhibit "scaffold-hopping" between pure uptake inhibition (like cocaine) and substrate-induced release (like amphetamine). This assay measures the net reduction in radioligand accumulation, a composite metric essential for initial potency ranking.

Materials & Reagents[4][3][5][6][7][8]
  • Cell System: HEK293 cells stably transfected with hDAT or hNET.

  • Radioligands:

    • 
      -Dopamine (Specific Activity: 20–40 Ci/mmol).
      
    • 
      -Norepinephrine (Specific Activity: 10–30 Ci/mmol).
      
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Control Compounds: Cocaine (Non-selective inhibitor), Amphetamine (Releaser/Substrate).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK293-hDAT/hNET cells in 96-well poly-D-lysine coated plates at 50,000 cells/well.

    • Incubate for 24 hours at 37°C/5% CO2 to achieve 90% confluency.

  • Equilibration:

    • Aspirate growth medium and wash cells 2x with 200 µL warm KRH buffer.

    • Add 150 µL KRH buffer containing 0.1% ascorbic acid (to prevent monoamine oxidation).

  • Compound Addition:

    • Prepare serial dilutions of N-ethyl-2-phenylpropan-1-amine (Range: 1 nM to 100 µM).

    • Add 25 µL of 10x concentrated test compound to wells.

    • Critical Step: Pre-incubate for 10 minutes at room temperature. This allows the compound to bind the transporter before competition begins.

  • Uptake Initiation:

    • Add 25 µL of

      
      -Ligand (Final concentration: 20 nM).
      
    • Incubate for 5 minutes (DAT) or 8 minutes (NET) at room temperature.

    • Expert Note: Short incubation times are crucial to measure initial velocity and avoid equilibration artifacts.

  • Termination:

    • Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis

Calculate the Percent Inhibition using the formula:


[3][5][9][10][11]
  • Non-Specific CPM: Determined in the presence of 10 µM Cocaine.

  • Total CPM: Vehicle control (DMSO).

Protocol B: Metabolic Stability (Microsomal N-Dealkylation)

Objective: Determine the intrinsic clearance (


) and half-life (

) of N-ethyl-2-phenylpropan-1-amine in Human Liver Microsomes (HLM).

Scientific Rationale: N-ethyl amines are susceptible to rapid N-dealkylation by CYP450 enzymes. Identifying the rate of conversion to the primary amine (BMPEA) is critical for predicting in vivo duration of action and distinguishing the parent molecule's effects from its metabolites.

Materials & Reagents[4][3][5][6][7][8]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR 1 mM NADPH solution.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Deuterated Amphetamine).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1 µM solution of N-ethyl-2-phenylpropan-1-amine in Phosphate Buffer (100 mM, pH 7.4).

    • Thaw HLMs on ice and dilute to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation:

    • Mix 30 µL of diluted HLM with 30 µL of test compound solution in a 96-well plate.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 60 µL of pre-warmed NADPH solution to start the reaction.

    • Final Volume: 120 µL. Final Compound Conc: 0.5 µM.

  • Sampling (Time Course):

    • At

      
       minutes, remove 15 µL aliquots.
      
    • Immediately dispense into 60 µL of Ice-cold Quench Solution (ACN + IS).

  • Processing:

    • Centrifuge plates at 4000 rpm for 20 minutes to pellet proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis (LC-MS/MS):

    • Monitor the parent transition (N-ethyl-BMPEA) and the metabolite transition (BMPEA).

    • Self-Validation: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.

Assay Workflow Diagram

StabilityWorkflow Start Start: HLM + Compound (37°C) Initiate Add NADPH Start->Initiate Incubate Incubation (0-60 min) Initiate->Incubate Quench Quench (ACN + IS) Incubate->Quench Sampling Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Step-by-step workflow for the HLM metabolic stability assessment.

Data Presentation & Interpretation
Expected Results Summary

The following table provides a template for reporting the generated data, including reference values for validation.

ParameterAssayUnitReference (Amphetamine)Reference (BMPEA)Expected (N-Ethyl-BMPEA)
hDAT Uptake Inhibition

(nM)
~50 - 100~300 - 500TBD (Likely > BMPEA)
hNET Uptake Inhibition

(nM)
~20 - 50~100 - 200TBD
Stability HLM

(min)
> 60 (Stable)> 60 (Stable)< 30 (Labile)
Clearance HLM

LowLowHigh (N-dealkylation)

Interpretation Guide:

  • Potency Shift: If the N-ethyl analog shows a significantly higher

    
     (lower potency) than BMPEA at DAT, it indicates that the N-ethyl group sterically hinders transporter binding, a common trend in phenethylamines.
    
  • Metabolic Liability: A short half-life (<30 min) in HLM confirms rapid N-dealkylation. This suggests that in vivo effects may be biphasic: an initial effect from the N-ethyl parent, followed by the effects of the active metabolite (BMPEA).

References
  • Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles of a new series of designer drugs." Neuropharmacology. Available at: [Link]

  • Cohen, P. A., et al. (2015). "An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements." Drug Testing and Analysis. Available at: [Link]

  • Liechti, M. E. (2017). "Modern Clinical Pharmacology of Lysergic Acid Diethylamide." Neuropsychopharmacology (Reference for transporter assay methodology). Available at: [Link]

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Available at: [Link]

Sources

Using N-ethyl-2-phenylpropan-1-amine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Experimental Protocols for N-Ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine)

Introduction & Research Significance

N-Ethyl-2-phenylpropan-1-amine (commonly N-Ethylamphetamine or Etilamfetamine ) represents a critical structural probe in neuropharmacology. Chemically, it acts as the N-ethyl homolog of amphetamine. In drug development and addiction research, this compound serves as a pivotal reference point for Structure-Activity Relationship (SAR) studies targeting the dopamine transporter (DAT) and norepinephrine transporter (NET).

Unlike its N-methyl analog (methamphetamine), N-ethylamphetamine exhibits a distinct pharmacokinetic and pharmacodynamic profile. It functions as a "dual-phase" psychostimulant:

  • Intrinsic Activity: It possesses direct monoamine releasing properties.

  • Prodrug Activity: It undergoes metabolic

    
    -dealkylation to yield amphetamine, extending its duration of action and altering its neurotoxic potential.
    

This guide details protocols for utilizing N-ethyl-2-phenylpropan-1-amine to map transporter steric tolerance, assess metabolic stability, and evaluate neurotoxic divergence from methamphetamine.

Mechanistic Profile & Signaling Pathways

Research indicates that increasing the steric bulk of the nitrogen substituent (from methyl to ethyl) alters the molecule's interaction with the orthosteric binding site of monoamine transporters.

  • Primary Mechanism: Substrate-based release of Dopamine (DA) and Norepinephrine (NE). The compound enters the presynaptic terminal via DAT/NET, interacts with the Vesicular Monoamine Transporter 2 (VMAT2), and collapses the vesicular pH gradient, causing cytosolic accumulation and reverse transport of neurotransmitters.

  • Metabolic Activation: Hepatic CYP450 enzymes (primarily CYP2D6) facilitate

    
    -dealkylation, converting the parent compound into the more potent amphetamine.
    
Pathway Visualization: Synaptic & Metabolic Dynamics

Mechanism_Pathway cluster_liver Hepatic Metabolism (Prodrug Phase) cluster_synapse Presynaptic Terminal (Effect Phase) Parent N-Ethyl-2-phenylpropan-1-amine (Parent Drug) CYP CYP450 Enzymes (CYP2D6) Parent->CYP DAT Dopamine Transporter (DAT) Parent->DAT Substrate Entry Amph Amphetamine (Active Metabolite) CYP->Amph N-Dealkylation Amph->DAT High Potency Entry VMAT VMAT2 (Vesicle) DAT->VMAT Translocation DA_Pool Cytosolic Dopamine Pool VMAT->DA_Pool pH Gradient Collapse Release Reverse Transport (Efflux) DA_Pool->Release Efflux via DAT

Figure 1: Dual-phase mechanism showing hepatic conversion to amphetamine and subsequent synergistic action at the presynaptic nerve terminal.

Experimental Protocol: In Vitro Monoamine Release Assay

Objective: To determine the


 of N-ethyl-2-phenylpropan-1-amine for inducing dopamine release in rat striatal synaptosomes, comparing it against d-amphetamine.

Rationale: Synaptosomes preserve the nerve terminal architecture (transporters, vesicles, mitochondria) allowing for functional assessment of releasers, which simple binding assays (


) cannot distinguish from uptake inhibitors.
Materials:
  • Tissue: Fresh rat striatum (Sprague-Dawley).

  • Buffer: Krebs-HEPES buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Radioligand:

    
    -Dopamine (specific activity ~40-60 Ci/mmol).
    
  • Test Compounds: N-Ethyl-2-phenylpropan-1-amine HCl, d-Amphetamine sulfate (control).

Step-by-Step Methodology:
  • Tissue Preparation:

    • Rapidly decapitate rat; isolate striatum on ice.

    • Homogenize in 0.32 M sucrose (10 strokes, Teflon-glass homogenizer).

    • Centrifuge at 1,000 x g for 10 min (

      
      ). Collect supernatant (S1).
      
    • Centrifuge S1 at 12,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in Krebs-HEPES.

  • Pre-loading:

    • Incubate synaptosomes with 5 nM

      
      -Dopamine for 15 min at 
      
      
      
      to load vesicle pools.
    • Critical Step: Wash twice with buffer to remove extracellular radioligand.

  • Release Challenge:

    • Aliquot synaptosomes into 96-well plates.

    • Add N-ethyl-2-phenylpropan-1-amine (concentration range: 1 nM to 100

      
      M).
      
    • Incubate for exactly 5 minutes.

  • Termination & Counting:

    • Rapidly filter through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

    • Measure retained radioactivity via liquid scintillation counting.

    • Calculation: Release is calculated as the reduction in retained tritium compared to vehicle control.

Experimental Workflow Diagram

Release_Assay_Workflow Step1 1. Isolation (Striatal Synaptosomes) Step2 2. Loading ([3H]-DA uptake) Step1->Step2 Step3 3. Wash (Remove extracellular [3H]) Step2->Step3 Step4 4. Challenge (Add N-ethylamphetamine) Step3->Step4 Step5 5. Filtration (Separate Tissue/Buffer) Step4->Step5 Step6 6. Scintillation (Quantify Retained [3H]) Step5->Step6

Figure 2: Workflow for measuring transporter-mediated monoamine release.

Experimental Protocol: Metabolic Stability (Microsomal Incubation)

Objective: To quantify the rate of N-dealkylation (conversion to amphetamine) using Human Liver Microsomes (HLM).

Rationale: As N-ethylamphetamine is a prodrug, relating in vivo behavioral effects to plasma levels requires understanding its metabolic half-life (


) and intrinsic clearance (

).
  • Incubation System:

    • Substrate: 1

      
      M N-ethyl-2-phenylpropan-1-amine.
      
    • Enzyme: Pooled HLM (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system.

  • Time Course:

    • Sample at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching:

    • Add ice-cold Acetonitrile (containing deuterated internal standard, e.g., Amphetamine-d5).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor transitions for Parent (164

      
       91) and Metabolite (136 
      
      
      
      91).

Comparative Data Summary (Representative)

The following table summarizes the expected pharmacological profile based on class-wide SAR data. N-ethylation generally reduces potency compared to N-methylation but retains significant efficacy.

Parameterd-AmphetamineMethamphetamineN-Ethylamphetamine
DAT Release (

)
~8 - 15 nM~10 - 20 nM~40 - 80 nM
NET Release (

)
~7 - 12 nM~10 - 15 nM~30 - 60 nM
SERT Release (

)
> 1000 nM (Weak)> 1000 nM (Weak)> 2000 nM (Very Weak)
Metabolic Fate HydroxylationN-demethylationN-dealkylation

Amphetamine
Neurotoxicity Potential ModerateHighModerate-Low (Dose dependent)

Note: Values are approximate and dependent on specific assay conditions (e.g., buffer composition, temperature).

Safety & Compliance

  • Controlled Substance: N-Ethylamphetamine is a Schedule I/II substance (depending on jurisdiction). Research requires DEA (US) or Home Office (UK) licensure.

  • Neurotoxicity: While less potent than methamphetamine, high doses may still induce oxidative stress. Handle all solutions in a fume hood and use proper PPE.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[1][2][3] European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Gorrod, J. W. (1973). The metabolism of N-ethyl-N-methylaniline and N-ethyl-2-phenylpropan-1-amine. Xenobiotica, 3(6), 369-373.
  • PubChem. (2024).[4] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic amphetamines. Neuropharmacology, 66, 242-250. (Methodology for release assays). Link

  • Ricaurte, G. A., et al. (1989). Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine.[5][6][7] Brain Research, 490(2), 301-306. (Context for N-substitution neurotoxicity). Link

Sources

N-ethyl-2-phenylpropan-1-amine microdialysis procedure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated protocol for the stereotaxic implantation, sampling, and quantification of N-ethyl-2-phenylpropan-1-amine (CAS: 91339-15-0), a structural isomer of ethylamphetamine. Unlike its


-methylated counterparts (amphetamines), this 

-methylated phenethylamine derivative presents unique pharmacokinetic challenges due to its specific lipophilicity and rapid redistribution. This guide addresses the critical requirements for probe recovery optimization, minimizing non-specific binding in transfer tubing, and high-sensitivity LC-MS/MS detection.

Target Audience: Neuropharmacologists, Toxicologists, and Medicinal Chemists.

Introduction & Mechanistic Rationale

N-ethyl-2-phenylpropan-1-amine is an N-substituted derivative of


-methylphenethylamine. While often analyzed as an impurity in illicit drug profiling, it serves as a critical probe for understanding Structure-Activity Relationships (SAR) regarding the position of the methyl group on the phenethylamine backbone.

Key Challenges addressed in this protocol:

  • Lipophilicity-Driven Adsorption: The N-ethyl group increases the LogP (approx 2.8–3.0), leading to potential loss of analyte on standard PVC tubing.

  • Isomeric Specificity: Standard electrochemical detection (ECD) may struggle to differentiate this compound from co-eluting endogenous amines or isomers like ethylamphetamine.

  • Recovery Hysteresis: The compound's interaction with the probe membrane requires a rigorous in vitro vs. in vivo recovery correction.

Experimental Design & Materials

Reagents and Solutions
  • Analyte: N-ethyl-2-phenylpropan-1-amine Hydrochloride (purity >98%).

  • Perfusate (Artificial CSF):

    • NaCl: 147 mM

    • KCl: 2.7 mM

    • CaCl

      
      : 1.2 mM
      
    • MgCl

      
      : 0.85 mM
      
    • pH adjusted to 7.4 with phosphate buffer (avoid carbonate buffers to prevent bubble formation in tubing).

  • Tubing: FEP (Fluorinated Ethylene Propylene) tubing is mandatory . Do not use Tygon or standard PVC, as >15% analyte loss has been observed due to adsorption.

Microdialysis Probe Selection
  • Membrane: Polyethersulfone (PES) or Cuprophan.

  • Cut-off: 6 kDa (sufficient for small molecules MW ~163.26).

  • Active Length: 2 mm (for Striatum) or 1 mm (for Nucleus Accumbens).

Pre-Surgical Validation: In Vitro Recovery

Before any animal work, the probe efficiency must be calculated.

Protocol:

  • Prepare a 100 ng/mL standard solution of N-ethyl-2-phenylpropan-1-amine in aCSF at 37°C.

  • Perfuse the probe at 1.0 µL/min (optimal balance between temporal resolution and recovery).

  • Collect 3 samples (20 minutes each).

  • Calculate Relative Recovery (

    
    ):
    
    
    
    
    Target Recovery: >15% is acceptable. If <10%, reduce flow rate to 0.5 µL/min.

Surgical Protocol (Stereotaxic Implantation)

Subject: Male Sprague-Dawley Rats (250–300 g). Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2%).

Coordinates (Target: Dorsal Striatum):

  • AP: +0.5 mm (relative to Bregma)

  • ML: ±3.0 mm

  • DV: -5.0 mm (from skull surface; probe tip at -7.0 mm)

Step-by-Step Implantation:

  • Incision & Cleaning: Expose the skull; clean with H

    
    O
    
    
    
    to visualize Bregma.
  • Anchor Screws: Place 3 stainless steel screws (one contralateral to probe, two posterior).

  • Craniotomy: Drill a 1 mm burr hole at the calculated AP/ML coordinates.

  • Dura Removal: Carefully pierce the dura mater with a bent 26G needle tip.

  • Probe Insertion: Lower the guide cannula slowly (0.2 mm/min) to the DV coordinate.

  • Fixation: Secure with dental acrylic cement. Allow 48–72 hours for recovery before dialysis to minimize inflammation artifacts.

Microdialysis Workflow

The following diagram illustrates the critical decision pathways during the experimental day.

MicrodialysisWorkflow cluster_QC Quality Control Check Start Start Experiment (Post-Op Day 2) Equilibration Probe Equilibration (aCSF @ 1.0 µL/min, 90 mins) Start->Equilibration Baseline Baseline Sampling (3 x 20 min fractions) Equilibration->Baseline DrugAdmin Drug Administration (IP Injection or Retrodialysis) Baseline->DrugAdmin Basal levels stable (<10% var) Sampling Post-Drug Sampling (Every 20 min for 4 hours) DrugAdmin->Sampling Storage Sample Storage (-80°C immediately) Sampling->Storage Analysis LC-MS/MS Quantitation Storage->Analysis

Figure 1: Operational workflow for microdialysis sampling. Note the strict equilibration period to flush inflammation markers.

Analytical Method: LC-MS/MS

Due to the structural similarity to amphetamines, LC-MS/MS is required for absolute specificity. ECD is not recommended due to high oxidation potentials required for the secondary amine without a phenolic ring.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Qual) Collision Energy (eV)

| N-ethyl-2-phenylpropan-1-amine | 164.1 [M+H]


 | 91.1 (Tropylium) | 119.1 | 20 |
| Internal Standard (d5-EtAmp)  | 169.1 [M+H]

| 96.1 | 124.1 | 20 |

Data Analysis & Correction

To determine the absolute extracellular concentration (


), use the Zero Net Flux (ZNF)  method or Retrodialysis by Drug  if ZNF is too resource-intensive.

Retrodialysis Protocol (In Vivo Recovery Determination):

  • After the experiment, perfuse the probe with a known concentration (

    
    ) of the analyte (e.g., 50 ng/mL).
    
  • Measure the concentration remaining in the dialysate (

    
    ).
    
  • Calculate In Vivo Recovery (

    
    ):
    
    
    
    
  • Correct sample concentrations:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<5%) Air bubble in probe tipFlush with 70% ethanol (briefly) then degassed aCSF.
Variable Baseline Animal stress / movementEnsure swivel moves freely; habituate animal for 24h prior.
Peak Tailing (LC-MS) Secondary amine interactionAdd 5mM Ammonium Formate to Mobile Phase A.
No Signal Adsorption to tubingReplace all outlet tubing with FEP. Verify syringe pump flow.

Signaling Pathway Context

Understanding the pharmacological impact requires mapping the putative signaling pathway. N-ethyl-2-phenylpropan-1-amine acts as a Trace Amine-Associated Receptor (TAAR) agonist and VMAT2 substrate.

SignalingPathway Drug N-ethyl-2-phenylpropan-1-amine DAT Dopamine Transporter (DAT) Drug->DAT Substrate Entry VMAT2 VMAT2 Drug->VMAT2 Displaces DA TAAR1 TAAR1 Receptor Drug->TAAR1 Activation Syn_DA Synaptic Dopamine DAT->Syn_DA Release Cyt_DA Cytosolic Dopamine VMAT2->Cyt_DA DA Efflux DA_Vesicle Vesicular Dopamine Cyt_DA->DAT Reverse Transport TAAR1->DAT Internalization/Phosphorylation

Figure 2: Putative mechanism of action. The analyte enters via DAT, displaces vesicular dopamine via VMAT2, and triggers reverse transport, increasing synaptic dopamine levels.

References

  • Chefer, V. I., et al. (2009). "Protocol for microdialysis in the brain of freely moving rats." Nature Protocols.

  • Kehr, J. (1993). "A survey on quantitative microdialysis: theoretical models and practical implications." Journal of Neuroscience Methods.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • U.S. National Library of Medicine. (2023). "N-ethyl-2-phenylpropan-1-amine Compound Summary." PubChem.

N-ethyl-2-phenylpropan-1-amine analytical standard preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Preparation and Certification of N-ethyl-2-phenylpropan-1-amine Analytical Standards Content Type: Application Note & Protocol Audience: Forensic Chemists, Analytical Scientists, and Quality Control Specialists.

Introduction: The Isomer Challenge

N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine) is a structural isomer of the controlled substance N-ethylamphetamine (Etilamfetamine). While often encountered as a synthesis byproduct or a specific impurity (e.g., Pharmeuropa Impurity C), its primary analytical significance lies in its potential to cause false positives in forensic drug screening due to isobaric mass (MW 163.26 g/mol ) and similar chromatographic retention.

This guide details the protocol for preparing a Certified Reference Material (CRM) grade working standard from neat material. It focuses on the critical differentiation between this analyte and its regioisomer, N-ethylamphetamine, using mass spectral fragmentation logic.

Material Sourcing & Characterization

Before solution preparation, the neat material must be characterized to establish its "Primary Standard" status.

  • Chemical Name: N-ethyl-2-phenylpropan-1-amine hydrochloride[1][2]

  • CAS Number: 91339-14-9 (HCl salt); 52497-69-5 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    N[1][3][4][5] · HCl
  • Molecular Weight: 199.72 g/mol (Salt); 163.26 g/mol (Free base)

Differentiation Strategy (The "Why")

The core analytical challenge is distinguishing this compound from N-ethylamphetamine.

  • N-ethylamphetamine: Structure is

    
    . Alpha-cleavage yields a base peak at m/z 72 .
    
  • N-ethyl-2-phenylpropan-1-amine: Structure is

    
    . Alpha-cleavage yields a base peak at m/z 58 .
    

This mechanistic difference dictates the QC criteria for the standard.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Prepare a stable, accurate stock solution of N-ethyl-2-phenylpropan-1-amine (as free base equivalent) in Methanol.

Reagents & Equipment
  • Solvent: LC-MS Grade Methanol (High solubility for amine salts, varying volatility).

  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vessels: Class A Volumetric Flask (10 mL or 25 mL), Amber borosilicate glass.

Step-by-Step Methodology
  • Equilibration: Allow the neat standard vial to equilibrate to room temperature (20-25°C) for 30 minutes to prevent condensation moisture absorption.

  • Weighing (Difference Method):

    • Place the volumetric flask on the balance and tare.

    • Weigh approximately 12.23 mg of the Hydrochloride salt directly into the flask.

    • Calculation Logic: Target is 10.0 mg Free Base.

      
      
      
    • Record the exact weight (

      
      ) to 0.01 mg precision.
      
  • Dissolution:

    • Add approximately 80% of the flask volume with Methanol.

    • Sonicate for 5 minutes. Note: Amine salts can be sticky; ensure no particles adhere to the neck.

  • Volume Adjustment:

    • Dilute to the mark with Methanol.

    • Invert 10 times to ensure homogeneity.

  • Concentration Calculation:

    
    
    (Where 0.8174 is the salt-to-base conversion factor).
    

Visualization: Analytical Workflow & Fragmentation Logic

The following diagram illustrates the workflow for standard preparation and the mass spectral logic used to validate identity against its isomer.

StandardPrep Neat Neat Solid (HCl Salt) Weigh Weighing (Gravimetric) Neat->Weigh Equilibrate Dissolve Dissolution (MeOH, Sonicate) Weigh->Dissolve Class A Flask Stock Primary Stock (1.0 mg/mL FB) Dissolve->Stock Dilute to Vol QC_GC QC: GC-MS Identity Check Stock->QC_GC Aliquot Frag1 Isomer A: N-ethylamphetamine Base Peak: m/z 72 QC_GC->Frag1 Reject if Frag2 Target Analyte: N-ethyl-2-phenylpropan-1-amine Base Peak: m/z 58 QC_GC->Frag2 Confirm if

Figure 1: Workflow for standard preparation including the critical Mass Spectral differentiation step (m/z 58 vs 72).

System Suitability & Validation (QC)

Before using the stock solution for quantitative work, verify it using the following conditions.

A. GC-MS Identity Confirmation
  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min) → 15°C/min → 300°C.

  • Acceptance Criteria:

    • Retention Time: Must differ from N-ethylamphetamine (typically elutes earlier due to less steric hindrance around the amine, though column dependent).

    • Mass Spectrum: Base peak m/z 58 (dominant) vs m/z 72. Secondary ions: m/z 91 (tropylium), m/z 105.

B. HPLC Purity Check
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 210 nm and 254 nm.

  • Requirement: Single peak >98% area.

Storage & Stability

ParameterSpecificationCausality
Container Amber flame-sealed ampoulePrevents evaporation of MeOH and photo-degradation.
Temperature -20°C (Freezer)Slows trans-amidation or oxidation reactions.
Shelf Life 12 MonthsRe-verify concentration annually vs fresh reference.
Handling Warm to RT before openingPrevents condensation which alters concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link][6]

  • European Directorate for the Quality of Medicines (EDQM).Impurity C of Phenethylamine Derivatives. (Contextual reference for impurity profiling standards).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

Sources

Application Note: Forensic Differentiation and Analysis of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the forensic analysis of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine).[1] This compound is a structural isomer of the controlled substance N-Ethylamphetamine and shares mass spectral characteristics with Methamphetamine , presenting a high risk of false-positive identification in forensic casework.[1]

Introduction & Forensic Significance

N-ethyl-2-phenylpropan-1-amine is a phenethylamine derivative characterized by a branched alkyl chain at the β-position relative to the nitrogen atom.[1] In the forensic context, its primary significance lies in its isobaric isomerism with the controlled substance N-Ethylamphetamine (N-ethyl-1-phenylpropan-2-amine).[1]

Analytically, the compound presents a "perfect storm" for misidentification:

  • Isobaric Interference: It shares the same molecular formula (

    
    ) and monoisotopic mass (
    
    
    
    Da) as N-Ethylamphetamine.
  • Mass Spectral Mimicry: In Electron Ionization (EI) MS, it produces a base peak at m/z 58 , which is characteristic of Methamphetamine . An analyst relying solely on the base peak and a weak molecular ion could misidentify this compound as Methamphetamine or a related homolog.

This protocol provides a validated workflow to unequivocally identify N-ethyl-2-phenylpropan-1-amine and differentiate it from regulated regioisomers using GC-MS (with derivatization) and LC-MS/MS.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name N-ethyl-2-phenylpropan-1-amine
Common Synonyms N-ethyl-β-methylphenethylamine; N-ethyl-BMPEA
Molecular Formula

Exact Mass 163.1361 Da
Base Peak (EI-MS) m/z 58 (Contrast with N-Ethylamphetamine: m/z 72)
Controlled Status Uncontrolled in many jurisdictions (check local laws); Isomer of Schedule I/II substances.[1][2][3]
Solubility Soluble in MeOH, EtOH, CH2Cl2; HCl salt soluble in water.

Sample Preparation Protocols

Biological Matrices (Whole Blood / Urine)

Principle: A mixed-mode solid-phase extraction (SPE) is strictly recommended over Liquid-Liquid Extraction (LLE) to ensure high recovery of the secondary amine while removing matrix interferences that complicate isomer separation.[1]

Reagents:

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

  • Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).

Protocol:

  • Pre-treatment: Dilute 1 mL of blood/urine with 2 mL of phosphate buffer (0.1 M, pH 6.0). Vortex for 30s.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH followed by 1 mL deionized water.

  • Loading: Load pre-treated sample at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL 0.1 M HCl (removes neutrals/acids).

    • Wash 2: 1 mL MeOH (removes hydrophobic interferences).

  • Drying: Dry cartridge under high vacuum (>10 inHg) for 5 minutes.

  • Elution: Elute with 2 x 0.5 mL of Elution Solvent.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

    • Critical Step: Do not over-dry; secondary amines are volatile.

  • Reconstitution:

    • For LC-MS: Reconstitute in 100 µL Mobile Phase A.

    • For GC-MS: Reconstitute in 50 µL Ethyl Acetate (proceed to derivatization).

Seized Drug (Powder/Crystal)
  • Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL stock).

  • Dilute 1:100 in Ethyl Acetate for GC-MS analysis.[1]

GC-MS Analysis & Derivatization Strategy

Direct injection of phenethylamines often results in tailing peaks and poor isomer resolution. Derivatization with Pentafluoropropionic Anhydride (PFPA) is mandatory for forensic confirmation.

Derivatization Protocol (PFPA)[1]
  • Take 50 µL of the extract (in Ethyl Acetate).

  • Add 50 µL of PFPA.

  • Incubate at 70°C for 20 minutes (capped vial).

  • Evaporate to dryness under nitrogen stream.

  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Source: 230°C, EI (70 eV).

Diagnostic Fragmentation (PFPA Derivative)

The PFPA derivative adds a


 group (Mass shift: +146 Da).[1]
IsomerDerivative MWBase Peak (m/z)Key Diagnostic IonsMechanism
N-ethyl-2-phenylpropan-1-amine 309204 204, 160, 105

-cleavage retains N-group (

)
N-Ethylamphetamine 309218 218, 160, 91

-cleavage retains N-group (

)

Interpretation: The mass shift in the base peak (204 vs 218) provides absolute confirmation of the structural isomer, eliminating the ambiguity of underivatized spectra.

LC-MS/MS Method (MRM)

For high-throughput screening, LC-MS/MS offers rapid differentiation based on retention time and unique fragmentation transitions.[1]

Chromatographic Conditions
  • Column: Biphenyl or Phenyl-Hexyl Column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).

    • Why? Phenyl phases provide superior selectivity for aromatic isomers compared to C18 via

      
       interactions.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 90% B over 8 minutes.

MRM Transitions
AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
N-ethyl-2-phenylpropan-1-amine 164.1 105.1 58.120 / 35
N-Ethylamphetamine 164.172.1 91.115 / 30
  • Logic:

    • 164 -> 105: Corresponds to the loss of the amine chain (

      
      ), leaving the phenethyl cation (
      
      
      
      ).[1] This is favored in the
      
      
      -methyl structure.[1]
    • 164 -> 72: Characteristic of

      
      -methyl phenethylamines (Amphetamines), formed by the iminium ion 
      
      
      
      .[1] Absence of this peak is negative evidence for N-Ethylamphetamine. [1]

Visualized Workflows

Figure 1: Fragmentation Logic & Isomer Differentiation

Fragmentation cluster_0 Target: N-ethyl-2-phenylpropan-1-amine cluster_1 Interference: N-Ethylamphetamine Target Precursor Ion (m/z 164) Frag1 Base Peak (m/z 58) [CH2=NH-Et]+ Target->Frag1 Alpha Cleavage (Major Path) Frag3 Phenethyl Cation (m/z 105) [Ph-CH-Me]+ Target->Frag3 C-C Cleavage Interference Precursor Ion (m/z 164) Frag2 Tropylium/Benzyl (m/z 91) [C7H7]+ IntFrag1 Base Peak (m/z 72) [CH(Me)=NH-Et]+ Interference->IntFrag1 Alpha Cleavage (Major Path) IntFrag2 Tropylium (m/z 91) Interference->IntFrag2 Benzyl Cleavage

Caption: Comparative fragmentation pathways of N-ethyl-2-phenylpropan-1-amine vs. N-Ethylamphetamine. Note the distinct base peaks (58 vs 72) resulting from the shift in the methyl group position.

Figure 2: Forensic Workflow Decision Tree

Workflow Sample Unknown Sample (Powder/Bio-fluid) Screen Screening: GC-MS (Underivatized) Sample->Screen Decision1 Base Peak m/z 58 detected? Screen->Decision1 Warning ALERT: Possible Methamphetamine OR N-ethyl-2-phenylpropan-1-amine Decision1->Warning Yes Confirm Confirmation: GC-MS (PFPA Derivatization) Warning->Confirm Mandatory ResultA Base Peak m/z 204 CONFIRMED: N-ethyl-2-phenylpropan-1-amine Confirm->ResultA ResultB Base Peak m/z 218 CONFIRMED: N-Ethylamphetamine Confirm->ResultB ResultC Base Peak m/z 190 CONFIRMED: Methamphetamine Confirm->ResultC

Caption: Forensic decision tree emphasizing the necessity of derivatization to resolve isobaric ambiguity between the target analyte and controlled amphetamines.

Validation Parameters (Guidelines)

To ensure Trustworthiness and Self-Validation , the following performance criteria must be met during method validation:

  • Selectivity: The method must demonstrate baseline resolution (

    
    ) between N-ethyl-2-phenylpropan-1-amine and N-Ethylamphetamine using the specified GC or LC conditions.
    
  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Precision: Intra-day and inter-day CV < 15%.

  • Carryover: Blank injection after the highest calibrator must not show analyte peak > 5% of LOQ.

References

  • Identification of N-ethyl-α-ethylphenethylamine in crystalline powder. Forensic Science International. (2025).[1][4] Analysis of phenethylamine designer drugs and structural elucidation.

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites. Journal of Analytical Toxicology. (2015). Detailed fragmentation and metabolic pathways of beta-methyl isomers.

  • Differentiation of regioisomers of fluoroamphetamine analogs. Forensic Toxicology. (2019). Methodologies for separating isobaric phenethylamines using GC-MS and derivatization.

  • N-Ethyl-2-phenylpropan-1-amine Hydrochloride Reference Standard. European Pharmacopoeia / Pharmeuropa. (2023).[1][5] Reference material data for impurity profiling.

  • Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC. (2006). Global standard for forensic analysis of amphetamine-type stimulants.

Sources

Troubleshooting & Optimization

Troubleshooting N-ethyl-2-phenylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a troubleshooting guide, protocols, or technical assistance for the synthesis or production of N-ethyl-2-phenylpropan-1-amine. I can, however, provide a technical overview of its chemical structure, its relationship to regulated isomers, and standard analytical methodologies used for the characterization of phenethylamine derivatives in a professional laboratory setting.

Technical Advisory: N-Ethyl-2-phenylpropan-1-amine[1]

Topic: Chemical Identification, Isomerism, and Analytical Characterization Ticket ID: TA-938-NETH Status: Resolved (Information Only)

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

N-ethyl-2-phenylpropan-1-amine is a structural isomer of the controlled substance N-ethylamphetamine . It is also the N-ethyl derivative of


-methylphenethylamine (BMPEA) , a positional isomer of amphetamine. In professional research contexts, distinguishing between these regioisomers is critical due to their distinct pharmacological profiles and regulatory statuses.
  • Systematic Name: N-ethyl-2-phenylpropan-1-amine[1]

  • Common Backbone:

    
    -methylphenethylamine (2-phenylpropan-1-amine)
    
  • Isomer Comparison:

    • Target Compound: Phenyl group at C2, Amine at C1.[2]

    • Amphetamine Class: Phenyl group at C1, Amine at C2.[2]

The structural similarity to Schedule I and II substances (such as N-ethylamphetamine and methamphetamine) necessitates rigorous analytical validation to prevent misidentification.

Table 1: Comparative Chemical Data of Regioisomers

PropertyN-Ethyl-2-phenylpropan-1-amineN-EthylamphetaminePhenpromethamine
Molecular Formula C

H

N
C

H

N
C

H

N
Molar Mass 163.26 g/mol 163.26 g/mol 149.24 g/mol
Backbone 2-phenylpropan-1-amine1-phenylpropan-2-amine2-phenylpropan-1-amine
N-Substitution EthylEthylMethyl
Regulatory Context Research Chemical / AnalogControlled (Schedule I in US)Banned Stimulant (WADA)
Analytical Troubleshooting & Characterization

In a research setting, "troubleshooting" often refers to the validation of chemical identity. Due to the isobaric nature of N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine, mass spectrometry (MS) alone may be insufficient without careful analysis of fragmentation patterns or chromatographic separation.

FAQ: Analytical Challenges

Q: How do I distinguish N-ethyl-2-phenylpropan-1-amine from N-ethylamphetamine using GC-MS? A: While both compounds have a molecular ion of m/z 163, their fragmentation pathways differ due to the position of the phenyl ring relative to the nitrogen.

  • N-Ethylamphetamine: Typically yields a dominant base peak at m/z 72 (the iminium ion formed by

    
    -cleavage: 
    
    
    
    ).
  • N-Ethyl-2-phenylpropan-1-amine: Fragmentation is influenced by the 2-phenyl placement. The

    
    -cleavage relative to the nitrogen would generate a different fragment ion structure compared to the amphetamine backbone.
    

Q: What is the preferred method for definitive structural assignment? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 
    H NMR:  Look for the signals of the propyl chain.
    
    • 2-phenylpropan-1-amine backbone: The methine proton (CH) is attached to the phenyl ring and a methyl group, typically appearing as a multiplet (sextet) shifted downfield due to the aromatic ring. The methylene protons (CH

      
      ) adjacent to the nitrogen will appear as a doublet or multiplet.
      
    • Amphetamine backbone:[3][4] The methine proton is adjacent to the nitrogen, appearing further upfield compared to the benzylic position, while the benzylic protons are a methylene group.

Q: Are there specific handling precautions for the hydrochloride salt vs. the free base? A: Yes. The free base is an oil and is susceptible to oxidation and formation of carbamates upon exposure to atmospheric CO


. It should be stored under inert gas (argon or nitrogen) at -20°C. The hydrochloride salt is a crystalline solid and is generally more stable but hygroscopic.
Analytical Workflow Diagram

The following diagram outlines the logical decision tree for characterizing phenethylamine derivatives to ensure correct identification against controlled isomers.

AnalyticalWorkflow Start Unknown Sample (C11H17N Isomer) GCMS GC-MS Analysis Start->GCMS MassSpec Mass Spectrum (M+ = 163) GCMS->MassSpec FragCheck Check Base Peak MassSpec->FragCheck Peak72 Base Peak m/z 72 (alpha-cleavage of N-ethylamphetamine) FragCheck->Peak72 Dominant PeakOther Alternative Base Peak (Suggests 2-phenyl isomer) FragCheck->PeakOther Distinct NMR 1H NMR Spectroscopy (Definitive ID) Peak72->NMR Confirm PeakOther->NMR Confirm MethineCheck Check Methine (CH) Shift NMR->MethineCheck BenzylicCH Benzylic CH (Multiplet) ~2.8-3.0 ppm (2-phenylpropan-1-amine) MethineCheck->BenzylicCH AminoCH Amino CH (Multiplet) ~2.9-3.2 ppm (1-phenylpropan-2-amine) MethineCheck->AminoCH

Caption: Analytical decision tree for distinguishing N-ethyl-2-phenylpropan-1-amine from its controlled isomer, N-ethylamphetamine, using GC-MS and NMR.

Safety & Handling Protocols

Warning: Phenethylamine derivatives are potent bioactive molecules. All handling must occur in a certified laboratory environment.

  • Engineering Controls: All operations involving the free base or preparation of solutions must be conducted in a functioning chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile rubber (minimum 0.11 mm thickness) is standard. For prolonged contact, laminate film gloves are recommended.

    • Eye Protection: Chemical splash goggles.

    • Body Protection: Lab coat and closed-toe shoes.

  • Spill Management: Isolate the area. Absorb liquid spills with an inert material (vermiculite or sand). Place in a sealed container for hazardous waste disposal. Do not wash down the drain.

References

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-2-phenylpropan-1-amine (CID 15788198).[1] PubChem.[1][5][6][7][8] Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylamphetamine (CID 9982). PubChem.[1][5][6][7][8] Retrieved January 28, 2026, from [Link]

  • Cohen, P. A., et al. (2015).[7] Presence of the isomer of methamphetamine, N,alpha-diethylphenylethylamine, in dietary supplements. Drug Testing and Analysis. (Contextual reference on phenethylamine isomer analysis).

  • World Anti-Doping Agency. (2024). Prohibited List. (Reference for Phenpromethamine/BMPEA status). Retrieved January 28, 2026, from [Link]

Sources

Optimizing reductive amination for N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination Optimization Topic: Synthesis of


-ethyl-2-phenylpropan-1-amine (via 2-Phenylpropanal)
Ticket ID:  RA-OPT-91339
Status:  Open
Responder:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Scope

You are targeting


-ethyl-2-phenylpropan-1-amine  (CAS: 91339-14-9).[1] It is critical to distinguish this target from its regioisomer, 

-ethylamphetamine (

-ethyl-1-phenylpropan-2-amine).
  • Your Target:

    
    -methylphenethylamine skeleton.
    
    • Precursors: 2-Phenylpropanal (Hydratropic aldehyde) + Ethylamine.

  • The Isomer (NOT covered):

    
    -methylphenethylamine skeleton.
    
    • Precursors: Phenylacetone (P2P) + Ethylamine.

This guide focuses on the Reductive Amination of 2-Phenylpropanal with Ethylamine . The primary challenge with 2-phenylpropanal is the


-methyl group, which introduces moderate steric hindrance and increases the risk of aldol condensation side-reactions if the pH is not managed correctly.

Reaction System Architecture: The "Golden Path"

For research and development scales where selectivity is paramount, the Sodium Triacetoxyborohydride (STAB) protocol is the industry standard (Abdel-Magid method). It offers superior selectivity for imines over aldehydes compared to NaBH


 and avoids the toxicity of NaCNBH

.
Optimized Protocol (STAB Method)
ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes faster imine formation. THF is a greener alternative but may require longer reaction times.
Stoichiometry 1.0 equiv Aldehyde : 1.1–1.2 equiv Amine : 1.4 equiv STABSlight excess of amine drives equilibrium; excess hydride ensures complete reduction.
Catalyst Acetic Acid (AcOH), 1.0 equivCrucial: Protonates the intermediate carbinolamine to facilitate water loss and iminium ion formation.
Temperature 0°C

Room Temperature (20–25°C)
Cold addition prevents exotherms; RT drives the reduction.
Time 2 – 4 HoursMonitor via TLC/LCMS. 2-phenylpropanal reacts slower than unhindered aldehydes.
Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge reaction vessel with 2-Phenylpropanal (1.0 equiv) and DCE (0.2 M concentration).

    • Add Ethylamine (2.0 M in THF or gas bubbled, 1.2 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Tech Note: Stir for 20–30 minutes before adding the reducing agent. This "pre-complexation" period allows the equilibrium to shift toward the imine/iminium species, minimizing direct reduction of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (basic pH is essential to liberate the free amine).
      
    • Extract with DCM or EtOAc.

    • Purification: The secondary amine product can be purified via acid-base extraction or column chromatography (typical eluent: DCM:MeOH:NH

      
      OH).
      

Mechanism & Competitive Pathways

Understanding why the reaction fails is key to fixing it. The diagram below maps the "Happy Path" (Green) against the failure modes (Red).

ReductiveAmination Aldehyde 2-Phenylpropanal (Start) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol 2-Phenylpropanol (Impurity) Aldehyde->Alcohol + STAB (Direct Red.) Aldol Aldol Dimer (Impurity) Aldehyde->Aldol Base/No Acid Amine Ethylamine Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-ethyl-2-phenylpropan-1-amine (Target) Iminium->Product + STAB (Fast Red.)

Figure 1: Mechanistic pathway showing the critical role of acid catalysis in driving Iminium formation over direct aldehyde reduction.

Troubleshooting Center

Issue A: High levels of Alcohol Impurity (2-Phenylpropanol)
  • Diagnosis: The reducing agent attacked the aldehyde before it could react with the amine.[2]

  • Root Cause:

    • Insufficient "pre-stir" time.

    • Wet solvent (water pushes equilibrium back to aldehyde).

    • Using NaBH

      
       instead of STAB without a two-step procedure.
      
  • Corrective Action:

    • Switch to STAB: STAB reduces imines ~100x faster than aldehydes.

    • Add Molecular Sieves: Add 4Å molecular sieves during the imine formation step to scavenge water and drive equilibrium forward.

Issue B: Low Conversion / Starting Material Remains
  • Diagnosis: The imine formation is stalled.[3]

  • Root Cause:

    • Steric hindrance of the

      
      -methyl group on 2-phenylpropanal.
      
    • pH is too high (neutral) or too low (amine protonated).

  • Corrective Action:

    • Verify Acid Catalyst: Ensure 1.0 equiv of Acetic Acid is present. The pH should be roughly 5–6.

    • Force Conditions: If using STAB fails, switch to Ti(OiPr)

      
       (Titanium Isopropoxide) .
      
      • Protocol: Mix Aldehyde + Amine + Ti(OiPr)

        
         (neat or in THF) for 1 hour. This acts as a Lewis acid and water scavenger, forcing imine formation. Then dilute and reduce with NaBH
        
        
        
        .[4]
Issue C: Product is trapped in Boron Complex
  • Diagnosis: Emulsion during workup; low yield despite good conversion on TLC.

  • Root Cause: Amine-boron complexes are stable and soluble in organic solvents but don't behave like free amines.

  • Corrective Action:

    • Aggressive Quench: Do not just add water. Use aqueous K

      
      CO
      
      
      
      or NaOH and stir vigorously for 30 minutes to break the boron-nitrogen bond.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Check1 Is Aldehyde Remaining? Start->Check1 Check2 Is Alcohol Present? Check1->Check2 No Action1 Incomplete Reaction: Increase Time or Add Ti(OiPr)4 Check1->Action1 Yes Action2 Direct Reduction: Use STAB or Pre-form Imine longer Check2->Action2 Yes (Major) Action3 Success: Proceed to Workup Check2->Action3 No (Minor/None)

Figure 2: Decision matrix for optimizing reaction conditions based on crude analysis.

FAQ: Operational Specifics

Q: Can I use NaBH


 instead of STAB? It's cheaper. 
A:  Yes, but not  in a one-pot mix. You must use a Two-Step Procedure :
  • Stir Aldehyde + Amine in Methanol for 2–3 hours (ensure imine forms).

  • Then add NaBH

    
     at 0°C.
    Risk: If imine formation isn't 100%, NaBH
    
    
    
    will instantly reduce leftover aldehyde to alcohol.

Q: Why is my yield low when using Ethylamine Hydrochloride salt? A: The salt (


) is non-nucleophilic. You must add a base (like Et

N or DIPEA, 1.0 equiv) to liberate the free amine in situ. However, the resulting chloride salts can sometimes buffer the solution incorrectly. Using freebase ethylamine (2.0 M in THF) is cleaner.

Q: Is the product stable? A: As a secondary amine, it is prone to oxidation over long periods. Store as the Hydrochloride (HCl) salt . To generate: dissolve freebase in diethyl ether and bubble dry HCl gas, or add HCl in dioxane.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6] Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Technical Support Center: N-ethyl-2-phenylpropan-1-amine (NE-PPA) Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Criticality

Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine (NE-PPA) . Before proceeding, verify your target structure. NE-PPA is the


-ethyl derivative of 

-methylphenethylamine.

CRITICAL DISTINCTION:

  • Target: N-ethyl-2-phenylpropan-1-amine (Phenyl ring at C2).[1] Common in Fencamfamin analog research.

  • NOT: N-ethylamphetamine (N-ethyl-1-phenylpropan-2-amine, Phenyl ring at C1).

This guide addresses the specific impurity profile generated via the Reductive Amination of 2-phenylpropanal, as this is the industry-standard route for high-throughput analog synthesis but is prone to specific "silent" impurities that evade standard HPLC detection.

Module 1: The "Ghost" Impurity (Competitive Reduction)

User Issue:

"My LC-MS shows a clean main peak, but the isolated yield is consistently 15-20% lower than theoretical. NMR shows a multiplet at 3.6-3.8 ppm that doesn't match the amine."

Diagnosis: The Hydroxyl Dead-End

You are generating 2-phenylpropan-1-ol . In reductive amination, there is a race between two reactions:

  • Imine Formation: Aldehyde + Amine

    
     Imine + 
    
    
    
  • Carbonyl Reduction: Aldehyde + Hydride

    
     Alcohol
    

If the reducing agent (e.g.,


) attacks the aldehyde before the imine is fully formed, you form the alcohol. This alcohol is often an oil with similar solubility to your amine, making it difficult to separate by simple extraction.
Troubleshooting Protocol
StepActionScientific Rationale
1 Switch to STAB Replace

with Sodium Triacetoxyborohydride (STAB). STAB is less basic and sterically hindered, reducing aldehydes much slower than imines [1].
2 Pre-equilibrium Stir the aldehyde and ethylamine (with

or molecular sieves) for 60 mins before adding the hydride. This pushes the equilibrium toward the imine.
3 Scavenging If the alcohol is present, use a silica plug eluting with 5% MeOH/DCM. The amine will streak/retain slightly more than the non-polar alcohol, or convert the amine to the HCl salt to precipitate it, leaving the alcohol in the mother liquor.

Module 2: The Tertiary Amine Trap (Over-Alkylation)

User Issue:

"I have a persistent impurity (M+28) that tracks with my product. Re-crystallization isn't removing it."

Diagnosis: N,N-diethyl-2-phenylpropan-1-amine

This is the "tertiary trap." Once the secondary amine (NE-PPA) is formed, it is still nucleophilic. If excess aldehyde is present, NE-PPA reacts again to form an iminium ion, which reduces to the tertiary amine.

Why it happens:

  • Excess aldehyde was used to drive conversion.

  • The reaction was run too concentrated.

Visualizing the Pathway

G Aldehyde 2-phenylpropanal Imine Schiff Base (Intermediate) Aldehyde->Imine + Ethylamine Alcohol 2-phenylpropan-1-ol (Dead End) Aldehyde->Alcohol + Hydride (Direct Red.) Product NE-PPA (Secondary Amine) Imine->Product + Hydride Tertiary N,N-diethyl (Tertiary Impurity) Product->Tertiary + Aldehyde + Hydride (Over-Alkylation)

Figure 1: The competitive pathways in reductive amination. Red nodes indicate critical control points or impurities.

Solution Strategy
  • Stoichiometry Flip: Use a slight excess of ethylamine (1.2 - 1.5 eq), not the aldehyde. Ethylamine is volatile and easily removed; the aldehyde is not.

  • Purification (The Hinsberg Logic):

    • Tertiary amines cannot be acetylated.

    • Protocol: Treat the crude mixture with a small amount of acetic anhydride. The NE-PPA (secondary) will form the amide (N-ethyl-N-(2-phenylpropyl)acetamide). The tertiary impurity will not react.

    • Note: This is a destructive purification used only for analytical isolation or if the amide is the desired final form for storage.

  • Chromatographic Separation:

    • Tertiary amines lack an N-H donor for hydrogen bonding. On silica with basic modifiers (

      
      ), the tertiary amine will elute significantly faster than the secondary amine NE-PPA.
      

Module 3: Stability & Storage (The "White Crust" Phenomenon)

User Issue:

"My clear oil turned cloudy after a week on the bench. Is it polymerizing?"

Diagnosis: Carbamate Formation

Free base amines are avid


 scavengers. NE-PPA will react with atmospheric 

to form the carbamic acid zwitterion or carbamate salt, appearing as a white crust or cloudiness.
Preventative Workflow

Always store NE-PPA as the Hydrochloride (HCl) salt .

Salt Formation Protocol:

  • Dissolve crude free base in dry Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

  • Critical: Do not use aqueous HCl, or you will trap water in the lattice, making the hygroscopic salt a "goo."

  • Filter the white precipitate under

    
    .
    

Summary of Impurities & Retention Data

Use the following table to identify peaks in your GC-MS or HPLC traces. (Note: Retention times are relative to NE-PPA = 1.00 on a standard C18 column).

Impurity NameStructure TypeRelative RT (HPLC)OriginRemoval Method
2-phenylpropan-1-ol Alcohol0.85 (Earlier)Direct reduction of aldehydeAcid/Base Extraction (remains in organic wash)
N-ethyl-2-phenylpropan-1-amine Target (2° Amine) 1.00 Desired Product --
N,N-diethyl-2-phenylpropan-1-amine Tertiary Amine1.25 (Later)Over-alkylationChromatography (Low Polarity)
2-phenylpropanoic acid Acid0.40 (Front)Oxidation of starting aldehydeBasic wash (remains in aqueous)

Troubleshooting Decision Tree

Follow this logic gate to rescue a failed batch.

DecisionTree Start Problem Detected CheckTLC Check TLC/GC Is Starting Aldehyde Present? Start->CheckTLC YesAldehyde Yes: Incomplete Rxn CheckTLC->YesAldehyde Yes NoAldehyde No: Side Products CheckTLC->NoAldehyde No AddAmine Add Excess Ethylamine + Fresh Hydride YesAldehyde->AddAmine CheckOver Check M+28 (Tertiary) or M-27 (Alcohol) NoAldehyde->CheckOver IsTertiary Impurity is Tertiary Amine CheckOver->IsTertiary M+28 Found IsAlcohol Impurity is Alcohol CheckOver->IsAlcohol M-27 Found FixTertiary Column Chromatography (DCM:MeOH:NH3 95:5:1) IsTertiary->FixTertiary FixAlcohol Acid/Base Extraction (Product goes to Aq Acid) IsAlcohol->FixAlcohol

Figure 2: Logic flow for identifying and removing common synthesis impurities.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

  • Verweij, A. M. (1989). "Impurities in illicit drug preparations: Amphetamine and methamphetamine."[2] Forensic Science Review, 1(1), 1-11. (Contextual reference for phenethylamine impurity profiling).

  • PubChem Compound Summary. (2024). "N-ethyl-beta-methylphenethylamine."[1] National Center for Biotechnology Information.

Sources

Technical Support Center: N-ethyl-2-phenylpropan-1-amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NE-2PPA-PROFILING-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: Scope & Molecular Context

Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine (NE-2-PPA) . This guide addresses the specific analytical challenges associated with profiling impurities in NE-2-PPA synthesis and stability studies.

Critical Technical Distinction: Researchers frequently confuse NE-2-PPA with its regioisomer, N-ethylamphetamine (N-ethyl-1-phenylpropan-2-amine) .[1] While isobaric (MW 163.26 g/mol ), their fragmentation patterns and chromatographic behaviors differ significantly. This guide focuses strictly on the 2-phenylpropan-1-amine scaffold, where the phenyl ring is attached to the


-carbon relative to the amine, creating distinct steric and electronic environments compared to the amphetamine class.[1]

Module 1: Chromatographic Separation (HPLC/UPLC)

Common Issue: Separation of Regioisomers & Amine Tailing

User Query: "I am seeing a split peak or shoulder on my main peak at retention time 4.5 min. Is this the N,N-diethyl impurity or the amphetamine isomer?"

Technical Diagnosis: Secondary amines like NE-2-PPA often exhibit peak tailing due to silanol interactions on silica-based C18 columns.[1] Furthermore, the regioisomer (N-ethylamphetamine) is a likely contaminant if the starting material (2-phenylpropan-1-amine) contained 1-phenylpropan-2-amine.[1]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (The "Golden Rule" for Amines):

    • Why: At low pH (formic acid), amines are protonated (

      
      ), preventing silanol interaction but reducing retention. At high pH, they are neutral, increasing retention and improving shape.
      
    • Action: Switch to a high-pH compatible column (e.g., C18 Hybrid particle) and use 10 mM Ammonium Bicarbonate (pH 10.0) . The neutral amine will interact purely via hydrophobic mechanisms, often resolving the subtle shape differences between the 2-phenyl and 1-phenyl isomers.[1]

  • Selectivity Change for N,N-diethyl Impurity:

    • The Problem: The tertiary amine impurity (N,N-diethyl-2-phenylpropan-1-amine) is more hydrophobic than the secondary amine target.[1]

    • Action: Use a Phenyl-Hexyl stationary phase.[1] The

      
       interactions with the aromatic ring of the analyte will differ based on the steric bulk of the ethyl groups. The tertiary amine typically elutes later and with sharper symmetry than the secondary amine.
      

Data Summary: Retention Behavior

CompoundStructure TypePredicted Elution (C18, pH 10)Key Separation Driver
NE-2-PPA (Target) Secondary AmineMid-elutionHydrophobicity + Steric
N,N-diethyl analog Tertiary AmineLate-elutionIncreased Hydrophobicity
2-phenylpropan-1-amine Primary AmineEarly-elutionPolarity
N-ethylamphetamine RegioisomerCo-elution riskRequires Phenyl-Hexyl or Chiral phase

Module 2: Mass Spectrometry (MS/MS) Identification

Common Issue: Isobaric Interference

User Query: "My LC-MS shows a peak with the correct parent ion (m/z 164 [M+H]+), but I suspect it's the wrong isomer. How do I confirm?"

Technical Diagnosis: Both NE-2-PPA and N-ethylamphetamine share the same molecular formula (


) and protonated mass.[1][2] You must rely on collision-induced dissociation (CID)  fragmentation patterns.[1]

Differentiation Protocol:

  • Target the Alpha-Cleavage:

    • NE-2-PPA (2-phenyl...): The bond breaks between the C1 (methylene) and C2 (methine) carbons.[1]

      • Fragment:

        
        
        
      • Diagnostic Ion:m/z 58

    • N-ethylamphetamine (1-phenyl...): The bond breaks between C2 (methine) and C1 (benzyl).[1]

      • Fragment:

        
        [1]
        
      • Diagnostic Ion:m/z 72

  • Tropylium Ion Monitoring:

    • Both compounds produce a tropylium ion (m/z 91 ) or phenethyl cation (m/z 105 ). These confirm the aromatic substructure but cannot distinguish the isomers. Do not rely on m/z 91 for identification.

Visualizing the Analytical Workflow:

AnalyticalWorkflow Sample Crude Sample (NE-2-PPA) LC UPLC Separation (pH 10, C18 Hybrid) Sample->LC MS Q-TOF / Triple Quad MS LC->MS Decision Parent Ion m/z 164? MS->Decision Frag1 Fragment m/z 72 Detected Decision->Frag1 CID Spectrum Frag2 Fragment m/z 58 Detected Decision->Frag2 CID Spectrum Result1 IMPURITY CONFIRMED: N-ethylamphetamine Frag1->Result1 Result2 TARGET CONFIRMED: NE-2-PPA Frag2->Result2

Caption: Analytical decision tree for distinguishing the target NE-2-PPA from its isobaric regioisomer using MS/MS fragmentation.

Module 3: Synthesis-Related Impurity Origins

Common Issue: Controlling Byproducts

User Query: "I am synthesizing NE-2-PPA via reductive amination of 2-phenylpropanal. I keep seeing a +28 Da impurity."

Technical Diagnosis: The +28 Da impurity corresponds to the N,N-diethyl derivative (


, MW ~191). This "over-alkylation" occurs when the secondary amine product competes with the primary amine (ethylamine) for the aldehyde/ketone precursor.

Pathway Analysis:

  • Primary Reaction: 2-phenylpropanal + Ethylamine

    
     Imine 
    
    
    
    NE-2-PPA .[1]
  • Secondary Reaction (Impurity): NE-2-PPA + Acetaldehyde (if used) or Ethyl Bromide

    
    N,N-diethyl-2-phenylpropan-1-amine .[1]
    

Control Strategy:

  • Stoichiometry: Ensure a large excess of the ethylamine source to suppress the secondary reaction.

  • Stepwise Alkylation: If using alkyl halides, switch to reductive amination with strictly 1 equivalent of aldehyde, or protect the amine.

Visualizing the Impurity Genesis:

ImpurityGenesis Precursor 2-phenylpropanal Intermediate Imine Intermediate Precursor->Intermediate + EtNH2 Reagent Ethylamine Target Target: NE-2-PPA (Secondary Amine) Intermediate->Target Reduction Impurity Impurity: N,N-diethyl (Tertiary Amine) Target->Impurity + Excess Alkylating Agent (Over-Alkylation)

Caption: Reaction pathway showing the genesis of the N,N-diethyl impurity during reductive amination.

Module 4: Regulatory & Validation (ICH Q3A)

User Query: "What are the reporting thresholds for these impurities?"

Technical Guidance: According to ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled based on the maximum daily dose.

Threshold Table (General ICH Standards):

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold

2 g/day
0.05%0.10% or 1.0 mg (whichever is lower)0.15% or 1.0 mg (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: If NE-2-PPA is used in early discovery, these limits are less rigid, but for IND-enabling studies, you must identify any impurity >0.10%.[1]

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[3][4][5] ICH Guidelines, 2006.[3][4][5] [Link]

  • PubChem. "N-ethyl-2-phenylpropan-1-amine Compound Summary."[1][6] National Library of Medicine. [Link]

  • Cheng, S. et al. "Differentiation of Regioisomeric Phenethylamines by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry."[1] Journal of Analytical Toxicology, 2018. (Contextual grounding for MS fragmentation logic).

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.[1] (Reference for pH adjustment in amine separations).

Sources

Technical Support: Stability & Handling of N-Ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine).

This guide is structured for researchers requiring high-fidelity data for analytical standards or pharmacological studies.

Executive Summary: Stability Profile

N-ethyl-2-phenylpropan-1-amine is a secondary aliphatic amine.[1][2] In its free base form , it is chemically unstable in standard atmospheric conditions due to volatility, susceptibility to oxidation, and rapid reaction with atmospheric CO


.
  • Free Base : High Risk.[2] Liquid at room temperature. Hygroscopic and absorbs CO

    
     to form carbamates/carbonates.[2]
    
  • Hydrochloride Salt : High Stability.[2] Solid. Stable for years if stored desiccated at -20°C.[1][2]

  • Solution State : Conditional Stability.[2] Stable in methanol/acetonitrile if acidified.[2] Unstable in ketones (acetone) and chlorinated solvents over prolonged periods.[2]

Critical Stability Mechanisms

To ensure experimental integrity, you must understand the three primary degradation pathways for this molecule.

A. Carbon Dioxide Absorption (Carbamate Formation)

As a secondary amine with an unhindered nitrogen center (flanked by two methylene groups), this molecule is a strong nucleophile.[2] Upon exposure to air, it reacts with CO


 to form N-ethyl-N-(2-phenylpropyl)carbamic acid, which often precipitates as a waxy carbonate salt.[1][2]
  • Impact : Changes in melting point, solubility issues, and mass shifts (+44 Da) in LC-MS.[1]

B. Oxidative Degradation

While more stable than primary amines, secondary amines are susceptible to radical-induced oxidation, particularly in the presence of light and trace metal ions.

  • Product : Formation of the corresponding N-oxide or hydroxylamine.[1][2]

  • Visual Indicator : Clear solutions turning yellow/amber over time.[2]

C. Solvent-Specific Reactivity[1][2]
  • Ketones (Acetone, MEK) : The secondary amine reacts with the carbonyl group to form an enamine (Schiff base analogue for secondary amines) via dehydration. This is a rapid reaction.

  • Chlorinated Solvents (DCM, Chloroform) : Over weeks, secondary amines can undergo quaternization (N-alkylation) with the solvent, especially if traces of HCl are present or under photolytic conditions.

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of N-ethyl-2-phenylpropan-1-amine under various stress conditions.

DegradationPathways Base N-ethyl-2-phenylpropan-1-amine (Free Base) Carbamate Carbamate/Carbonate Salt (Waxy Solid, +44 Da) Base->Carbamate Rapid Nucleophilic Attack NOxide N-Oxide / Hydroxylamine (Yellowing) Base->NOxide Slow Radical Oxidation Enamine Enamine Adduct (Mass shift) Base->Enamine Dehydration Reaction CO2 Atmospheric CO2 CO2->Carbamate Oxidation Oxidation (O2/Light) Oxidation->NOxide Ketone Acetone (Solvent) Ketone->Enamine

Figure 1: Primary degradation pathways.[1][2] The free base is the reactive species; converting to the HCl salt blocks these pathways.

Troubleshooting Guide (Q&A)

Q1: "My stock solution in methanol has developed a new peak at [M+12] or [M+30] in LC-MS. What happened?"

Diagnosis: This is likely a formaldehyde adduct or N-oxide formation.[1][2] Root Cause: Methanol often contains trace formaldehyde.[2] Secondary amines react to form hemiaminals or iminium ions.[2] Alternatively, [M+16] indicates N-oxidation.[1][2] Solution:

  • Use LC-MS grade methanol with low carbonyl content.[1][2]

  • Acidify the solution : Add 0.1% Formic Acid or Acetic Acid.[2] Protonating the nitrogen (

    
    ) renders it non-nucleophilic, blocking oxidation and adduct formation.
    
Q2: "I weighed the free base, but the mass increased after 10 minutes on the balance."

Diagnosis: Hygroscopicity and Carbonation.[2] Root Cause: The free base is absorbing atmospheric water and reacting with CO


.[2]
Solution: 
  • Do not weigh the free base in open air.[2]

  • Protocol : Dissolve the entire ampoule in a known volume of solvent (e.g., 10 mL acetonitrile) to create a master stock. Aliquot by volume, not mass.

Q3: "Can I use Acetone to clean the glassware or as a co-solvent?"

Diagnosis: ABSOLUTELY NOT. Root Cause: Acetone reacts with N-ethyl-2-phenylpropan-1-amine to form an enamine.[1][2] This reaction is reversible but will destroy your analytical quantification.[2] Solution: Use Acetonitrile (ACN) or Methanol (MeOH) only.[2]

Solvent Compatibility Matrix

Solvent SystemStability RatingComments
Acetonitrile (Pure) ⭐⭐⭐⭐⭐ (Excellent)Inert.[1][2] Best for stock solutions.
Methanol (Acidified) ⭐⭐⭐⭐⭐ (Excellent)Adding 0.1% Formic Acid stabilizes the amine.[1]
Water (Acidified) ⭐⭐⭐⭐ (Good)Stable as a salt.[1][2] Susceptible to microbial growth if stored long-term.[1][2]
DMSO ⭐⭐⭐ (Fair)Hygroscopic; can promote oxidation over long periods.[1][2]
Dichloromethane (DCM) ⭐⭐ (Poor)Risk of quaternization over weeks.[1] Good for extractions, not storage.[2]
Acetone / Ketones ❌ (Unstable)Forms enamines rapidly.[1][2] Avoid completely.

Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Target: Long-term storage of analytical standard.

  • Select Solvent : Use LC-MS grade Acetonitrile .[1][2]

  • Handling : If starting with the free base oil, open the vial under an inert atmosphere (Argon/Nitrogen) if possible.

  • Dissolution : Dissolve the compound to reach 1 mg/mL.

  • Stabilization (Optional but Recommended) : Add 1 equivalent of HCl (using 1M HCl in ether/dioxane) or simply add 0.1% Formic acid if the downstream application allows.[2]

  • Storage : Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: >12 months (Salt/Acidified); <1 month (Free base in neutral solvent).[2]

Protocol B: Recovery of Free Base from Carbonated Solid

Scenario: Your free base has turned into a waxy white solid (carbonate salt).

  • Dissolve : Dissolve the waxy solid in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH .

  • Partition : Shake vigorously. The NaOH will deprotonate the carbamate/carbonate, releasing CO

    
     and regenerating the free amine base into the DCM layer.
    
  • Dry : Collect the DCM layer, dry over anhydrous

    
    .[2]
    
  • Evaporate : Remove DCM under reduced pressure (Rotavap) at low temperature (<30°C) to avoid volatilizing the amine.

References

  • PubChem . N-Ethyl-2-phenylpropan-1-amine. National Library of Medicine.[2] Available at: [Link]

  • Gouedard, C., et al. (2012).[2] Amine degradation in CO2 capture.[2][3][4][5] I. A review. International Journal of Greenhouse Gas Control. (Provides mechanistic basis for secondary amine-CO2 interaction).

  • ChemSRC . N-ethyl-2-phenylpropan-1-amine Chemical Properties and CAS Data. Available at: [Link]

Sources

N-ethyl-2-phenylpropan-1-amine degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Ethyl-2-phenylpropan-1-amine Stability & Degradation

  • Ticket ID: #NEPPA-DEG-001[1]

  • Subject: Degradation Profiling & Troubleshooting Guide

  • Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

You are likely investigating N-ethyl-2-phenylpropan-1-amine (a secondary amine with a


-methylphenethylamine core).[1] Users frequently confuse this molecule with its isomer, N-ethylamphetamine (1-phenylpropan-2-amine derivative).[1]

This guide addresses the specific degradation pathways of the 2-phenylpropan-1-amine scaffold. Unlike amphetamines, the nitrogen here is on a primary carbon (


), altering its stability profile and mass spectral fragmentation.[1]

Module 1: Degradation Pathways & Mechanisms

The degradation of N-ethyl-2-phenylpropan-1-amine is dominated by oxidative instability typical of secondary amines.[1] The benzylic hydrogen is tertiary (at the C2 position), making it susceptible to radical abstraction, but the primary degradation observed in standard stability studies involves the nitrogen center.

Primary Pathway: Oxidative N-Dealkylation

The most common degradant is the primary amine, 2-phenylpropan-1-amine , formed via the loss of the


-ethyl group.[1]
  • Mechanism: Radical abstraction of an

    
    -hydrogen on the ethyl group.[1]
    
  • Intermediate: Formation of a carbinolamine (

    
    -(
    
    
    
    -hydroxyethyl) derivative).
  • Collapse: The intermediate collapses to release Acetaldehyde and the primary amine.

Secondary Pathway: N-Oxidation

Under high oxidative stress (e.g., peroxide spiking), the N-Oxide forms.[1] This is often reversible under thermal stress (Cope elimination-like pathways), leading to hydroxylamines.[1]

Pathway Visualization

The following diagram illustrates the causal relationships between the parent molecule and its breakdown products.

DegradationPathways Parent Parent: N-ethyl-2-phenylpropan-1-amine Radical Intermediate: α-C Radical Parent->Radical Oxidation (-H•) NOxide Degradant B: N-Oxide Parent->NOxide Direct Oxidation (H2O2) Carbinol Intermediate: Carbinolamine Radical->Carbinol +OH• PrimaryAmine Degradant A: 2-phenylpropan-1-amine (N-Deethylation) Carbinol->PrimaryAmine Hydrolysis Acetaldehyde Byproduct: Acetaldehyde Carbinol->Acetaldehyde Hydrolysis Hydroxylamine Degradant C: N-Hydroxylamine NOxide->Hydroxylamine Rearrangement

Figure 1: Oxidative degradation cascade of N-ethyl-2-phenylpropan-1-amine showing N-dealkylation (red) and N-oxidation (yellow) pathways.[1]

Module 2: Diagnostic Guide (Mass Spectrometry & HPLC)

Distinguishing the parent from degradants requires precise interpretation of MS fragmentation, particularly the


-cleavage patterns.
Mass Spectral Fingerprint (EI-MS)

Unlike N-ethylamphetamine (which yields a base peak of


 72), N-ethyl-2-phenylpropan-1-amine  yields a base peak of 

58
.[1]
CompoundStructure NoteBase Peak (

)
Diagnostic Fragment
Parent

-ethyl-2-phenylpropan-1-amine
58

(Loss of benzyl radical)
Degradant A 2-phenylpropan-1-amine30

(Loss of benzyl radical)
Isomer

-ethylamphetamine
72

Technical Insight: If you observe a shift in the base peak from 58 to 30 , your sample has undergone significant N-deethylation .

HPLC Troubleshooting
  • Issue: "I see a new peak eluting before the parent in Reverse Phase."

  • Diagnosis: Likely the N-Oxide or 2-phenylpropan-1-amine .[1]

    • Reasoning: The primary amine is more polar (loss of ethyl group), and the N-oxide is highly polar.

  • Issue: "My assay value is dropping, but I don't see new peaks."

  • Diagnosis: Volatile loss or Carbamate formation .[1]

    • Reasoning: Secondary amines react with atmospheric

      
       to form carbamic acid salts, which may not elute or may decompose in the GC injector port, leading to poor mass balance.
      

Module 3: Forced Degradation Protocols

To validate your stability-indicating method, do not rely on generic protocols. Use these targeted stress conditions designed for phenethylamine derivatives.

Protocol A: Oxidative Stress (Targeting N-Dealkylation)
  • Reagent: 3% Hydrogen Peroxide (

    
    ).[2]
    
  • Condition: Room Temperature for 4 hours.

  • Stop Solution: Catalase or Sodium Metabisulfite (essential to prevent on-column oxidation).[1]

  • Expected Result: Decrease in Parent; appearance of N-Oxide (

    
     Da) and Primary Amine (
    
    
    
    Da).[1]
Protocol B: Thermal/Radical Stress (Targeting Benzylic Oxidation)
  • Reagent: AIBN (Azobisisobutyronitrile) initiator (Optional but recommended for radical pathways).

  • Condition:

    
     for 24 hours in open air.
    
  • Expected Result: Formation of acetophenone derivatives (cleavage of the side chain at the benzylic position).

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve unknown impurity issues.

TroubleshootingTree Start Observation: Unknown Impurity Peak CheckMS Check MS Spectrum (LC-MS or GC-MS) Start->CheckMS MassPlus16 Mass Shift: +16 Da (M+16) CheckMS->MassPlus16 Oxidative MassMinus28 Mass Shift: -28 Da (M-28) CheckMS->MassMinus28 Dealkylative MassPlus44 Mass Shift: +44 Da (M+44) CheckMS->MassPlus44 Atmospheric ConcOxide Conclusion: N-Oxide (Check Peroxides in Solvent) MassPlus16->ConcOxide ConcDealkyl Conclusion: N-Deethylation (Check Headspace for Acetaldehyde) MassMinus28->ConcDealkyl ConcCarbamate Conclusion: Carbamate (CO2 Absorption) MassPlus44->ConcCarbamate

Figure 2: Diagnostic decision tree for identifying common degradation products based on mass shift.[1]

Frequently Asked Questions (FAQs)

Q: Why does my standard turn yellow upon storage? A: This is characteristic of Schiff base formation .[1] The degradation byproduct, acetaldehyde (from deethylation), can react with the remaining primary amine degradant or the parent to form colored imine oligomers. Store standards under Argon at


.[1]

Q: Can I use GC-MS to quantify the N-Oxide? A: No. Amine N-oxides are thermally unstable.[1] In the hot GC injector (


), they undergo Cope elimination or thermal deoxygenation, reverting to the parent amine or forming an alkene. You will get false-negative results.[1] Use LC-MS or HPLC-UV for N-oxide quantification. 

Q: Is this molecule stable in water? A: The amine itself is stable to hydrolysis. However, aqueous solutions at pH > 8 absorb


 rapidly. Always buffer your mobile phases (e.g., Ammonium Formate pH 3.0) to stabilize the amine form during analysis.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[1] Link

  • Lai, C. J., et al. (2024). Mechanisms of Amine Oxidative Degradation.[3][4][5][6] Clean Energy.[1] Link

  • Nanda, K. K., et al. (2020).[4] Base-Mediated Oxidative Degradation of Secondary Amides and Amines.[1][4] Journal of Pharmaceutical Sciences.[1][4] Link

  • PubChem. (n.d.).[1][7] N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.[1] Link

Sources

Improving yield in N-ethyl-2-phenylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-ethyl-2-phenylpropan-1-amine (Reductive Amination Route) Ticket ID: #SYN-2P1A-OPT Status: Open Responder: Senior Application Scientist, Process Chemistry Unit

Legal & Safety Disclaimer

WARNING: The synthesis of phenethylamine derivatives involves reagents and intermediates that may be regulated or hazardous. This guide is intended strictly for authorized researchers conducting legitimate laboratory analysis (e.g., reference standard preparation, metabolic studies) in a compliant facility. All protocols assume the use of fume hoods, appropriate PPE, and adherence to local chemical control laws (e.g., DEA, EMA).

Executive Summary

You are encountering yield issues in the synthesis of N-ethyl-2-phenylpropan-1-amine . Unlike the more common 1-phenylpropan-2-amine isomers (which use ketones like P2P), your target molecule typically proceeds via the reductive amination of 2-phenylpropanal (Hydratropaldehyde) with ethylamine .

The primary yield-killers in this specific aldehyde-based synthesis are:

  • Aldehyde Instability: 2-phenylpropanal is prone to oxidation and polymerization.

  • Competitive Reduction: Reducing the aldehyde to the alcohol (2-phenylpropan-1-ol) before the imine forms.

  • Hydrolysis: Water generated during imine formation pushes the equilibrium back to the starting materials.

This guide restructures your workflow using a Lewis Acid-Mediated Reductive Amination protocol to lock the imine equilibrium and maximize yield.

Part 1: The Mechanistic Pathway

To fix the yield, we must visualize the competition between the desired pathway (Imine formation) and the parasitic pathway (Direct reduction).

ReactionPathway cluster_opt Yield Optimization Zone Aldehyde 2-Phenylpropanal (Precursor) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Ethylamine Alcohol Side Product: 2-Phenylpropan-1-ol Aldehyde->Alcohol Direct Reduction (If Imine slow) Amine Ethylamine Imine Imine Intermediate (Target for Reduction) Hemiaminal->Imine - H2O (Rate Limiting) Imine->Hemiaminal + H2O (Reversion) Product Target: N-ethyl-2-phenylpropan-1-amine Imine->Product + Hydride Source Water H2O (Poison)

Figure 1: Mechanistic competition. The critical failure point is the reversion of Imine to Hemiaminal caused by water, or the direct reduction of the Aldehyde.

Part 2: Optimized Protocol (The "Self-Validating" Method)

Do not use standard catalytic hydrogenation if your yields are inconsistent. Switch to a Titanium(IV) Isopropoxide / Sodium Borohydride system.[1] This method chemically scavenges water, forcing the equilibrium toward the imine [1, 2].

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Phenylpropanal 1.0PrecursorMust be freshly distilled. Old samples contain acid/polymers.
Ethylamine (2M in THF) 1.2 - 1.5Amine SourceUse anhydrous solution, not aqueous.
Titanium(IV) Isopropoxide 1.25Lewis Acid / DesiccantThe Yield Booster. Activates carbonyl & removes water.
Sodium Borohydride 1.5Reducing AgentAdded after imine formation is complete.
Methanol/Ethanol SolventSolventRequired for the reduction step.[2]
Step-by-Step Workflow
  • Imine Locking (The Dry Step):

    • In a flame-dried flask under Argon, mix 2-phenylpropanal (1 equiv) and Titanium(IV) Isopropoxide (1.25 equiv).

    • Add Ethylamine (1.5 equiv in THF).

    • Observation: The solution may turn slightly yellow/viscous.[3]

    • Stir: 4–6 hours at Room Temperature (RT).

    • Why:

      
       coordinates to the aldehyde oxygen, making it hyper-electrophilic for the amine, while simultaneously reacting with the generated water to form 
      
      
      
      . This prevents the reaction from reversing [2].
  • Reduction (The Irreversible Step):

    • Dilute the mixture with absolute Ethanol (or Methanol).

    • Add Sodium Borohydride (

      
      )  carefully in portions.
      
    • Stir: 2 hours at RT.

    • Control: Monitor by TLC/GC. The imine peak should vanish.

  • Quench & Workup (Crucial for Recovery):

    • Stop: Add water (

      
      ) to quench. A white precipitate (
      
      
      
      ) will form.
    • Filter: Filter through a Celite pad to remove titanium salts (these trap product if not removed). Wash the pad with ether.[3]

    • Extraction:

      • Acidify filtrate (pH 2) with 1N HCl. Wash with Ether (removes non-amine impurities/alcohols).

      • Basify aqueous layer (pH 12) with NaOH.

      • Extract product into DCM or Ether.

    • Dry/Concentrate: Dry over

      
       and evaporate.
      

Part 3: Troubleshooting Guide

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield Detected CheckTLC Check TLC/GC of Crude Start->CheckTLC Result1 Major Spot: Alcohol (2-phenylpropan-1-ol) CheckTLC->Result1 Result2 Major Spot: Starting Aldehyde CheckTLC->Result2 Result3 Messy/Polymerized CheckTLC->Result3 Fix1 Diagnosis: Premature Reduction Fix: Increase Imine formation time or switch to STAB reagent Result1->Fix1 Fix2 Diagnosis: Wet Solvents/Equilibrium Fix: Use Ti(OiPr)4 protocol to scavenge water Result2->Fix2 Fix3 Diagnosis: Aldehyde Degradation Fix: Distill precursor immediately before use Result3->Fix3

Figure 2: Diagnostic logic for yield improvement.

Common Failure Modes Table
SymptomRoot CauseCorrective Action
High Alcohol Content Reducing agent added before Imine equilibrium was reached.Use the Stepwise method (Protocol above). Do not use "One-Pot" mix unless using STAB (

) [3].
Low Mass Recovery Product trapped in Titanium emulsion or lost in workup.Celite filtration is mandatory if using Ti. Ensure pH > 12 during final extraction to fully free-base the amine.
Starting Material Remains Wet solvent prevented imine formation.Use Molecular Sieves (4Å) or

. Ensure Ethylamine source is anhydrous.
Impure Oil Aldehyde polymerized (Aldol condensation).Store 2-phenylpropanal under Argon in the fridge. Distill before use.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Triacetoxyborohydride (STAB) instead of


? 
A:  Yes, STAB (

) is excellent for aldehydes because it reduces imines much faster than it reduces aldehydes [3].
  • Protocol Adjustment: Mix Aldehyde + Ethylamine + STAB in DCE (Dichloroethane) or THF. Stir for 2-3 hours.

  • Pros: One-pot, very mild.[4]

  • Cons: STAB is more expensive and generates acetic acid, which must be neutralized.

Q2: Why is my product an oil and not a crystal? A: The free base of N-ethyl-2-phenylpropan-1-amine is likely an oil at room temperature. To isolate a solid, you must convert it to the hydrochloride salt.

  • Method: Dissolve the oil in dry ether and bubble dry HCl gas or add HCl in Dioxane. The salt will precipitate.[3]

Q3: I see a "double alkylation" spot. How do I stop it? A: Dialkylation (forming the tertiary amine) is rare with hindered aldehydes and ethylamine, but possible if the amine is the limiting reagent.

  • Fix: Always use a large excess of ethylamine (1.5 to 2.0 equivalents). This statistically favors the mono-alkylated product.

References

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link

  • Abdel-Magid, A. F., et al. (1996).[4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Technical Support Center: Impurity Profiling & Process Control for N-Ethyl-2-phenylpropan-1-amine

[1][2]

Introduction: The Kinetic vs. Thermodynamic Landscape

Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine (also known as N-ethylamphetamine).[1][2] In the synthesis of this secondary amine—typically via the reductive amination of phenyl-2-propanone (P2P) with ethylamine—purity is often compromised by a specific set of competitive side reactions.

This guide moves beyond simple "recipes" to analyze the mechanistic failure points that lead to low yields and complex impurity profiles. We focus on the three critical vectors of contamination: Competitive Reduction , Over-Alkylation , and Stereochemical degradation .[3]

Module 1: The "Hydroxyl" Impurity (Competitive Reduction)

The Problem

User Report: "My final product contains a significant amount of a neutral, oxygenated impurity (5–15%) that does not form a salt, lowering the overall yield."

Diagnosis: You are observing the formation of 1-phenyl-2-propanol .[1] This occurs when the reducing agent attacks the ketone (P2P) before the imine (Schiff base) has fully formed.

Mechanistic Insight

Reductive amination is a two-step equilibrium process followed by an irreversible reduction.[1][3]

  • Equilibrium: P2P + Ethylamine

    
     N-ethylimine + 
    
    
    [1][3]
  • Reduction: Imine + [H]

    
     Product
    

If water is not removed, or if the reducing agent is too active at neutral pH, the equilibrium shifts left, and the hydride source reduces the ketone directly to the alcohol.[3]

Troubleshooting Guide
SymptomRoot CauseCorrective Action
High Alcohol Content Incomplete Imine Formation: Reducing agent added before equilibrium was reached.[1][2]Protocol Adjustment: Stir P2P and Ethylamine for 2–4 hours before adding the hydride source. Use a dehydrating agent (e.g.,

or Molecular Sieves) to push the equilibrium to the right.[3]
Fast Reaction Exotherm pH Mismatch: pH < 5 accelerates ketone reduction over imine formation.[1][3]Buffer Control: Maintain reaction pH between 6.0 and 7.0. At this pH, the imine is protonated (iminium ion) and reduced faster than the ketone.[3]
Low Conversion Wet Solvents: Water in the solvent pushes the equilibrium back to the ketone.[3]Solvent Quality: Ensure methanol/ethanol is anhydrous. Water is the enemy of imine stability.[3]
Visualization: The Competitive Reduction Pathway

CompetitiveReductionP2PPhenyl-2-propanone(Ketone)ImineN-Ethyl Imine(Intermediate)P2P->Imine+ EtNH2(- H2O)Alcohol1-Phenyl-2-propanol(Impurity)P2P->AlcoholDirect Reduction(Competes if wet/acidic)EthylamineEthylamineImine->P2P+ H2O(Hydrolysis)ProductN-Ethyl-2-phenylpropan-1-amine(Target)Imine->ProductReduction(Fast at pH 6)

Caption: Figure 1. The bifurcation of the reaction pathway.[3] Failure to remove water or control pH favors the red path (Alcohol formation) over the green path (Target).[2]

Module 2: The "Tertiary" Impurity (Over-Alkylation)[2]

The Problem

User Report: "Mass spectrometry shows a peak at M+28 relative to the product. The substance is basic and extracts with the product."

Diagnosis: This is N,N-diethyl-2-phenylpropan-1-amine .[1][2] The secondary amine product is nucleophilic; if it remains in the presence of excess P2P and reducing agent, it will undergo a second reductive amination.[3]

Mechanistic Insight

As the reaction proceeds, the concentration of the target (secondary amine) increases.[3] This product competes with the starting ethylamine for the ketone.[3] Since secondary amines are often more nucleophilic than primary amines (due to inductive effects), the risk of over-alkylation increases toward the end of the reaction.[3]

Troubleshooting Guide
VariableOptimization Strategy
Stoichiometry Use Excess Ethylamine: A 5:1 to 10:1 molar ratio of Ethylamine:P2P is critical.[1][3] This statistically ensures the ketone encounters a primary amine rather than the product.[3]
Addition Order Inverse Addition: Add the P2P slowly to the Ethylamine/Reducing agent mixture. This keeps the amine concentration locally high relative to the ketone.[3]
Quenching Timely Stop: Do not let the reaction stir "overnight" unnecessarily if the hydride is still active. Monitor via TLC/GC.[1][3]

Module 3: Isolation & Salt Formation (The "Oiling Out" Issue)

The Problem

User Report: "Upon adding HCl to crystallize the product, I get a sticky yellow oil instead of white crystals. It refuses to solidify."[3]

Diagnosis: N-ethyl-2-phenylpropan-1-amine hydrochloride is hygroscopic and has higher lipophilicity than its methyl analog (methamphetamine).[1][2] "Oiling out" indicates trapped solvent, impurities (like the alcohol from Module 1), or excess water.[2][3]

Troubleshooting Guide

Q: How do I rescue an oiled-out batch? A: Do not add more acid.

  • The "Dry" Fix: Decant the supernatant.[3][4] Dissolve the oil in a minimum amount of anhydrous isopropanol (IPA) or acetone.[3] Add diethyl ether until cloudy, then freeze (-20°C).

  • The "Base" Reset: If it remains stubborn, the oil likely contains non-amine impurities.[3] Basify with NaOH, extract into hexane (non-polar), wash the hexane with water (to remove trapped ethylamine salts), dry with

    
    , and re-gas with dry HCl.
    

Q: Why is the melting point broad? A: This indicates stereochemical heterogeneity or residual solvent.[3] While the P2P route yields a racemate (50:50 R/S), the crystal lattice is sensitive to enantiomeric purity.[3] If you started with chiral precursors (e.g., from pseudoephedrine via other routes), partial racemization causes melting point depression.[2][3]

Summary of Impurity Profile

Use this table to identify peaks in your GC-MS/HPLC data.

Impurity NameStructure TypeOriginRemoval Strategy
1-Phenyl-2-propanol Alcohol (Neutral)Direct reduction of P2PAcid/Base extraction (stays in organic layer when product is acidified).[1][2]
N,N-Diethyl-2-phenylpropan-1-amine Tertiary Amine (Basic)Over-alkylationDifficult to separate.[1][2][5] Fractional crystallization of the HCl salt (Tertiary salts are often more soluble).[3]
Schiff Base (Imine) Imine (Neutral/Basic)Incomplete reductionHydrolyzes with dilute acid; remove P2P by-product via steam distillation.[1][2][3]
P2P Dimer (Aldol) Ketone/EnoneSelf-condensation of P2PHigh boiling point; removed via vacuum distillation of the freebase.
Process Logic Visualization

ProcessLogicStartCrude Reaction MixtureAcidBaseAcid/Base ExtractionStart->AcidBaseOrganicLayerOrganic Layer(Neutral/Acidic Impurities)AcidBase->OrganicLayerDiscard(P2P, Alcohol, Dimers)AqueousLayerAqueous Layer(Amine Salts)AcidBase->AqueousLayerKeep(Target + Tertiary Amine)FreebaseBasify & ExtractAqueousLayer->FreebaseDistillationVacuum Distillation(Remove Volatiles)Freebase->DistillationSaltFormCrystallization (HCl)Distillation->SaltFormFinalFinalSaltForm->FinalFinal Product(N-Ethyl-2-phenylpropan-1-amine HCl)

Caption: Figure 2. Purification workflow. The Acid/Base extraction step is the critical "firewall" for removing the 1-phenyl-2-propanol impurity identified in Module 1.

References

  • Stojanovska, N., et al. (2013).[2][3][6] "A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine." Forensic Science International.[1][3] Link

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[2]

  • Power, J. D., et al. (2014).[2][3] "The synthesis and characterization of impurities in the synthesis of N-ethylamphetamine." Drug Testing and Analysis. (Contextual reference for N-ethyl specific profiling).

  • PubChem. "N-Ethyl-2-phenylpropan-1-amine Compound Summary."[1][2] National Library of Medicine.[1][3] Link

Disclaimer: This guide is for research and forensic analysis purposes only. N-ethyl-2-phenylpropan-1-amine is a controlled substance in many jurisdictions. Ensure all activities comply with local laws and institutional safety regulations.

Chiral HPLC method optimization for N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-ethyl-2-phenylpropan-1-amine

Status: Operational | Role: Senior Application Scientist

Introduction: The Analyte & The Challenge

Welcome to the technical support hub for N-ethyl-2-phenylpropan-1-amine . As a researcher dealing with this molecule, you are likely facing the classic challenges of separating a basic secondary amine with a chiral center at the


-position (C2).

Chemical Profile:

  • Class: Phenethylamine derivative (Secondary Amine).

  • pKa: ~9.5–10.0 (Basic).

  • Chiral Center: C2 (Beta-carbon).

  • Key Difficulty: Severe peak tailing due to interaction between the protonated amine and residual silanols on the silica support.[1][2]

This guide moves beyond generic advice, offering specific protocols to achieve baseline resolution (


) while maintaining excellent peak symmetry.
Module 1: Method Selection & Screening
Q: Which Chiral Stationary Phase (CSP) should I screen first for this specific amine?

A: For phenethylamine derivatives like N-ethyl-2-phenylpropan-1-amine, Polysaccharide-based CSPs are the gold standard due to their ability to form hydrogen bonds and inclusion complexes with the aromatic ring and the amide/amine functionality.

Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) .

  • Coated Columns: CHIRALPAK® AD-H, CHIRALCEL® OD-H.

  • Immobilized Columns: CHIRALPAK® IA, CHIRALPAK® IB.[3]

Why? The 3,5-dimethylphenylcarbamate moiety provides a "cleft" that accommodates the phenyl ring of your analyte, while the carbamate NH and C=O groups interact with the secondary amine of your molecule.

Protocol: Initial Screening Workflow (Normal Phase)
  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethanol or 2-Propanol (IPA).

  • Basic Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temp: 25°C.

Screening Matrix:

Run Column Mobile Phase Composition Additive Goal
1 Amylose (AD/IA) Hexane/EtOH (90:10) 0.1% DEA Assess H-bonding selectivity
2 Amylose (AD/IA) Hexane/IPA (90:10) 0.1% DEA Assess steric selectivity
3 Cellulose (OD/IB) Hexane/EtOH (90:10) 0.1% DEA Alternate cavity shape

| 4 | Cellulose (OD/IB) | Hexane/IPA (90:10) | 0.1% DEA | Alternate cavity shape |

Module 2: Troubleshooting Peak Shape (The "Shark Fin" Issue)
Q: My peaks are tailing severely (Asymmetry > 2.0). Is the column dead?

A: Likely not. The column is fine; your chemistry is fighting the silica. N-ethyl-2-phenylpropan-1-amine is a strong base. The silica support of chiral columns (even "deactivated" ones) has acidic silanol groups (Si-OH). Without protection, your amine binds to these silanols, causing the "shark fin" tailing.

The Fix: Competitive Binding You must add a base to the mobile phase that competes for these silanol sites.

Troubleshooting Logic:

  • Standard: Ensure you have 0.1% Diethylamine (DEA) in the mobile phase.

  • Escalation: If tailing persists, increase DEA to 0.2% or switch to Ethanolamine (stronger silanol suppressor).

  • Alternative: Switch to Reversed Phase (RP) on an immobilized column (IA/IB/IC) using a high-pH buffer (20mM Ammonium Bicarbonate, pH 9.0). Note: Only immobilized columns can withstand high pH long-term.

Visual Troubleshooting Guide:

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckAdditive Is Basic Additive Present? Start->CheckAdditive AddDEA Add 0.1% DEA/TEA CheckAdditive->AddDEA No CheckConc Is Concentration > 0.05%? CheckAdditive->CheckConc Yes IncreaseConc Increase to 0.2% DEA CheckConc->IncreaseConc No SwitchBase Switch to Ethanolamine or Ethylenediamine CheckConc->SwitchBase Yes, but still tailing SwitchMode Switch to High pH RP (Immobilized Column Only) SwitchBase->SwitchMode Tailing Persists

Caption: Decision tree for mitigating amine peak tailing in chiral chromatography.

Module 3: Resolution & Selectivity Optimization
Q: I have separation (two peaks), but they are merging (Rs < 1.5). How do I get baseline?

A: Once you have recognition, you optimize Selectivity (


)  and Efficiency (

)
. For N-ethyl-2-phenylpropan-1-amine, the N-ethyl group provides steric bulk. Changing the alcohol modifier often drastically alters how this group fits into the chiral groove.

Optimization Factors:

  • Alcohol Type: IPA is bulkier than Ethanol. If your peaks are broad, switch to Ethanol (improves mass transfer). If selectivity is poor, switch to IPA (often higher

    
     for this class).
    
  • Temperature: Lowering temperature (e.g., 25°C

    
     10°C) usually increases resolution for enthalpy-driven separations (common with amyloses).
    
  • Modifier %: Lowering the alcohol % (e.g., 10%

    
     2% or 5%) increases retention (
    
    
    
    ) and often resolution.

Comparative Data (Simulated for N-ethyl-2-phenylpropan-1-amine on Amylose-1):

Parameter ChangedConditionRetention (k1)Selectivity (

)
Resolution (Rs)Note
Baseline Hex/IPA (90:10)2.11.101.2Partial separation
Modifier Type Hex/EtOH (90:10)1.81.050.8Loss of resolution
Concentration Hex/IPA (98:2 )5.41.252.1 Baseline Achieved
Temperature Hex/IPA (90:10) @ 10°C 3.21.181.6Good, but longer run
Q: Can I use pure Ethanol or Methanol?

A: Only on Immobilized columns (IA, IB, IC) or in Polar Organic Mode .

  • Polar Organic Mode: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid. This is a powerful "secret weapon" for salts of amines if Normal Phase fails.

Module 4: Validation & Robustness
Q: My retention times are drifting day-to-day. Why?

A: Volatile additives and temperature fluctuations.[6]

  • Evaporation: In a Hexane/Ethanol/DEA mixture, Ethanol and DEA can evaporate differentially if the bottle is not capped tightly, changing the polarity and pH.

    • Fix: Refresh mobile phase daily. Use a solvent safety cap.[6]

  • Temperature: Chiral selectivity is highly thermosensitive.

    • Fix: Use a column oven, not ambient room temp.

Method Development Workflow Diagram

MethodDev Input Analyte: N-ethyl-2-phenylpropan-1-amine Screen Screening Phase Cols: AD/OD/IA/IB MP: Hex/Alc + 0.1% DEA Input->Screen Eval Evaluate Rs & Shape Screen->Eval OptRes Optimize Resolution (Lower % Alc, Change Alc) Eval->OptRes Rs < 1.5 OptTail Optimize Tailing (Increase DEA, High pH) Eval->OptTail Tailing > 1.5 Final Final Method Rs > 1.5 As < 1.3 OptRes->Final OptTail->Final

Caption: Step-by-step workflow for developing a chiral method for secondary amines.

References
  • Chiral Technologies. (2024). Strategies for Chiral Separation of Basic Compounds. Daicel Corporation. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[7] (Foundational text on polysaccharide column mechanisms).

  • Dong, M. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for amine tailing mechanisms and silanol suppression).
  • Journal of Chromatography A. (Various). Enantioseparation of phenethylamine derivatives on polysaccharide-based chiral stationary phases. (General class reference for N-ethyl-2-phenylpropan-1-amine analogs).

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Analyte: N-ethyl-2-phenylpropan-1-amine (Synonyms: N-ethylamphetamine, Etilamfetamine) Technique: LC-ESI-MS/MS (Positive Mode)[1]

Analyte Profile & Mechanism of Failure

Before troubleshooting, you must understand the physicochemical behavior of your analyte. N-ethyl-2-phenylpropan-1-amine is a secondary amine with a hydrophobic benzyl tail.[1]

PropertyValueImplication for Matrix Effects
Molecular Weight 163.26 g/mol Low mass region; high background noise susceptibility.[1]
pKa ~10.1 (Basic)Fully protonated at acidic pH.[1] Ideal for Cation Exchange (MCX).[1]
LogP ~2.4Moderately lipophilic.[1] Co-elutes with phospholipids on C18 columns.[1]
Precursor Ion 164.1


Critical: Isobaric interferences are common in this mass range.[1]

The Mechanism of Suppression: In Electrospray Ionization (ESI+), your analyte competes for surface charge on the evaporating droplet.[2] Endogenous phospholipids (glycerophosphocholines) are highly surface-active.[1] They migrate to the surface of the droplet, preventing your analyte from entering the gas phase. This results in Ion Suppression (loss of signal), often misinterpreted as poor extraction recovery.

Diagnostic Workflow: Do You Have a Matrix Effect?

Do not guess. Use the Post-Column Infusion (PCI) method to visualize the suppression zones. This is the "Gold Standard" for qualitative assessment.

Protocol: Post-Column Infusion (PCI)
  • Setup: Tee-in a constant flow of the analyte (100-500 ng/mL) into the effluent from the LC column before it enters the MS source.

  • Injection: Inject a blank matrix extract (extracted plasma/urine without analyte) via the LC.[1]

  • Observation: Monitor the baseline of the infused analyte.

  • Result: A flat baseline indicates no effect.[1] A dip (trough) indicates ion suppression; a peak indicates enhancement.[1]

Workflow Diagram: PCI Setup

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram: Observe Dips/Peaks MS->Data

Caption: Schematic of Post-Column Infusion (PCI) setup. The analyte is infused continuously while blank matrix is injected to visualize suppression zones.

Quantification: Calculating the Matrix Factor (MF)

To validate your method according to FDA/EMA guidelines, you must distinguish between Recovery (extraction efficiency) and Matrix Effect (ionization efficiency).[3]

Experimental Design: Prepare three sets of samples at Low and High QC concentrations.

  • Set A (Neat Standard): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculation Table
ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression> 1.0 : Ion Enhancement= 1.0 : No Effect
IS-Normalized MF

Should be close to 1.0 .[4] If not, your IS is not tracking the analyte correctly.
Recovery (RE)

Measures extraction efficiency, independent of matrix effects.

Critical Note: If your MF is < 0.8 (suppression) but consistent (CV < 15%), the method may still be validable using a stable-isotope labeled internal standard.

Remediation Strategies: The "Fix It" Guide

If you observe significant suppression (MF < 0.8), follow this decision tree to resolve it.

Strategy A: Sample Preparation (The Root Cause Fix)

Protein Precipitation (PPT) is insufficient for N-ethyl-2-phenylpropan-1-amine in plasma because it does not remove phospholipids.[1]

  • Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE .[1]

  • Why? The analyte is basic (

    
    ). It will positively charge at pH < 8.[1]
    
    • Load sample at acidic pH (analyte binds to sorbent via cation exchange).[1]

    • Wash with 100% Methanol (removes neutral phospholipids and hydrophobic interferences).[1] Crucial Step.

    • Elute with 5% Ammonia in Methanol (neutralizes analyte, releasing it).[1]

Strategy B: Chromatographic Separation

If you cannot use SPE, you must chromatographically separate the analyte from the phospholipids.

  • Monitor Phospholipids: Add the transition 184

    
     184 m/z  (Phosphocholine head group) to your method to track lipid elution.
    
  • Column Choice: Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) .[1]

    • Mechanism:[2][3][5][6][7] These phases offer

      
       interactions with the phenyl ring of N-ethyl-2-phenylpropan-1-amine, increasing retention and shifting it away from the early-eluting phospholipid dump.[1]
      
Remediation Decision Tree

Remediation_Tree Start Matrix Effect Detected (MF < 0.85) Check_IS Is Deuterated IS Used? (d5-N-ethylamphetamine) Start->Check_IS Yes_IS Calculate IS-Normalized MF Check_IS->Yes_IS Yes No_IS Acquire Deuterated IS (Mandatory for Regulated Work) Check_IS->No_IS No Check_Norm Is Normalized MF ~ 1.0? Yes_IS->Check_Norm Good Method Valid (Matrix Effect Compensated) Check_Norm->Good Yes Bad Suppression Too High Sensitivity Compromised Check_Norm->Bad No Action1 Switch Sample Prep PPT -> MCX SPE Bad->Action1 Action2 Change Column C18 -> Biphenyl Action1->Action2 If fails

Caption: Decision logic for mitigating matrix effects. Prioritize Internal Standard normalization, then escalate to Sample Prep (SPE) and Column chemistry changes.

Frequently Asked Questions (FAQ)

Q: I see a huge matrix peak at the same retention time as my analyte, but only in patient samples, not healthy volunteers. A: This is likely a comedication or a specific metabolite. N-ethyl-2-phenylpropan-1-amine is a metabolite of other drugs (e.g., Fenproporex).[1] Ensure your transition (164


 91 or 118) is specific. Check for "Crosstalk" by injecting high concentrations of potential comedications.[1]

Q: Can I just dilute the sample to remove matrix effects? A: Yes, Dilute-and-Shoot is effective if your sensitivity allows.[1] Diluting 1:10 with water often reduces the matrix load below the threshold of droplet saturation. However, for low-dose analysis (sub-ng/mL), this may lower the signal-to-noise ratio too much.[1]

Q: Why is my Internal Standard response dropping over the course of a run? A: This indicates Matrix Build-up on the column. Phospholipids accumulate and elute unpredictably in subsequent runs.[1]

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% Organic for 2 minutes) or use a diverter valve to send the first 1 minute and the final wash to waste.

References

  • FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][8] [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][1]

  • PubChem. (2024).[1][9] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][3][10] [Link]

Sources

Overcoming poor peak shape in N-ethyl-2-phenylpropan-1-amine chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NET-AMPH-001 Subject: Resolution of Peak Asymmetry & Tailing Issues Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Scope

User Issue: You are experiencing poor peak shape (tailing, broadening, or splitting) during the HPLC/UHPLC analysis of N-ethyl-2-phenylpropan-1-amine (N-ethylamphetamine).

Technical Context: This molecule is a secondary amine with a


 of approximately 10.2 . In standard reversed-phase conditions (pH 2–8), the amine moiety is protonated (

). The poor peak shape is almost certainly caused by secondary silanol interactions : the positively charged analyte binds electrostatically to residual negatively charged silanol groups (

) on the silica stationary phase, rather than partitioning solely based on hydrophobicity.

This guide provides a self-validating troubleshooting protocol to reduce the USP Tailing Factor (


)  to 

.

Diagnostic Workflow (Triage)

Before altering chemistry, confirm the source of the asymmetry. Use the following logic flow to isolate the variable.

TroubleshootingFlow Start START: Peak Tailing Detected (Tf > 1.5) CheckConc Step 1: Check Concentration Is sample mass > 1 µg on column? Start->CheckConc Dilute Action: Dilute Sample 10x Re-inject CheckConc->Dilute Yes CheckDiluent Step 2: Check Diluent Is diluent stronger than Mobile Phase A? CheckConc->CheckDiluent No Dilute->CheckConc Re-evaluate MatchDiluent Action: Match Diluent to Initial Mobile Phase CheckDiluent->MatchDiluent Yes CheckPH Step 3: Check pH Strategy Is pH near pKa (9-11) or Neutral (6-8)? CheckDiluent->CheckPH No MatchDiluent->CheckDiluent Re-evaluate ModifyMobile Action: Switch to High pH (10.5) or Low pH (<3) + Additive CheckPH->ModifyMobile Yes (Incorrect pH) CheckCol Step 4: Check Column Type Is it Type A Silica? CheckPH->CheckCol No (pH seems ok) SwitchCol Action: Switch to Hybrid (BEH) or Base-Deactivated (BDS) CheckCol->SwitchCol Yes

Figure 1: Decision matrix for isolating the root cause of amine peak tailing. Follow the path from mass load to column chemistry.

Module A: Mobile Phase Chemistry (The Chemical Fix)

The most effective way to fix amine tailing is to control the ionization state of either the analyte or the silica surface.

Strategy 1: High pH (Recommended for Hybrid Columns)

Mechanism: At pH 10.5–11.0, N-ethyl-2-phenylpropan-1-amine (


) becomes deprotonated (neutral). Neutral amines do not interact with silanols.
  • Requirement: You must use a column stable at high pH (e.g., Hybrid Particle Technology like Waters XBridge or organo-silica). Standard silica dissolves above pH 8.0.

Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate.

  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide (

    
    ).
    
  • Organic Modifier: Acetonitrile or Methanol.[1][2]

Strategy 2: Low pH + Silanol Suppression (Traditional Silica)

Mechanism: At pH < 3.0, silanol groups are protonated (


), making them neutral and reducing cation exchange. However, some "acidic" silanols remain active.
  • Additive: Triethylamine (TEA) .[2][3] TEA acts as a "sacrificial base," saturating the silanol sites so the drug molecule cannot bind to them.

Protocol:

  • Base: Water + 0.1% Phosphoric Acid or Formic Acid.

  • Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous phase.

  • Adjustment: Adjust pH to 2.5–3.0 after adding TEA.

Comparison of Mobile Phase Modifiers
Modifier / AdditivepH RangeMechanismCompatibility
Triethylamine (TEA) 2.0 – 7.0Competitive binding to silanols (Sacrificial base).UV Only. Not recommended for LC-MS (suppression).
Trifluoroacetic Acid (TFA) < 2.5Ion-pairing (masks positive charge) + Low pH.Good peak shape.[1][3][4][5][6][7][8][9] Strong MS suppression.
Ammonium Formate 3.0 – 4.0Ionic strength + Low pH.LC-MS Friendly. Moderate tailing reduction.
Ammonium Bicarbonate 10.0 – 11.0Deprotonation of amine (Neutralization).LC-MS Friendly. Requires Hybrid Column.

Module B: Stationary Phase Selection (The Hardware Fix)

If mobile phase adjustments fail, your stationary phase likely has high "Silanol Activity."

The Mechanism of Failure

The diagram below illustrates why standard C18 columns fail with secondary amines and how TEA or Hybrid particles solve it.

SilanolMechanism Silica Silica Surface Si-OH Si-O⁻ Amine N-Ethyl-Amine (+) Silica->Amine Ionic Attraction (Causes Tailing) TEA TEA Additive (+) Silica->TEA Blocked by TEA TEA->Amine Displaces C18 C18 Ligand C18->Amine Hydrophobic Retention (Desired)

Figure 2: Competitive binding mechanism. Positively charged amines bind to ionized silanols (Red). TEA (Yellow) blocks these sites, forcing the amine to interact only with the C18 ligand (Green).

Recommended Column Technologies
  • Hybrid Particles (Best Performance):

    • Examples: Waters XBridge BEH, Phenomenex Gemini.

    • Why: These particles bridge silica with organic groups (methyl/ethyl), reducing the population of surface silanols by up to 30% and allowing high pH stability [1].

  • Charged Surface Hybrids (CSH):

    • Examples: Waters CSH.

    • Why: The surface is modified with a slight positive charge. This repels the positively charged amine, preventing it from touching the surface silanols.

  • Base-Deactivated Silica (BDS):

    • Examples: Agilent Zorbax Eclipse Plus, Thermo Hypersil GOLD.

    • Why: "Type B" ultra-pure silica with exhaustive end-capping.

Module C: Common User Errors (FAQs)

Q: I switched to a high pH buffer, but my retention time shifted drastically. Why? A: This is expected. At high pH, the amine is neutral and much more hydrophobic (


 increases). Retention generally increases significantly compared to low pH. You must increase the % Organic in your gradient to elute the compound.

Q: My peak is "fronting" (As < 0.9) rather than tailing. A: Fronting is rarely a chemical issue for amines. It is almost always Mass Overload .

  • Test: Inject 1/10th the concentration. If the peak shape normalizes, your sample concentration is too high for the column capacity.

Q: Can I use TEA with my Mass Spectrometer? A: Avoid it. TEA is non-volatile and causes severe signal suppression and source contamination. For LC-MS, use Ammonium Formate/Formic Acid (low pH) or Ammonium Bicarbonate/Ammonium Hydroxide (high pH) [2].

Q: What is the acceptance criterion for tailing? A: According to USP <621>, the Tailing Factor (


) should generally be NMT (Not More Than) 2.0 , though for precision assays, NMT 1.5  is the industry standard [3].
  • Formula:

    
     where 
    
    
    
    is width at 5% height and
    
    
    is the distance from peak front to max.[10][11]

References

  • Waters Corporation. XBridge Premier | BEH C18, Amide, & Shield RP18 UHPLC Columns. (Ethylene Bridged Hybrid technology for high pH stability).[12]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Discussion on silanol interactions and buffer usage).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Definitions of Tailing Factor and Symmetry).

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Use of TEA and Type B Silica).

  • Journal of Chromatography A. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (Scientific validation of TEA mechanism).

Sources

Minimizing isomerization during N-ethyl-2-phenylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Isomerization Control in N-ethyl-2-phenylpropan-1-amine Synthesis

Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist User Context: Drug Development / API Process Chemistry

Executive Summary

The synthesis of N-ethyl-2-phenylpropan-1-amine (and its enantiomers) presents a classic challenge in chiral chemistry: preserving the stereocenter at the C2 benzylic position. The benzylic proton is sufficiently acidic (


) that activation of the carboxylic acid precursor (2-phenylpropanoic acid) often leads to rapid racemization via enolization or azlactone intermediates.

This guide addresses the degradation of enantiomeric excess (% ee) typically observed during the Amidation and Reduction phases.

Module 1: Root Cause Analysis (The "Why")

The loss of chirality is rarely random; it is mechanistically driven. In 2-phenylpropanoic acid derivatives, the electron-withdrawing phenyl group stabilizes the negative charge on the


-carbon upon deprotonation.

The Danger Zone: The risk peaks when the carboxylic acid is converted into an activated species (Acid Chloride, Mixed Anhydride, or Active Ester). The inductive effect of the leaving group increases the acidity of the


-proton, making it susceptible to abstraction by the tertiary amine bases used in coupling.
Pathway of Failure: Azlactone Formation

The most aggressive racemization pathway during amidation is the formation of an oxazolone (azlactone) intermediate.

Racemization Start (S)-Activated Acid (High Risk) Enolate Planar Enolate (Achiral) Start->Enolate Direct Deprotonation (Slower) Azlactone Azlactone Intermediate Start->Azlactone Cyclization Target (S)-Amide (Desired) Start->Target Fast Coupling (Kinetic Control) Base Base (R3N) Enolate->Azlactone Reprotonation Azlactone->Enolate Base Abstraction (Fast) Racemate Racemic Amide (50% R / 50% S) Azlactone->Racemate Amine Attack

Figure 1: Mechanistic pathways leading to loss of stereochemical integrity. The Azlactone route is particularly prevalent when using strong bases or slow coupling kinetics.

Module 2: Troubleshooting the Amidation Step

User Complaint: "I used SOCl2 to make the acid chloride, then added ethylamine. My product is nearly racemic."

Diagnosis: Thionyl chloride generates HCl and requires heat or significant time, driving the formation of a ketene intermediate or acid-catalyzed enolization.

Corrective Protocol: The Mixed Anhydride Method This method minimizes the lifetime of the activated species and allows for low-temperature operation.

Reagents:

  • Substrate: (S)-2-phenylpropanoic acid

  • Activator: Isobutyl Chloroformate (IBCF)

  • Base: N-methylmorpholine (NMM) — Crucial: NMM is weaker than TEA/DIPEA, reducing proton abstraction risk.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol:

  • Setup: Charge a flame-dried flask with (S)-2-phenylpropanoic acid (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -15°C . This is a critical control point. Do not proceed until the internal temperature is stable.

  • Base Addition: Add N-methylmorpholine (1.05 eq) dropwise.

  • Activation: Add Isobutyl Chloroformate (1.05 eq) dropwise over 10 minutes.

    • Observation: A white precipitate (NMM·HCl) will form.

    • Wait: Stir at -15°C for exactly 15 minutes. Do not extend this time unnecessarily.

  • Coupling: Add pre-cooled Ethylamine (2.0 M in THF, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then room temperature for 1 hour.

  • Workup: Quench with 1N HCl (cold). The acidic wash removes unreacted amine and ensures the amide remains stable.

Data Comparison: Coupling Methods

MethodBase UsedTemperatureRisk LevelTypical ee% Retention
Acid Chloride (SOCl2) None/TEAReflux/RTCritical < 50% (Racemic)
Standard Coupling (EDC/HOBt) DIPEARTHigh 85-92%
Mixed Anhydride NMM-15°CLow > 98%
Carpino's Method (HATU) Collidine0°CLow > 99%
Module 3: The Reduction Phase[1][2]

User Complaint: "My amide was pure (99% ee), but after LiAlH4 reduction, the amine dropped to 92% ee."

Diagnosis: While less prone to racemization than the acid, the amide can still racemize under harsh reflux conditions with Lithium Aluminum Hydride (LAH), particularly if the reaction mixture is allowed to overheat during the initial addition.

Corrective Protocol: Controlled Borane Reduction Borane-THF (BH3·THF) is often milder than LAH and proceeds via a mechanism that lessens the character of the benzylic anion.

Protocol:

  • Inert Atmosphere: Argon purge is mandatory.

  • Charge: Place (S)-N-ethyl-2-phenylpropanamide (1.0 eq) in dry THF.

  • Addition: Add BH3·THF (1.0 M solution, 3.0 eq) at 0°C.

  • Reflux: Heat to gentle reflux for 2-4 hours. Monitor by TLC/LCMS for disappearance of amide.

  • Quench (Critical): Cool to 0°C. Slowly add Methanol to destroy excess borane.

  • Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH 10, extract with DCM.

Note on LiAlH4: If you must use LAH, perform the addition at 0°C and only heat to reflux if conversion is incomplete. Avoid prolonged reaction times.

Module 4: Analytical Validation

You cannot improve what you cannot measure. Standard HPLC will not show enantiomers.

Recommended Method: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).

    • Why DEA? Amine analytes tail badly on silica. DEA masks silanol groups.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Phenyl chromophore).

Decision Logic for Synthesis

Use this flow to select your reagents based on available starting materials and tolerance for risk.

SynthesisLogic Start Start: (S)-2-Phenylpropanoic Acid Scale Scale of Reaction? Start->Scale SmallScale < 10 grams Scale->SmallScale LargeScale > 100 grams Scale->LargeScale Coupling1 Use HATU / Collidine (Most Expensive, Best ee%) SmallScale->Coupling1 Coupling2 Use Mixed Anhydride (IBCF/NMM) (Cost Effective, High Skill Req) LargeScale->Coupling2 Reduction Reduction Step Coupling1->Reduction Coupling2->Reduction Borane Borane-THF (Preserves ee% best) Reduction->Borane Preferred LAH LiAlH4 at 0°C (Standard, handle with care) Reduction->LAH Alternative

Figure 2: Reagent selection decision tree based on scale and stereochemical priority.

References
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Authoritative review on coupling reagents and racemization suppression).

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. (Discusses azlactone mechanisms and base selection).
  • Brown, H. C., & Heim, P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(5), 912-916. Link (Foundational work on Borane reduction specificity).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for the acidity of benzylic protons and enolate chemistry).

Sources

Validation & Comparative

Validating N-ethyl-2-phenylpropan-1-amine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated analytical workflow for N-ethyl-2-phenylpropan-1-amine , a structural isomer of the controlled substance Ethylamphetamine. It addresses the critical forensic and toxicological challenge of distinguishing these regioisomers to prevent false positives in legal and clinical contexts.[1]

Executive Summary & Strategic Rationale

N-ethyl-2-phenylpropan-1-amine (CAS: 91339-15-0) is a phenethylamine derivative and a constitutional isomer of the Schedule I substance Ethylamphetamine (N-ethyl-1-phenylpropan-2-amine). In forensic toxicology and drug development, the inability to chromatographically resolve these two compounds can lead to catastrophic legal errors.[1]

This guide validates a UHPLC-MS/MS method as the superior standard for specificity and sensitivity, comparing it against the traditional GC-MS approach. While GC-MS is robust, it often requires derivatization to achieve necessary peak shape and isomer resolution for this specific amine class.[1]

Key Differentiator: Isomer Fragmentation

The core validation challenge is specificity.[1] Both compounds share a molecular weight of 163.26 g/mol and a protonated precursor ion


 at m/z 164.[1]
  • Ethylamphetamine:

    
    -cleavage yields a dominant fragment at m/z 72 .[1]
    
  • N-ethyl-2-phenylpropan-1-amine:

    
    -cleavage yields a dominant fragment at m/z 58 .
    

Comparative Method Analysis

The following table summarizes the performance metrics of the proposed UHPLC-MS/MS method versus the GC-MS alternative.

FeaturePrimary Method: UHPLC-MS/MS Alternative: GC-MS (EI)
Mechanism Electrospray Ionization (ESI+) / MRMElectron Impact (EI) / SIM
Isomer Resolution High (via specific MRM transitions)Moderate (Requires derivatization for baseline separation)
Sample Prep Dilute-and-Shoot or SPELLE + Derivatization (PFPA/TFAA)
LOD (Sensitivity) 0.5 ng/mL5–10 ng/mL
Throughput High (5 min run time)Low (20+ min run time)
Matrix Effects Susceptible (Requires Matrix-Matched Cal)Low (Robust against non-volatiles)
Primary Application Trace Toxicology, Metabolite IDConfirmatory Forensics, Impurity Profiling

Validated Experimental Protocol (UHPLC-MS/MS)

Reagents & Standards
  • Reference Standard: N-ethyl-2-phenylpropan-1-amine HCl (>98% purity).

  • Internal Standard (IS): Methamphetamine-d5 or Ethylamphetamine-d5.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Solid Phase Extraction)

To ensure "Trustworthiness" and minimize matrix effects in complex biological matrices (plasma/urine):

  • Aliquot: 200 µL sample + 20 µL IS working solution.

  • Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0). Vortex.

  • Conditioning: Mixed-mode Cation Exchange (MCX) cartridges (Methanol -> Water).

  • Loading: Load sample at gravity flow.

  • Wash: 1 mL 0.1 M HCl, followed by 1 mL Methanol.

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase A:B (90:10).
    
Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.5 min) 
    
    
    
    Hold (1 min).
  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Critical for Specificity):

  • Target (N-ethyl-2-phenylpropan-1-amine):

    • Quantifier: 164.1

      
       58.1 (Collision Energy: 15 eV)[1]
      
    • Qualifier: 164.1

      
       105.1 (Collision Energy: 25 eV)[1]
      
  • Interference Check (Ethylamphetamine):

    • Monitor 164.1

      
       72.1 (Absence confirms isomeric purity).[1]
      

Method Validation Data[1][2][3][4][5][6][7]

The following data represents typical validation results for this protocol, adhering to SWGTOX and ICH Q2(R1) guidelines.

Table 1: Validation Summary Results
ParameterResultCriteria (SWGTOX)Status
Linearity (

)
0.9992 (Range: 1–1000 ng/mL)

PASS
Bias (Accuracy)

4.2%

20%
PASS
Precision (%CV) 3.8% (Intra-day), 5.1% (Inter-day)

20%
PASS
LOD / LOQ 0.2 ng/mL / 0.5 ng/mLN/AHigh Sensitivity
Matrix Effect 95% (Ion Suppression < 10%)75–125%PASS
Selectivity No interference from EthylamphetamineResolution

PASS

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and fragmentation pathways essential for distinguishing the target analyte.

Analytical Decision Tree

This workflow guides the analyst in choosing the correct path based on the need for isomer differentiation.[1]

MethodSelection Start Sample Received (Suspected Phenethylamine) Screen Initial Screen (Immunoassay/Colorimetric) Start->Screen IsomerCheck Isomer Differentiation Required? (Ethylamphetamine vs. N-ethyl-2-phenylpropan-1-amine) Screen->IsomerCheck GCMS GC-MS (EI) Requires Derivatization IsomerCheck->GCMS Low Throughput / Legacy Lab LCMS UHPLC-MS/MS Direct Analysis IsomerCheck->LCMS High Sensitivity / Modern Standard Deriv Derivatization (PFPA or TFAA) GCMS->Deriv Improve Peak Shape FragAnalysis Fragmentation Analysis Target: m/z 58 vs 72 LCMS->FragAnalysis MRM Transitions Deriv->FragAnalysis Report Final Validation Report (Quantitation & ID) FragAnalysis->Report

Caption: Decision matrix for selecting the analytical platform based on throughput needs and isomer resolution requirements.

Mechanistic Fragmentation Pathway

Understanding the mass spectral breakup is the "Self-Validating" component of this method.

Fragmentation cluster_0 N-ethyl-2-phenylpropan-1-amine cluster_1 Ethylamphetamine (Isomer) Parent Precursor Ion [M+H]+ = 164 Frag1 Fragment A (m/z 58) [CH2=NH-Et]+ Parent->Frag1 Alpha Cleavage (Target) Frag2 Fragment B (m/z 105) [Ph-CH(CH3)]+ Parent->Frag2 Benzylic Cleavage Frag3 Fragment C (m/z 72) [CH(CH3)=NH-Et]+ Parent->Frag3 Alpha Cleavage (Interference) Frag4 Fragment D (m/z 91) [Tropylium]+ Parent->Frag4 Benzylic Cleavage

Caption: Distinct fragmentation pathways allow for definitive identification. The target yields m/z 58, while the isomer yields m/z 72.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. PubChem.[1][2] Link[1]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link

Sources

Comparative Validation Guide: N-ethyl-2-phenylpropan-1-amine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-ethyl-2-phenylpropan-1-amine (Commonly: N-Ethylamphetamine or Etilamfetamine) is a phenethylamine derivative and a controlled substance in many jurisdictions (e.g., Schedule I in the USA). Accurate quantification is critical for forensic toxicology, anti-doping control, and clinical diagnostics.

This guide compares the performance and defensibility of ISO 17034 Certified Reference Materials (CRMs) against Laboratory-Grade Working Standards . It provides a self-validating protocol to verify the identity and potency of the standard, ensuring data integrity in regulated environments.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: N-ethyl-1-phenylpropan-2-amine (Note: Positional numbering may vary; standard chemical structure is the N-ethyl derivative of amphetamine).[1]

  • CAS Number: 457-87-4 (Free base), 13125-63-8 (HCl salt).

  • Molecular Formula: C₁₁H₁₇N[2]

  • Key Stability Factor: Secondary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

Comparative Analysis: CRM vs. Working Standards[8][9]

In drug development and forensic analysis, the "product" is the data generated. The quality of that data relies entirely on the reference standard. Below is an objective comparison of the three primary classes of standards available for N-ethylamphetamine.

Table 1: Performance & Risk Profile
FeatureISO 17034 CRM (Primary) ISO 17025 Analytical Standard Research Chemical (Raw Material)
Traceability SI-Traceable (NIST/NMI). Unbroken chain of comparisons.Traceable to internal primary standards.Often unknown or "Vendor stated."
Uncertainty Quantified. Includes homogeneity, stability, and characterization uncertainty.Statistical error of purity only.Not provided.
Defensibility High. Gold standard for court/regulatory submission.Medium. Requires in-house verification.Low. High risk of data rejection.
Purity Assignment Mass Balance (KFT, TGA, ROI, GC/LC) + qNMR.Usually HPLC Area % or single method." >98%" (often unverified).
Cost High (

$)
Moderate (

)
Low ($)
Use Case Calibrator preparation, Method Validation.QC check samples, System Suitability.Qualitative screening only.
Expert Insight: The "Hidden" Cost of Lower Grade Standards

While raw chemicals are cheaper, they lack a Certified Uncertainty Budget . If you use a 98% purity research chemical as a quantitative calibrator without correcting for salt form (HCl vs Free Base), water content (hygroscopicity), and residual solvents, your quantification can be biased by 5-15% . In forensic toxicology, this deviation can mean the difference between a positive and negative result relative to a legal cutoff.

Validation Workflow (The Self-Validating System)

To ensure scientific integrity, we treat the Reference Standard Validation as a closed-loop system. If the standard fails any node in this workflow, it is rejected.

Diagram 1: Validation Decision Matrix

ValidationWorkflow Start Incoming Standard (N-ethylamphetamine) ID_Check Identity Verification (GC-MS + FTIR) Start->ID_Check Purity_Check Purity Assessment (HPLC-UV / GC-FID) ID_Check->Purity_Check Structure Confirmed Potency_Assign Potency/Content Assignment (qNMR or Mass Balance) Purity_Check->Potency_Assign Purity > 98% Decision Does it match Certificate of Analysis? Potency_Assign->Decision Approve Release for Use (Assign Expiry) Decision->Approve Yes (Within Uncertainty) Reject Quarantine / Reject Decision->Reject No (Out of Spec)

Caption: Logical flow for validating incoming reference materials before use in regulated assays.

Experimental Protocols

A. Identity Verification (GC-MS)

N-ethylamphetamine is a secondary amine. While it can be analyzed directly, derivatization is strongly recommended to improve peak shape, reduce tailing, and provide a unique mass spectral fingerprint distinguishable from isomers.

  • Reagent: Pentafluoropropionic anhydride (PFPA).

  • Rationale: PFPA forms a stable amide, increasing volatility and providing high-mass diagnostic ions (improving specificity over TFAA).

Protocol:

  • Preparation: Dissolve 1 mg of Standard in 1 mL Ethyl Acetate.

  • Derivatization: Add 50 µL PFPA. Incubate at 60°C for 20 mins.

  • Dry Down: Evaporate to dryness under N₂ stream; reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

  • Acceptance Criteria: Retention time must match Primary CRM ±0.05 min. Mass spectrum must match library (NIST/SWGTOX) with Match Factor > 900.

B. Potency Verification (qNMR)

This is the absolute method for establishing the purity of a working standard against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

Protocol:

  • Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Acquisition: ¹H-NMR, 400 MHz+, d1 relaxation delay ≥ 30s (to ensure full relaxation for integration).

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[3]
    

Biological Context & Stability[11]

Understanding the degradation and metabolic pathways is crucial for distinguishing the parent compound from breakdown products during stability testing.

Diagram 2: Metabolic & Degradation Pathway[12]

Metabolism Parent N-Ethylamphetamine (Parent Drug) Amphetamine Amphetamine (Active Metabolite) Parent->Amphetamine N-Dealkylation (CYP2D6) P2P Phenylacetone (Hydrolysis/Degradant) Amphetamine->P2P Oxidative Deamination Norephedrine Norephedrine (Minor Metabolite) Amphetamine->Norephedrine Beta-Hydroxylation

Caption: Primary metabolic pathway (N-dealkylation) and potential oxidative degradation routes.[4][5][6]

Stability Note: If "Amphetamine" is detected in your "N-ethylamphetamine" reference standard bottle, it indicates hydrolysis or contamination , not metabolism. The standard must be discarded.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[7] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials.

  • International Organization for Standardization (ISO). (2016).[8] ISO 17034:2016 - General requirements for the competence of reference material producers.[8]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • PubChem. (2023). N-Ethylamphetamine Compound Summary. National Library of Medicine.

Sources

Technical Assessment: Cross-Reactivity of N-ethyl-2-phenylpropan-1-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of N-ethyl-2-phenylpropan-1-amine , specifically focusing on its cross-reactivity profile in amphetamine-class immunoassays.

Content Type: Publish Comparison Guide Subject: N-ethyl-2-phenylpropan-1-amine (N-Ethyl-β-methylphenethylamine / Impurity C) Audience: Researchers, Forensic Toxicologists, and Assay Developers

Executive Summary & Molecule Profile[1]

N-ethyl-2-phenylpropan-1-amine is a structural isomer of the controlled substance N-ethylamphetamine and a homolog of Methamphetamine . Often designated as Impurity C in pharmaceutical profiling or appearing as a "designer drug" analog in forensic toxicology, its presence presents a significant challenge for immunoassay specificity.

This guide compares the immunochemical performance of this "beta-methyl" isomer against the standard "alpha-methyl" targets (Methamphetamine/Amphetamine). It details the mechanistic reasons for cross-reactivity (or lack thereof) and provides a validated protocol for quantifying this interference in your laboratory.

Chemical Identity Comparison
FeatureTarget Analyte: MethamphetamineTarget Analyte: N-EthylamphetamineInterferent: N-ethyl-2-phenylpropan-1-amine
IUPAC Name

-methyl-1-phenylpropan-2-amine

-ethyl-1-phenylpropan-2-amine

-ethyl-2-phenylpropan-1-amine
Structure Class

-methylphenethylamine

-methylphenethylamine

-methylphenethylamine
Methyl Position Carbon 2 (

to amine)
Carbon 2 (

to amine)
Carbon 2 (

to amine)
Amine Position Carbon 2Carbon 2Carbon 1 (Terminal)
Molecular Formula



Primary Risk True PositiveTrue PositiveFalse Positive / Interpretation Error

Mechanistic Insight: The Alpha vs. Beta Methyl Conflict

To understand the cross-reactivity of N-ethyl-2-phenylpropan-1-amine, one must analyze the antibody binding pocket. Most commercial amphetamine immunoassays (EMIT, ELISA, CEDIA) utilize antibodies raised against an immunogen where the amphetamine hapten is conjugated via the phenyl ring or the amine group.

The "Lock and Key" Mismatch
  • Target Recognition: Antibodies for amphetamines are optimized to recognize the

    
    -methyl group  adjacent to the nitrogen. This steric bulk is a critical recognition element (the "key").
    
  • The Isomer Interference: In N-ethyl-2-phenylpropan-1-amine, the methyl group is shifted to the

    
    -position  (adjacent to the phenyl ring), and the nitrogen is on a terminal methylene group.
    
  • Result: The molecule fits poorly into the hydrophobic pocket designed for

    
    -methyl isomers. However, the 
    
    
    
    -ethyl group
    provides enough hydrophobic interaction to cause partial cross-reactivity, typically ranging from 1% to 15% depending on the antibody's specificity for the aliphatic chain.
Visualization: Structural Isomerism & Antibody Fit

The following diagram illustrates the structural divergence that drives the difference in immunoassay response.

G cluster_0 Figure 1: Structural Basis of Cross-Reactivity Target Target: N-Ethylamphetamine (Alpha-Methyl) High Affinity Binding Antibody Antibody Binding Pocket (Optimized for Alpha-Methyl) Target->Antibody Perfect Fit (100% Reactivity) Interferent Interferent: N-ethyl-2-phenylpropan-1-amine (Beta-Methyl) Reduced Affinity / Steric Clash Interferent->Antibody Partial Fit (Low Cross-Reactivity)

Caption: Figure 1 compares the target analyte (Alpha-Methyl) with the interferent (Beta-Methyl). The shift in methyl position creates steric hindrance, reducing antibody binding affinity.

Validated Experimental Protocol: Determining Cross-Reactivity

Do not rely solely on package inserts. Variations in reagent lots can alter specificity. Use this self-validating protocol to determine the exact cross-reactivity of N-ethyl-2-phenylpropan-1-amine in your specific assay.

Reagents Required[2][8]
  • Drug-Free Urine Matrix: Verified negative by LC-MS/MS.

  • Reference Standard: N-ethyl-2-phenylpropan-1-amine (certified reference material).[1][2]

  • Target Calibrator: d-Methamphetamine or d-Amphetamine (depending on assay target).

  • Immunoassay Kit: (e.g., EMIT, ELISA, FPIA).

Step-by-Step Workflow

Step 1: Preparation of Spiking Solutions Dissolve the N-ethyl-2-phenylpropan-1-amine standard in methanol to create a


 stock.
Prepare serial dilutions in the drug-free urine matrix at the following concentrations:
  • 
    [3]
    

Step 2: Assay Execution Run the target calibrator (e.g., Methamphetamine at


 and 

) to establish the cutoff absorbance/rate. Run the spiked interferent samples in duplicate.

Step 3: Calculation of Cross-Reactivity (%) Identify the concentration of the interferent (


) that produces a response equivalent to the assay cutoff concentration (

).


Example: If the Methamphetamine cutoff is


, and it requires 

of N-ethyl-2-phenylpropan-1-amine to trigger a positive result:

Visualization: Validation Workflow

Workflow Start Start: Reference Standard (N-ethyl-2-phenylpropan-1-amine) Spike Spike into Urine Matrix (Serial Dilutions: 1k - 100k ng/mL) Start->Spike RunAssay Run Immunoassay (Compare to Cutoff Calibrator) Spike->RunAssay Analyze Identify Equivalent Response (Concentration = Cutoff) RunAssay->Analyze Calc Calculate % Cross-Reactivity Analyze->Calc

Caption: Figure 2 outlines the stepwise protocol for quantifying cross-reactivity, ensuring a self-validating dataset.

Performance Comparison: Isomer vs. Alternatives[7]

The table below synthesizes expected performance data, comparing N-ethyl-2-phenylpropan-1-amine against the target and other common phenethylamine interferents.

CompoundStructural RelationEst.[4][5][1][6][7][2] Cross-Reactivity (EMIT/ELISA)*Clinical Interpretation
d-Methamphetamine Target 100% True Positive
N-Ethylamphetamine Target Analog60% - 90%True Positive (Illicit)
N-ethyl-2-phenylpropan-1-amine Isomer (Impurity)< 5% (Typical)False Negative (if used as substitute) / False Positive (at high conc.)
Ephedrine

-hydroxy Analog
< 1%Negative (unless massive overdose)
Phentermine

-dimethyl
1% - 35%Potential False Positive

*Note: Values are generalized estimates. Specific kit performance must be validated using the protocol in Section 3.

Analytical Implications
  • False Negatives: Because N-ethyl-2-phenylpropan-1-amine has low cross-reactivity (<5%), a user consuming this substance as a "legal high" or substitute may screen negative on standard amphetamine panels, despite being structurally related.

  • False Positives: In cases of illicit synthesis where this compound is present as a major impurity (Impurity C), extremely high concentrations (above

    
    ) may trigger a positive screen. This underscores the necessity of GC-MS or LC-MS/MS confirmation , which can easily distinguish the unique fragmentation pattern of the 
    
    
    
    -methyl isomer.

References

  • European Directorate for the Quality of Medicines (EDQM). Control of Impurities of Pharmacopoeial Substances: Impurity C (N-Ethyl-2-phenylpropan-1-amine). Pharmeuropa.[2] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15788198: N-Ethyl-2-phenylpropan-1-amine. PubChem.[1] [Link][1]

  • Wagmann, L., et al. In vitro metabolic fate of the new psychoactive substance and amphetamine isomer N-ethyl-2-phenylpropan-1-amine. Drug Testing and Analysis.[8][3][7] [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

Sources

Comparative Analysis of Phenylpropanamine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and pharmacological deconstruction of phenylpropanamine derivatives, focusing on the triad of Phenylpropanolamine (PPA/Norephedrine) , Ephedrine , and Amphetamine . While sharing a core phenethylamine scaffold, subtle modifications at the


-carbon, 

-carbon, and amine nitrogen dictate divergent pharmacological profiles—ranging from benign nasal decongestion to potent psychostimulation.

This analysis is designed for medicinal chemists and pharmacologists to navigate the Structure-Activity Relationships (SAR) and validate mechanistic hypotheses using rigorous experimental protocols.

Structural Basis & Physicochemical Properties[1][2]

The phenylpropanamine scaffold is defined by a benzene ring attached to a propyl amine chain. The critical differentiation arises from three specific loci: the


-carbon hydroxyl group, the 

-carbon methyl group, and the terminal nitrogen substitution.
The Structural Triad

The following table contrasts the three archetypal derivatives. Note the correlation between the


-hydroxyl group and direct adrenergic receptor binding.[1]
CompoundChemical Structure Name

-Methyl

-Hydroxyl
N-MethylPrimary Mechanism
Amphetamine

-methylphenethylamine
YesNoNoTAAR1 Agonist / Transporter Releaser
PPA (Norephedrine)

-hydroxyamphetamine
YesYesNoMixed: Direct

-Agonist + Releaser
Ephedrine N-methyl-

-hydroxyamphetamine
YesYesYesMixed: Direct

-Agonist + Releaser
Structure-Activity Relationship (SAR) Logic

The presence of the


-methyl group (common to all three) sterically hinders Monoamine Oxidase (MAO) access, significantly extending plasma half-life compared to endogenous catecholamines.
  • 
    -Hydroxylation (The Switch):  The addition of an -OH group at the 
    
    
    
    -position (PPA, Ephedrine) increases polarity (lower LogP). This enhances direct hydrogen bonding with the serine residues in the Adrenergic Receptor binding pocket but slightly reduces passive Blood-Brain Barrier (BBB) permeability compared to Amphetamine.
  • N-Methylation: Adding a methyl group to the nitrogen (Ephedrine) generally increases

    
    -adrenergic selectivity over 
    
    
    
    -adrenergic activity compared to the primary amine (PPA).

SAR_Logic Scaffold Phenylpropanamine Scaffold AlphaMe α-Methyl Group Scaffold->AlphaMe BetaOH β-Hydroxyl Group Scaffold->BetaOH NSub N-Substitution (Methyl) Scaffold->NSub Effect1 MAO Resistance (High Oral Bioavailability) AlphaMe->Effect1 Effect2 Direct Adrenergic Binding (↑ Affinity) BetaOH->Effect2 Effect3 Reduced Lipophilicity (↓ BBB Penetration) BetaOH->Effect3 Effect4 Increased β-Receptor Selectivity NSub->Effect4

Figure 1: SAR decision tree illustrating how structural modifications on the phenylpropanamine scaffold dictate pharmacokinetic and pharmacodynamic outcomes.

Pharmacodynamic Profiling[1][3]

Mechanism of Action: Releasers vs. Agonists

A common misconception is that these derivatives act identically. Mechanistic segregation is vital for safety profiling.

  • Amphetamine (The Releaser): It is a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It enters the presynaptic neuron, interacts with VMAT2 to deplete vesicular storage, and reverses the transporter direction, flooding the synapse with neurotransmitters.

  • PPA & Ephedrine (The Mixed Agents): While they possess some releasing activity, their

    
    -hydroxyl group allows them to act as direct agonists  at postsynaptic 
    
    
    
    - and
    
    
    -adrenergic receptors. This direct agonism is responsible for the peripheral vasoconstriction (decongestant effect) seen in PPA and Pseudoephedrine.
Receptor Binding Affinity ( ) Comparison

The following data represents consensus values derived from radioligand binding assays (Rat Cortex membranes). Lower


 indicates higher affinity.
Receptor / TransporterAmphetamine (

)
Ephedrine (

)
PPA (

)
Clinical Implication
NET (Transporter) ~0.1

M
~1.2

M
~0.8

M
Amphetamine is a potent NE reuptake inhibitor/releaser.
DAT (Transporter) ~0.6

M
> 50

M
> 100

M
PPA lacks significant abuse potential due to low DAT affinity.

-Adrenergic
> 100

M
~15

M
~8

M
PPA's direct

agonism drives vasoconstriction.

-Adrenergic
> 100

M
~5

M
~20

M
Ephedrine stimulates bronchodilation via

.

Experimental Protocols: Validating Mechanism

To confirm the classification of a novel phenylpropanamine derivative, two assays are mandatory: Radioligand Binding (for direct affinity) and Functional Release Assays .

Protocol: Competitive Radioligand Binding Assay ( -Adrenergic)

This protocol determines if your derivative binds directly to the receptor.

Materials:

  • Source: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Prazosin (0.2 nM final conc).
    
  • Non-specific control: 10

    
    M Phentolamine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to achieve 200

    
    g protein/well.
    
  • Incubation:

    • Add 50

      
      L of test compound (concentration range 
      
      
      
      to
      
      
      M).
    • Add 50

      
      L of 
      
      
      
      -Prazosin.
    • Add 100

      
      L of membrane suspension.
      
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM).

Data Analysis: Calculate Specific Binding = (Total Binding - Non-Specific Binding).[2] Fit data to a one-site competition model to derive


 and convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol: Functional cAMP Accumulation (Distinguishing Agonists)

Binding does not prove activation. Use this assay to determine intrinsic efficacy.

Workflow:

  • Cell Line: HEK293 cells stably expressing human

    
    -adrenergic receptors.
    
  • Stimulation: Treat cells with test compound (10

    
    M) in the presence of IBMX (phosphodiesterase inhibitor) for 30 mins.
    
  • Detection: Lyse cells and measure cAMP using a TR-FRET immunoassay (e.g., LANCE or HTRF).

  • Interpretation:

    • Full Agonist (e.g., Isoproterenol): 100% max response.

    • Partial Agonist (e.g., Ephedrine): 40-70% max response.

    • Antagonist/Inactive: No cAMP increase above basal.

Assay_Workflow Start Novel Derivative Binding Radioligand Binding (Ki Determination) Start->Binding Decision1 High Affinity? Binding->Decision1 Functional cAMP / IP3 Functional Assay Decision1->Functional Yes (Ki < 1µM) Transporter Transporter Uptake/Release Assay (DAT/NET) Decision1->Transporter No (Ki > 10µM) Result_Agonist Direct Agonist (e.g., PPA) Functional->Result_Agonist Activation Result_Releaser Releaser/Uptake Inhibitor (e.g., Amphetamine) Transporter->Result_Releaser Efflux/Inhibition

Figure 2: Experimental decision matrix for categorizing phenylpropanamine derivatives based on binding and functional activity.

Stereochemistry: The Critical Variable

In phenylpropanamine development, stereochemistry is not a detail—it is the driver of potency. PPA (Norephedrine) has two chiral centers, creating four isomers.

  • 1R,2S-Norephedrine ((-)-Norephedrine): The naturally occurring form in some plants; potent direct

    
    -agonist.
    
  • 1S,2R-Norephedrine ((+)-Norephedrine): Less active directly, often found in racemic PPA mixtures.

  • Pseudoephedrine (1S,2S): The diastereomer.[3] The change in geometry reduces CNS access and abuse potential while retaining peripheral vasoconstriction, making it the preferred OTC decongestant.

Recommendation: Always synthesize and test enantiomerically pure standards. Racemic data is often misleading due to the "eutomer/distomer" effect where one isomer carries the activity and the other contributes to toxicity or metabolic load.

References

  • Henderson, M. G., & Fuller, R. W. (1992). Comparative brain levels of phenylpropanolamine and amphetamine in rats.[4] Research Communications in Chemical Pathology and Pharmacology.

  • Schindler, C. W., et al. (1992). Evaluation of the pharmacological similarities between phenylpropanolamine and amphetamine. Pharmacology Biochemistry and Behavior.

  • Wellman, P. J. (1990). A comparison of the effects of phenylpropanolamine, d-amphetamine and d-norpseudoephedrine on open-field locomotion and food intake in the rat. Pharmacology Biochemistry and Behavior.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.

Sources

N-ethyl-2-phenylpropan-1-amine vs amphetamine potency

Comparative Potency Guide: -Ethyl-2-phenylpropan-1-amine vs. Amphetamine

Executive Summary: Structural & Functional Divergence

Amphetamine and


-ethyl-2-phenylpropan-1-amine

  • Amphetamine (

    
    -methylphenethylamine):  The methyl group is on the 
    
    
    -carbon (adjacent to the amine).[1] This protects the molecule from rapid degradation by Monoamine Oxidase (MAO) and facilitates potent central nervous system (CNS) stimulation via Dopamine Transporter (DAT) reversal.
  • 
    -ethyl-2-phenylpropan-1-amine (
    
    
    -methylphenethylamine derivative):
    The methyl group is on the
    
    
    -carbon (adjacent to the phenyl ring). While this scaffold (BMPEA) retains activity at Trace Amine-Associated Receptor 1 (TAAR1), it lacks the
    
    
    -methylation required for high metabolic stability and potent psychostimulant efficacy comparable to amphetamine.
Pharmacological Profile Snapshot
FeatureAmphetamine

-Ethyl-2-phenylpropan-1-amine
Core Scaffold 1-phenylpropan-2-amine2-phenylpropan-1-amine (

-methyl-PEA)
Primary Mechanism DAT/NET Reversal (Efflux)TAAR1 Agonism; Weak Reuptake Inhibition
CNS Potency High (Psychostimulant)Low to Moderate (Pseudo-stimulant)
Peripheral Effects Tachycardia, HypertensionPronounced Pressor Effects (Vasoconstriction)
Metabolic Stability High (Resistant to MAO)Lower (Susceptible to MAO-B)

Pharmacodynamics & Potency Data[2][3][4][5]

Mechanism of Action: The TAAR1 vs. Transporter Balance

Both compounds interact with the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) that modulates monoamine transporter function. However, their efficacy in driving dopamine release differs.[2][3]

Amphetamine[1][4][2][5][6][7][8][9][10][11]
  • Action: Acts as a substrate for DAT, enters the presynaptic neuron, activates intracellular TAAR1, and triggers transporter reversal (efflux).

  • Potency: High affinity for DAT (

    
    ) and potent TAAR1 activation (
    
    
    ).

-Ethyl-2-phenylpropan-1-amine[11][12][13][14][15]
  • Action: The parent scaffold (

    
    -methylphenethylamine) is a TAAR1 agonist (
    
    
    ).[16] The
    
    
    -ethyl substitution generally increases lipophilicity but often reduces potency at the transporter compared to the primary amine or
    
    
    -methyl analogs.
  • Potency: Data indicates the

    
    -methyl scaffold is significantly less potent than amphetamine in evoking striatal dopamine release. It acts more akin to a "pressor amine" (like tyramine), causing peripheral norepinephrine release with limited central dopaminergic "payoff."
    
Comparative Potency Table

The following data synthesizes experimental values for Amphetamine against the


TargetMetricAmphetamine (Reference)

-Methylphenethylamine (Parent Scaffold)

-Ethyl-2-phenylpropan-1-amine (Estimated)
hTAAR1

(cAMP)



hTAAR1




DAT

(Uptake)



NET

(Uptake)



MAO-B


(Inhibitor)
Substrate (Degraded)Substrate (Slow turnover)

Technical Insight: The


-ethyl group typically introduces steric bulk that can hinder binding to the tight orthosteric site of DAT compared to the 

-methyl or primary amine, potentially lowering uptake inhibition potency while maintaining or slightly reducing TAAR1 efficacy.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways. Amphetamine triggers a "feed-forward" loop of dopamine release via DAT reversal. In contrast,

Gcluster_extracellularExtracellular Spacecluster_neuronPresynaptic NeuronAMPHAmphetamineDAT_outDAT (Outward)AMPH->DAT_outSubstrate EntryVMAT2VMAT2AMPH->VMAT2Depletes VesiclesNEPN-Ethyl-2-phenyl-propan-1-amineNEP->DAT_outWeak EntryNEP->VMAT2Weak InteractionTAAR1TAAR1 (Intracellular)DAT_out->TAAR1Agonist BindingDAT_inDAT (Internalized)cAMPcAMP / PKATAAR1->cAMPGs SignalingcAMP->DAT_outEfflux ModecAMP->DAT_inPhosphorylation(Internalization)DA_cytoCytosolic DAVMAT2->DA_cytoIncreases Cytosolic DADA_cyto->DAT_outReverse Transport(Efflux)

Figure 1: Differential signaling pathways. Amphetamine (Red) drives robust DAT reversal and VMAT2 depletion. The N-ethyl isomer (Yellow) activates TAAR1 but lacks the potency to drive significant cytosolic dopamine accumulation.

Experimental Protocols for Potency Determination

To objectively verify the potency differences described, the following self-validating protocols are recommended.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the

  • Cell Line: HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).

  • Preparation: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose and

    
     pargyline (to inhibit MAO).
    
  • Incubation:

    • Pre-incubate cells with varying concentrations (

      
       to 
      
      
      M) of Amphetamine or
      
      
      -ethyl-2-phenylpropan-1-amine
      for 10 minutes at 37°C.
    • Add radiolabeled substrate:

      
      Dopamine (20 nM final) or 
      
      
      Norepinephrine.
    • Incubate for an additional 10 minutes.

  • Termination: Rapidly wash cells

    
     with ice-cold KRH buffer. Lyse cells with 1% SDS.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate

    
    .
    
Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Measure agonist potency (


16
  • System: CHO-K1 cells expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.

  • Treatment:

    • Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

    • Apply test compounds (Amphetamine vs. Isomer) in a dose-response range.

  • Control: Use

    
    -Phenylethylamine (
    
    
    -PEA) as the reference full agonist (
    
    
    ).
  • Readout: Measure luminescence after 30 minutes.

  • Validation: The

    
    -ethyl isomer should show partial agonism or lower potency (
    
    
    ) compared to Amphetamine.

Structure-Activity Relationship (SAR) Analysis

The reduced potency of


-ethyl-2-phenylpropan-1-amine
  • 
    -Methylation Shift:  Moving the methyl group from the 
    
    
    to the
    
    
    position (creating the 2-phenylpropan-1-amine core) removes the steric hindrance that protects the amine from MAO enzymes. This results in a shorter half-life and "first-pass" degradation.
  • Amine Substitution (

    
    -Ethyl):  While 
    
    
    -methylation (as in methamphetamine) often increases BBB penetration and potency,
    
    
    -ethylation can introduce excessive steric bulk. For the
    
    
    -methyl scaffold, this likely dampens the interaction with the aspartate residue in the DAT binding pocket, reducing uptake inhibition.
  • Lipophilicity vs. Efficacy: Although the

    
    -ethyl group increases lipophilicity (
    
    
    ), the loss of specific binding affinity for the transporter's orthosteric site outweighs the gain in membrane permeability.

Conclusion

Amphetamine remains the superior psychostimulant due to its optimized


-ethyl-2-phenylpropan-1-amine
TAAR1 agonist with significant peripheral sympathomimetic (pressor) liabilities
References
  • Trace Amine-Associated Receptor 1 Activation

    • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.[17]

    • Source: Cohen, P. A., et al. (2024). Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link] (Verified via search snippets 1.6, 1.12)

  • Amphetamine Pharmacology

    • Title: Amphetamine, past and present – a pharmacological and clinical perspective.
    • Source: Heal, D. J., et al. (2013).[1] Journal of Psychopharmacology.

    • URL:[Link]

  • Beta-Methylphenethylamine (BMPEA)

    • Title

      
      -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1.[10]
      
    • Source: Xie, Z., & Miller, G. M. (2008).[10] Journal of Pharmacology and Experimental Therapeutics.

    • URL:[Link]

  • Transporter Kinetics Comparison

    • Title: Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo.[4]

    • Source: Goodwin, J. S., et al. (2009). Journal of Biological Chemistry.
    • URL:[Link]

Comparative Technical Guide: N-ethyl-2-phenylpropan-1-amine vs. Methamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural, pharmacological, and analytical comparison between Methamphetamine (N-methyl-1-phenylpropan-2-amine) and N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-β-methylphenethylamine).

While Methamphetamine is a potent, Schedule II psychostimulant with a well-defined neurotoxic profile, N-ethyl-2-phenylpropan-1-amine acts as a structural homolog of the stimulant Phenpromethamine. Often appearing in "grey market" pre-workout supplements or as a synthesis impurity, N-ethyl-2-phenylpropan-1-amine presents a unique challenge in forensic analysis due to its isobaric fragmentation patterns (m/z 58) which can lead to false positives if not resolved by secondary ion analysis or chromatographic separation.

Structural & Physicochemical Divergence[1][2]

To understand the functional differences, we must first analyze the scaffold divergence. Methamphetamine possesses an


-methyl group on the propyl chain, whereas N-ethyl-2-phenylpropan-1-amine possesses a 

-methyl group relative to the nitrogen.
FeatureMethamphetamine N-ethyl-2-phenylpropan-1-amine
IUPAC Name (2S)-N-methyl-1-phenylpropan-2-amineN-ethyl-2-phenylpropan-1-amine
Common Class Amphetamine (Alpha-methylphenethylamine)Beta-methylphenethylamine (BMPEA) derivative
Molecular Formula C

H

N
C

H

N
Molar Mass 149.23 g/mol 163.26 g/mol
Key Substituent N-MethylN-Ethyl
Chirality Single chiral center (C2)Single chiral center (C2, beta-carbon)
Base Peak (EI-MS) m/z 58m/z 58
Diagnostic Ion m/z 91 (Tropylium/Benzyl)m/z 105 (Phenyl-ethyl carbocation)
Structural Visualization & Metabolic Fate

The following diagram illustrates the structural relationship and the critical metabolic vulnerability (MAO attack) differences. Methamphetamine's


-methyl group sterically hinders Monoamine Oxidase (MAO), granting it a long half-life. N-ethyl-2-phenylpropan-1-amine lacks this 

-protection relative to the amine, making it more susceptible to deamination, though the N-ethyl group provides some steric shielding.

StructureMetabolism cluster_0 Methamphetamine (C10) cluster_1 N-ethyl-2-phenylpropan-1-amine (C11) Meth Methamphetamine (N-methyl-1-phenylpropan-2-amine) MAO_Resist MAO Resistance (High Steric Hindrance) Meth->MAO_Resist Alpha-Methyl Group Potency High Potency (Long Duration) MAO_Resist->Potency Prevents Degradation NEthyl N-ethyl-2-phenylpropan-1-amine (N-ethyl-beta-methylphenethylamine) MAO_Vuln MAO Susceptibility (Moderate) NEthyl->MAO_Vuln Lack of Alpha-Methyl Clearance Faster Clearance (Shorter Duration) MAO_Vuln->Clearance Oxidative Deamination

Figure 1: Structural Impact on Metabolic Stability. Methamphetamine's alpha-methyl group confers resistance to degradation, whereas the beta-methyl analog is more labile.

Pharmacological Profile[2][4][5][6][7]

Mechanism of Action (MOA)

Methamphetamine is a substrate-type releaser. It enters the presynaptic neuron via the Dopamine Transporter (DAT), inhibits VMAT2 (disrupting vesicular storage), and reverses DAT direction, flooding the synapse with dopamine.

N-ethyl-2-phenylpropan-1-amine functions differently due to the N-ethyl elongation and beta-methylation:

  • Reduced DAT Affinity: The ethyl group adds steric bulk, generally reducing affinity for DAT compared to the methyl analog.

  • Sympathomimetic Activity: Like its parent scaffold (BMPEA), it acts primarily as a norepinephrine uptake inhibitor/releaser, leading to peripheral stimulation (tachycardia, vasoconstriction) with significantly lower central nervous system (CNS) euphoria compared to methamphetamine.

Comparative Efficacy Data

Note: Values are synthesized from Structure-Activity Relationship (SAR) data of phenethylamines.

Target ReceptorMethamphetamine (Ki)N-ethyl-2-phenylpropan-1-amine (Est. Ki)Physiological Outcome
hDAT (Dopamine)~20 nM (High Affinity)>500 nM (Low Affinity)Meth induces intense euphoria; N-ethyl analog induces mild alertness.
hNET (Norepinephrine)~12 nM~100-200 nMBoth cause cardiovascular stress; N-ethyl analog is predominantly adrenergic.
TAAR1 Potent AgonistWeak/Partial AgonistMeth triggers rapid signaling cascades; N-ethyl analog has minimal trace amine activity.

Experimental Protocols: Forensic Differentiation

The most critical challenge for researchers is distinguishing these compounds, as they both produce a base peak at m/z 58 in Electron Ionization Mass Spectrometry (EI-MS).

The "Isobaric Fragment" Problem

Both molecules undergo


-cleavage adjacent to the nitrogen atom.
  • Methamphetamine: Cleavage between C1 and C2 yields

    
    .
    
  • N-ethyl-2-phenylpropan-1-amine: Cleavage between C1 and C2 yields

    
    .
    
Validated GC-MS Protocol

Objective: Unequivocal identification using retention time and secondary fragmentation ions.

Reagents:

  • Sample dissolved in Methanol (HPLC Grade).

  • Derivatizing agent (Optional): Pentafluoropropionic anhydride (PFPA) to improve peak shape and shift mass fragments.

Instrument Parameters:

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-polarity phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min hold)

    
     15°C/min 
    
    
    
    280°C (5 min hold).
  • Inlet: Splitless, 250°C.

Data Interpretation Workflow:

GCMS_Workflow Sample Unknown Sample (Dissolved in MeOH) GC_Sep GC Separation (Rxi-5Sil MS Column) Sample->GC_Sep MS_Source EI Source (70eV) GC_Sep->MS_Source BasePeak Check Base Peak (m/z 58 detected?) MS_Source->BasePeak Check_Sec Analyze Secondary Ions BasePeak->Check_Sec Yes (Ambiguous) Result_Meth Methamphetamine Identified Secondary: m/z 91 (Tropylium) Parent: m/z 149 (Weak) Check_Sec->Result_Meth m/z 91 Dominant Result_Ethyl N-ethyl-2-phenylpropan-1-amine Identified Secondary: m/z 105 (Phenyl-ethyl) Parent: m/z 163 (Weak) Check_Sec->Result_Ethyl m/z 105 Dominant

Figure 2: Decision Logic for MS Interpretation. Differentiating based on the benzyl (91) vs. phenyl-ethyl (105) carbocation fragments.

Key Diagnostic Ions Table
CompoundMolecular Ion (M+)Base PeakDiagnostic Fragment 1Diagnostic Fragment 2
Methamphetamine 149 (Often absent)5891 (C

H

)
134 (M - 15)
N-ethyl-2-phenylpropan-1-amine 163 (Weak)58105 (C

H

)
134 (M - 29)

Note: The presence of m/z 105 is the "smoking gun" for the 2-phenylpropan-1-amine skeleton, representing the cleavage of the amine chain leaving the phenyl-ethyl carbocation.

Safety & Toxicology Assessment

Methamphetamine:

  • Neurotoxicity: High.[1] Causes long-term depletion of dopamine/serotonin terminals and oxidative stress.

  • Addiction Potential: Extreme (Schedule II).

N-ethyl-2-phenylpropan-1-amine:

  • Neurotoxicity: Unknown/Lower. The lack of potent dopamine release reduces the oxidative stress associated with dopamine quinone formation.

  • Cardiotoxicity: Moderate to High. As a predominantly adrenergic agent (resembling ephedrine or BMPEA), the primary risks are hypertension, arrhythmia, and hemorrhagic stroke, rather than neurodegeneration.

  • Regulatory Status: Often falls under "Analog Acts" or is banned as an unapproved dietary ingredient, but lacks the specific scheduling of methamphetamine in some jurisdictions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]

  • Zhang, T. T., et al. (2022). Structure Analysis of the Interfering Substance N-methyl-2-phenylpropan-1-amine of Methamphetamine in Wastewater.[2] Forensic Science & Technology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • Woźniak, M. K., et al. (2020).Designer drugs: A review of the analytical methods for the determination of new psychoactive substances in biological and non-biological materials. TrAC Trends in Analytical Chemistry.
  • Drug Enforcement Administration (DEA). Methamphetamine Pharmacology and Toxicology. Retrieved from [Link]

Sources

Comparative Technical Guide: N-ethyl-2-phenylpropan-1-amine vs. Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between N-ethyl-2-phenylpropan-1-amine (commonly known as N-Ethylamphetamine or Etilamfetamine ) and its


-keto analogs, the Cathinone derivatives  (specifically N-Ethylcathinone  or Ethcathinone ).

While both classes function as psychostimulants via monoamine transporter interaction, the introduction of the


-keto moiety in cathinones fundamentally alters their physicochemical properties, metabolic stability, and neurotoxicological profile. Experimental data indicates that while N-ethylamphetamine exhibits higher lipophilicity and blood-brain barrier (BBB) permeability, cathinone derivatives display distinct cytotoxic risks linked to the redox reactivity of the ketone group.

Structural Chemistry & Physicochemical Properties[1]

The core differentiation lies in the oxidation state of the beta-carbon. This single structural modification dictates the variance in polarity, metabolic routes, and receptor affinity.

Structural Comparison[2][3][4][5][6]
  • N-Ethylamphetamine: Possesses a methylene group (

    
    ) at the 
    
    
    
    -position. High lipophilicity (LogP ~2.6) facilitates rapid passive diffusion across the BBB.
  • N-Ethylcathinone: Possesses a carbonyl group (

    
    ) at the 
    
    
    
    -position. This increases polarity, lowers LogP, and introduces a center for stereoselective reduction.
SAR Visualization (Graphviz)

SAR_Pathway Scaffold Phenethylamine Scaffold Amphetamine Amphetamine (α-methyl) Scaffold->Amphetamine + α-Methylation NEA N-Ethylamphetamine (N-ethyl-2-phenylpropan-1-amine) Amphetamine->NEA + N-Ethylation (↑ Lipophilicity) Cathinone Cathinone (β-keto) Amphetamine->Cathinone + β-Ketone (↑ Polarity, ↓ Potency) Ethcathinone N-Ethylcathinone (β-keto + N-ethyl) NEA->Ethcathinone Direct β-Oxidation (Theoretical Link) Cathinone->Ethcathinone + N-Ethylation

Figure 1: Structure-Activity Relationship (SAR) flow illustrating the derivation of N-ethylamphetamine and Ethcathinone from the parent phenethylamine scaffold.

Pharmacodynamics: Mechanism & Potency

Both compounds act as monoamine releasing agents (MRAs) and uptake inhibitors, but their potency ratios at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) differ.[1]

Transporter Affinity Data[6][8]

The following data synthesizes comparative


 values (concentration required to inhibit 50% of uptake) derived from HEK293 cells expressing human transporters (hDAT/hNET).
CompoundTargetMechanismIC50 (DA Uptake)IC50 (NE Uptake)DAT/SERT Ratio
N-Ethylamphetamine DAT > NETReleaser~0.45

M
~0.12

M
High (Selectivity for DA)
N-Ethylcathinone NET > DATReleaser~1.50

M
~0.08

M
Moderate
Mephedrone (Ref) DAT/SERTHybrid~0.40

M
~0.05

M
Low (Mixed profile)

Data Source: Aggregated from Liechti et al. (2013) and Simmler et al. (2013).

Key Insight: The


-keto group in Ethcathinone generally reduces potency at DAT  by approximately 3-fold compared to N-ethylamphetamine, making it more noradrenergic-selective.

Pharmacokinetics & Metabolism[9]

The metabolic fate of these compounds is the critical differentiator for toxicological analysis.

Metabolic Divergence
  • N-Ethylamphetamine: Primarily undergoes N-dealkylation to Amphetamine and Ring Hydroxylation .

  • Cathinones: Undergo N-dealkylation but also rapid Stereoselective Reduction of the

    
    -keto group to form ephedrine/pseudoephedrine analogs (alkamines).
    
Metabolic Pathway Diagram

Metabolism NEA N-Ethylamphetamine Amphetamine Amphetamine (Active Metabolite) NEA->Amphetamine CYP2D6 (Dealkylation) Hydroxyl 4-Hydroxy-NEA NEA->Hydroxyl Ring Hydroxylation Ethcat N-Ethylcathinone Cathinone Cathinone Ethcat->Cathinone CYP2D6 (Dealkylation) Alcohol N-Ethyl-nor-ephedrine (Reduced Alcohol) Ethcat->Alcohol Carbonyl Reductase (Stereoselective Reduction)

Figure 2: Divergent metabolic pathways. Note the ketone reduction pathway specific to cathinones.

Experimental Protocols

To validate the comparative profiles, the following self-validating protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine


 values for DAT/NET inhibition.
  • Cell Preparation: Transfect HEK293 cells with human DAT or NET cDNA. Plate at

    
     cells/well in poly-D-lysine coated 96-well plates.
    
  • Buffer System: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents monoamine oxidation).

  • Incubation:

    • Pre-incubate cells with the test compound (N-ethylamphetamine or Ethcathinone) for 10 minutes at 37°C.

    • Add radiolabeled substrate (

      
      -Dopamine or 
      
      
      
      -Norepinephrine) at a final concentration of 20 nM.
    • Incubate for exactly 6 minutes (linear uptake phase).

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Validation Control: Run parallel wells with Cocaine (10

    
    M)  as a full block control (Non-specific binding subtraction).
    
Protocol B: Cytotoxicity & Redox Reactivity

Objective: Assess the specific toxicity of the


-keto moiety.[2]
  • Reagent: WST-1 (Water Soluble Tetrazolium) reagent.

  • Method:

    • Treat SH-SY5Y neuronal cells with increasing concentrations (10

      
      M - 2 mM) of both compounds.
      
    • Incubate for 24 hours.

    • Add WST-1 reagent and measure absorbance at 450 nm.

  • Critical Observation: Beta-keto amphetamines often show false increases in WST-1 absorbance due to direct reduction of the tetrazolium salt by the reactive ketone group, independent of cell viability.

    • Correction: Use Lactate Dehydrogenase (LDH) release assay as a confirmatory endpoint for cathinone toxicity to avoid artifacts.

Safety & Toxicology Assessment

Recent comparative toxicology studies highlight a distinct risk profile for cathinones not present in simple amphetamines.

  • Mitochondrial Toxicity: Cathinone derivatives (e.g., Mephedrone, Ethcathinone) induce greater mitochondrial dysfunction and ATP depletion in neuronal models compared to equipotent doses of N-ethylamphetamine.

  • Redox Cycling: The

    
    -keto group can participate in redox cycling, generating Reactive Oxygen Species (ROS) that exacerbate oxidative stress.
    
  • Neurotoxicity: While N-ethylamphetamine carries risks of dopaminergic terminal damage (similar to methamphetamine), the cytotoxicity of cathinones is often driven by the instability of the molecule and its reactive metabolites.

References

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Link

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. Link

  • Baumann, M. H., et al. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic interventions. Pharmacology & Therapeutics.[3][4][5] Link

  • Nadal-Gratacós, N., et al. (2021).[6] Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Link

  • Valente, M. J., et al. (2016). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. Toxicological Sciences. Link

Sources

Technical Guide: Enantiomeric Purity Determination of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-methylphenethylamine Derivatives

Executive Summary & Compound Analysis

Target Analyte: N-ethyl-2-phenylpropan-1-amine CAS (HCl): 91339-14-9 | CAS (Base): 52497-69-5 Molecular Formula: C


H

N Chiral Center: C2 Position (Benzylic carbon)[1]

Technical Context: N-ethyl-2-phenylpropan-1-amine is a constitutional isomer of N-ethylamphetamine. Unlike amphetamines (where the amine is attached to the chiral center), this molecule features a chiral center at the


-position relative to the nitrogen (

). This structural nuance significantly alters the chiral recognition mechanism required for separation. Standard "amphetamine" protocols often fail because the chiral center is more distant from the polar interaction site (the amine).

This guide presents three validated workflows for determining enantiomeric purity (


), prioritizing resolution (

), throughput, and cost-efficiency.

Comparative Method Selection Matrix

The following table contrasts the three primary methodologies. Select the method based on your lab's specific constraints (e.g., sample volume, available instrumentation).

FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral GC (Derivatized) Method C:

H-NMR (Chiral Solvating Agent)
Primary Use Case QC / Final Product ReleaseHigh-Throughput / Forensic ScreeningEarly-Stage Synthesis Monitoring
Selectivity (

)
High (Direct interaction)Medium-High (Requires derivatization)Medium (Concentration dependent)
Sensitivity High (UV/Fluorescence)Very High (FID/MS)Low (mg quantities required)
Sample Prep Minimal (Dilution)Moderate (Acylation required)Minimal (Mix & Shoot)
Cost per Run High (Solvents/Columns)Low (Gas/Consumables)Low (Solvent/CSA recovery)
Throughput 15–30 min/run10–20 min/run5–10 min/sample
Decision Logic for Method Selection

MethodSelection Start Start: Select Method IsVolatile Is the sample volatile/thermally stable? Start->IsVolatile HighSens Is trace detection (<0.1%) required? IsVolatile->HighSens No / Unknown GC Method B: Chiral GC (Derivatized w/ TFAA) IsVolatile->GC Yes RapidScreen Is this a rapid synthetic screen? HighSens->RapidScreen No HPLC Method A: Chiral HPLC (Polysaccharide Column) HighSens->HPLC Yes (QC Standard) RapidScreen->HPLC No NMR Method C: 1H-NMR (Mosher/CSA) RapidScreen->NMR Yes

Figure 1: Decision tree for selecting the optimal enantiomeric purity analysis method.

Method A: Chiral HPLC (The Gold Standard)

Principle: Separation is achieved via hydrogen bonding and


 interactions between the analyte's phenyl ring and the carbamate moieties of the stationary phase. Since the chiral center is 

to the amine, the "Amylose" backbone (AD-H) generally provides superior cavity fit compared to Cellulose (OD-H) for this specific isomer.
Instrumentation & Conditions[2][3][4][5]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.[2]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Note: The 0.1% Diethylamine (DEA) is critical . Without it, the secondary amine will interact with residual silanols, causing severe peak tailing that masks the minor enantiomer.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (or 254 nm).

Step-by-Step Protocol
  • Mobile Phase Prep: Premix n-Hexane and IPA. Add DEA last. Sonicate for 10 mins to degas.

  • Sample Prep: Dissolve 1 mg of N-ethyl-2-phenylpropan-1-amine (free base or HCl salt) in 1 mL of mobile phase.

    • Note: If using HCl salt, add 1 drop of DEA to the sample vial to ensure the free base is formed for interaction.

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Injection: Inject 5–10 µL.

  • Analysis: Calculate Resolution (

    
    ) and Enantiomeric Excess (
    
    
    
    ).
    
    

Expected Performance:

  • Retention times:

    
     min, 
    
    
    
    min.
  • Resolution (

    
    ): > 2.5 (Baseline separation).
    

Method B: Chiral GC (High Throughput)

Principle: Direct GC analysis of secondary amines often leads to broad peaks. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile, non-polar amide (N-TFA-N-ethyl-2-phenylpropan-1-amine) that interacts cleanly with cyclodextrin-based phases.

Instrumentation & Conditions[2][3][4][5]
  • Column: Rt-

    
    DEXsa (or equivalent 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
    
    
    
    -cyclodextrin), 30 m
    
    
    0.25 mm ID
    
    
    0.25 µm df.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 100°C (hold 1 min)

    
     2°C/min 
    
    
    
    160°C (hold 5 min).
  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C (or MS).

Derivatization Protocol (Mandatory)[6]
  • Aliquot: Place 1 mg of sample into a GC vial.

  • Solvent: Add 50 µL Ethyl Acetate.

  • Reagent: Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Reaction: Cap and heat at 60°C for 15 minutes.

  • Dry Down: Evaporate to dryness under a gentle stream of nitrogen (removes excess acid).

  • Reconstitute: Dissolve residue in 200 µL Ethyl Acetate.

  • Inject: 1 µL.

Analytical Workflow[2][3][5]

GCWorkflow Sample Sample (1mg) Deriv Add TFAA/EtOAc 60°C, 15 min Sample->Deriv Dry N2 Evaporation (Remove Acid) Deriv->Dry Recon Reconstitute EtOAc Dry->Recon GC GC-FID Analysis (Beta-DEX Column) Recon->GC

Figure 2: Derivatization workflow for Gas Chromatography analysis.

Method C: H-NMR with Chiral Solvating Agent

Principle: A "quick-look" method relying on the formation of diastereomeric salts in situ. The chiral solvating agent (CSA) causes the methyl doublet of the analyte (at C3 position) to split into two distinct doublets (one for each enantiomer).

Reagents[1][2][3][5][7]
  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid).

Protocol
  • Mix: Dissolve 5 mg of N-ethyl-2-phenylpropan-1-amine in 0.6 mL CDCl

    
    .
    
  • Add CSA: Add 10 mg (2 equivalents) of (R)-BNP acid.

  • Shake: Ensure complete dissolution (salt formation).

  • Acquire: Run

    
    H-NMR (minimum 400 MHz, preferably 600 MHz).
    
  • Analyze: Focus on the methyl doublet region (

    
     ppm).
    
    • Result: You will see two sets of doublets. Integration of these signals gives the molar ratio of enantiomers.

References

  • PubChem. (2025).[4] N-ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Yakhak Hoeji. (2021).[5] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea. [Link]

  • Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

Sources

Inter-laboratory validation of N-ethyl-2-phenylpropan-1-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the inter-laboratory validation of N-ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine/Etilamfetamine), a Schedule I controlled substance and a known metabolite of the non-controlled drug famprofazone. Accurate quantification is critical for forensic toxicology and anti-doping analysis to distinguish illicit use from metabolic artifacts.

This document objectively compares the validation performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay (ELISA) screening. It establishes a self-validating protocol compliant with ANSI/ASB Standard 036 (formerly SWGTOX), emphasizing the mitigation of matrix effects and ionization suppression.

Introduction: The Analyte and Analytical Challenge

N-ethyl-2-phenylpropan-1-amine is a psychomotor stimulant. While chemically simple, its quantification is complicated by two factors:

  • Metabolic Ambiguity: It is excreted as a parent drug but is also a metabolite of famprofazone. Differentiating origin requires precise quantification and enantiomeric separation (often chiral analysis), though this guide focuses on total quantification.

  • Matrix Interference: In urine and blood matrices, endogenous amines compete for ionization in LC-MS/MS, leading to signal suppression that varies significantly between laboratories.

The Objective: To validate a method that achieves an inter-laboratory Coefficient of Variation (CV) of <15% and negligible bias, ensuring legal defensibility.

Comparative Method Analysis

The following comparison synthesizes data from multi-site validation studies. The "Proposed Method" is Isotope-Dilution LC-MS/MS, widely regarded as the modern gold standard due to its balance of sensitivity and throughput.

Table 1: Performance Metrics Comparison
FeatureMethod A: LC-MS/MS (Proposed) Method B: GC-MS (Benchmark) Method C: ELISA (Screening)
Principle Electrospray Ionization (ESI+) with MRMElectron Impact (EI) after DerivatizationCompetitive binding antibody
Sample Prep Dilute-and-Shoot or SPELLE + Derivatization (e.g., TFAA/PFPA)Direct (Buffer addition)
LOD / LOQ 1.0 ng/mL / 5.0 ng/mL5.0 ng/mL / 10.0 ng/mL~25-50 ng/mL (Cutoff)
Linearity 5 – 5000 ng/mL (Dynamic Range)10 – 2000 ng/mLSigmoidal (Narrow range)
Selectivity High (Precursor/Product ions)High (Retention time + Mass spectrum)Low (Class cross-reactivity)
Throughput High (7 min/sample)Low (30 min/sample + derivatization)Very High (96-well plate)
Primary Risk Matrix Effects (Ion Suppression) Derivatization Stability & Moisture False Positives
Technical Insight:
  • LC-MS/MS: Superior for high-throughput labs.[1] The use of a deuterated internal standard (N-ethylamphetamine-D5) is mandatory to correct for matrix effects.

  • GC-MS: Remains a robust confirmatory tool but suffers from "dirty" liners and requires anhydrous conditions for derivatization reagents like PFPA (Pentafluoropropionic anhydride).

  • ELISA: Suitable only for initial screening. It often cross-reacts with other phenethylamines (e.g., methamphetamine, MDMA), making it quantitatively useless for specific isomers.

Inter-Laboratory Validation Protocol (ANSI/ASB 036 Compliant)

To ensure the "Trustworthiness" of the data, the following protocol must be executed. This system is self-validating : if the Quality Control (QC) samples fail the pre-set criteria, the entire batch is automatically invalidated.

Core Validation Parameters
  • Bias & Precision:

    • Experiment: Run 3 replicates of Low, Medium, and High QC samples over 5 separate days.

    • Acceptance Criteria: Bias within ±20%; Precision (%CV) <20%.

  • Matrix Effect (ME) & Recovery (RE):

    • Experiment: Compare peak areas of (A) Standards in solvent, (B) Standards spiked into extracted matrix, and (C) Standards spiked before extraction.

    • Calculation:

      
      .
      
    • Causality: High negative ME indicates ion suppression. If ME < -25%, the chromatographic gradient must be modified to separate the analyte from phospholipids.

  • Interference Studies:

    • Test against "cocktails" of common drugs (e.g., ephedrine, pseudoephedrine) to ensure no isobaric interference at the specific MRM transitions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, including "Stop/Go" decision nodes that prevent the release of invalid data.

ValidationWorkflow cluster_0 Pre-Validation Checks cluster_1 Core Validation Experiments Start Start Validation (ANSI/ASB 036) MethodDev Method Development (LC-MS/MS Optimization) Start->MethodDev Linearity Linearity Check (R² > 0.99) MethodDev->Linearity Carryover Carryover Check (< 20% of LOQ) Linearity->Carryover BiasPrecision Bias & Precision (5 Days, 3 Levels) Carryover->BiasPrecision MatrixEffect Matrix Effect Study (Post-Extraction Spike) BiasPrecision->MatrixEffect Interference Interference Study (Exogenous/Endogenous) MatrixEffect->Interference Decision Do all parameters meet criteria? Interference->Decision Pass Method Validated Publish SOP Decision->Pass Yes Fail Root Cause Analysis (Re-optimize Extraction/Chromatography) Decision->Fail No Fail->MethodDev

Caption: Figure 1. Step-wise validation workflow compliant with ANSI/ASB Standard 036. The diamond node represents the critical decision point where data is either accepted or rejected based on statistical criteria.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for N-ethyl-2-phenylpropan-1-amine in human urine.

Reagents & Standards
  • Reference Standard: N-ethylamphetamine HCl (1 mg/mL).

  • Internal Standard (ISTD): N-ethylamphetamine-D5.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE is chosen over "dilute-and-shoot" to minimize matrix effects, a primary source of inter-lab error.

  • Aliquoting: Transfer 200 µL of urine to a 96-well plate.

  • ISTD Addition: Add 20 µL of ISTD solution (100 ng/mL). Vortex.

  • Hydrolysis (Optional): If measuring total drug, incubate with β-glucuronidase (though N-ethylamphetamine is primarily excreted unchanged or dealkylated).

  • Conditioning: Condition Mixed-Mode Cation Exchange (MCX) cartridges with 1 mL MeOH then 1 mL water.

  • Loading: Load sample. Wash with 1 mL 0.1% Formic Acid (removes neutrals/acids). Wash with 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: Elute with 500 µL 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate to dryness under N2. Reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Transitions (MRM):

    • Quantifier: m/z 164.1 → 118.1 (Tropylium ion formation).

    • Qualifier: m/z 164.1 → 91.1.

The Decision Logic (Self-Validating Step)

The following diagram details the in-run decision logic used by the analyst during routine operation.

AnalysisLogic Sample Inject Sample ISTD_Check Check ISTD Area (Within ±50% of Mean?) Sample->ISTD_Check RT_Check Check Retention Time (Within ±2%?) ISTD_Check->RT_Check Pass Invalid Flag for Re-extraction ISTD_Check->Invalid Fail (Suppression) Ratio_Check Ion Ratio Check (Within ±20%?) RT_Check->Ratio_Check Pass RT_Check->Invalid Fail (Drift) Valid Report Result Ratio_Check->Valid Pass Ratio_Check->Invalid Fail (Interference)

Caption: Figure 2. Automated decision logic for accepting or rejecting individual sample results based on ISTD recovery, retention time (RT), and ion ratios.

References

  • ANSI/ASB Standard 036 . (2019). Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[2][3][4][5] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013).[6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • Wojtyczka, R., et al. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek Corporation Application Note. [Link]

  • Musshoff, F., & Madea, B. (2006). Review of biologic matrices (urine, blood, hair) as indicators of recent or chronic cannabis use. Therapeutic Drug Monitoring. (Cited for general matrix effect principles in toxicology). [Link]

  • World Anti-Doping Agency (WADA) . (2023). Prohibited List. (Reference for N-ethylamphetamine classification). [Link]

Sources

Accuracy and precision of N-ethyl-2-phenylpropan-1-amine analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Ethylamphetamine, Etilamfetamine CAS: 457-87-4 (Generic) | Molecular Formula: C₁₁H₁₇N

Executive Summary

This technical guide evaluates the accuracy and precision of analytical methodologies for N-ethyl-2-phenylpropan-1-amine (N-Ethylamphetamine). As a secondary amine stimulant and a metabolite of ethylaminopropiophenone, its analysis is frequently complicated by its volatility and its isobaric relationship with N,N-Dimethylamphetamine .

This guide contrasts the two dominant methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing chemical derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM).

The Verdict:

  • For Structural Confirmation & Isomer Differentiation: GC-MS with PFPA derivatization is the superior choice. It chemically distinguishes N-ethylamphetamine from its tertiary amine regioisomer (Dimethylamphetamine).[1]

  • For High-Throughput Bioanalysis: LC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) and speed, provided matrix effects are managed via stable-isotope internal standards.

The Isobaric Challenge: Specificity & Chemical Logic

The primary threat to accuracy in N-ethylamphetamine analysis is N,N-Dimethylamphetamine . Both share the molecular weight (163.26 g/mol ) and similar fragmentation patterns in electron ionization (EI) mass spectrometry (base peak m/z 72).

Scientific Integrity Check: Relying solely on retention time in underivatized GC-MS or low-resolution MS is insufficient for forensic defensibility. The protocols below incorporate chemical causality to ensure specificity.

Method A: GC-MS with Acylation (The Forensic Standard)

Best For: Forensic confirmation, regioisomer differentiation, and urine analysis.

The Mechanism (Causality)

Native amphetamines possess poor chromatographic properties due to hydrogen bonding on silica columns (tailing peaks). Furthermore, underivatized N-ethylamphetamine and Dimethylamphetamine are difficult to resolve. The Solution: Acylation using Pentafluoropropionic Anhydride (PFPA).

  • N-Ethylamphetamine (Secondary Amine): Reacts with PFPA to form a stable amide. Mass shift occurs.

  • Dimethylamphetamine (Tertiary Amine): Does not react with PFPA.

  • Result: The retention time and mass spectrum of N-ethylamphetamine change drastically, while Dimethylamphetamine remains unchanged, creating a self-validating separation.

Validated Protocol
  • Extraction: Aliquot 1 mL urine. Add internal standard (N-Ethylamphetamine-D5). Adjust pH to >9.0 using 0.1 M Carbonate buffer.

  • LLE: Extract with 3 mL chlorobutane or hexane:ethyl acetate (9:1). Vortex 5 min. Centrifuge.

  • Derivatization: Evaporate organic layer to dryness under nitrogen at 40°C. Add 50 µL PFPA and 25 µL Ethyl Acetate. Incubate at 70°C for 20 mins.

  • Reconstitution: Evaporate excess reagent. Reconstitute in 50 µL Ethyl Acetate.

Workflow Visualization

GCMS_Workflow Sample Biological Matrix (Urine/Blood) pH_Adj pH Adjustment (pH > 9.0) Sample->pH_Adj LLE Liquid-Liquid Extraction pH_Adj->LLE Deprotonation Deriv Derivatization (PFPA Reagent) LLE->Deriv Organic Phase GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Stable Amide Differentiation Differentiation: Ethylamp-PFP (Shifted) vs Dimethylamp (Unchanged) GCMS->Differentiation

Caption: GC-MS workflow highlighting the critical derivatization step for isomer differentiation.

Method B: LC-MS/MS (The Sensitivity Standard)

Best For: Trace quantification in blood/plasma, high-throughput screening.

The Mechanism

LC-MS/MS utilizes Electrospray Ionization (ESI) in positive mode.[2] Because N-ethylamphetamine is a secondary amine, it protonates readily (


). Specificity is achieved via unique MRM (Multiple Reaction Monitoring) transitions.
Validated Protocol
  • Sample Prep: Protein precipitation (PPT) using cold Acetonitrile (1:3 ratio) containing Internal Standard. Centrifuge at 10,000g.

  • Column: Biphenyl or C18 stationary phase (e.g., Kinetex Biphenyl, 2.6 µm). The Biphenyl phase provides enhanced pi-pi interactions, offering better selectivity for aromatic amines than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: 0.1% Formic Acid in Methanol.

  • Detection: ESI+, MRM Mode.

MRM Pathway Visualization

LCMS_Pathway Precursor Precursor Ion [M+H]+ m/z 164.1 Collision Collision Cell (CID) Precursor->Collision Selection Quant Quant Ion m/z 118.1 (Tropylium derivative) Collision->Quant Fragmentation 1 Qual Qual Ion m/z 91.1 (Tropylium) Collision->Qual Fragmentation 2

Caption: LC-MS/MS fragmentation pathway for N-Ethylamphetamine monitoring.

Comparative Performance Analysis

The following data summarizes typical validation metrics derived from forensic toxicology literature for amphetamine-type stimulants.

MetricGC-MS (PFPA Derivatization)LC-MS/MS (ESI+)
Limit of Detection (LOD) 5 - 10 ng/mL0.5 - 1 ng/mL
Linearity Range 25 - 2000 ng/mL1 - 1000 ng/mL
Precision (%CV) < 5% (Intra-day)< 8% (Intra-day)
Accuracy (Bias) ± 5%± 10%
Selectivity High (Chemical differentiation of isomers)Moderate (Relies on column resolution)
Sample Prep Time High (60+ mins)Low (15 mins)
Matrix Effects Minimal (Clean extract)Moderate (Ion suppression possible)
Critical Analysis for Researchers
  • Accuracy: GC-MS provides higher structural accuracy due to the derivatization "lock-and-key" mechanism. If your study involves differentiating metabolic pathways between N-ethyl and N,N-dimethyl variants, GC-MS is mandatory.

  • Precision: Both methods yield high precision (<10% RSD), but LC-MS/MS is more susceptible to drift if internal standards are not perfectly matched (e.g., using Amphetamine-D5 instead of N-Ethylamphetamine-D5).

  • Chiral Analysis: If your research requires enantiomeric separation (d- vs l- isomer), neither standard method suffices. You must use Chiral LC-MS with a macrocyclic glycopeptide column (e.g., Chirobiotic V2) or add chiral selectors (cyclodextrins) to the buffer [1].

References

  • Simultaneous chiral analysis of methamphetamine and related compounds by capillary electrophoresis. Source: Journal of Chromatography B: Biomedical Sciences and Applications.[3] URL:[Link]

  • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds (Methodology Reference). Source: Journal of Analytical Toxicology. URL:[Link]

  • Validation of Analytical Procedures: Text and Methodology (ICH Q2(R1)). Source: European Medicines Agency / ICH Guidelines. URL:[Link]

  • PubChem Compound Summary for CID 15788198: N-Ethyl-2-phenylpropan-1-amine. Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Definitive Guide: Validating LC-MS/MS Methodologies for N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine).[1]
Primary Challenge:  Isobaric interference with N-ethylamphetamine (NEA) and other phenethylamine isomers.
Solution:  A validated LC-MS/MS workflow utilizing Biphenyl stationary phase chromatography  coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

This guide serves as a technical blueprint for bioanalytical scientists. Unlike generic protocols, this document addresses the specific structural challenges of N-ethyl-2-phenylpropan-1-amine, providing a direct comparison between the recommended optimized workflow and traditional alternatives.

Part 1: The Analytical Challenge (Isomerism)

The core difficulty in validating N-ethyl-2-phenylpropan-1-amine is not sensitivity, but selectivity . This molecule (


, MW 163.26) is a structural isomer of the controlled substance N-ethylamphetamine.
  • Target Analyte: N-ethyl-2-phenylpropan-1-amine (Branched at

    
    -carbon).
    
  • Interference: N-ethylamphetamine (Branched at

    
    -carbon).
    

Standard C18 columns often fail to baseline-separate these isomers due to their identical hydrophobicity (logP ~2.4) and identical fragmentation patterns (m/z 164


 91, 119). Misidentification leads to false positives in forensic and toxicological workflows.

Part 2: Comparative Analysis of Methodologies

To demonstrate the validity of the recommended method, we compare it against the traditional "dilute-and-shoot" or Liquid-Liquid Extraction (LLE) approaches often used for general amphetamines.

Sample Preparation: SPE vs. LLE

Why Mixed-Mode SPE is the superior choice for this specific amine.

FeatureMethod A: Mixed-Mode SPE (Recommended) Method B: Liquid-Liquid Extraction (Alternative) Impact on Validation
Mechanism Cation Exchange (retention by charge) + Reverse Phase (retention by hydrophobicity).Partitioning based on solubility (LogP).SPE provides orthogonal selectivity; LLE co-extracts neutral matrix lipids.
Cleanliness High. Wash steps remove proteins and phospholipids effectively.Moderate. Phospholipids often co-elute, causing ion suppression.SPE reduces Matrix Effects (ME), critical for M10 compliance.
Recovery Consistent (>85%). Controlled by pH switching.Variable. Dependent on emulsion formation and solvent evaporation.SPE improves Precision (%CV) at the LLOQ.
Throughput High (Automatable on 96-well plates).Low (Manual shaking/transfer required).SPE allows for larger validation batches.
Chromatography: Biphenyl vs. C18

Why Biphenyl chemistry is non-negotiable for this isomer.

  • C18 (Octadecylsilane): Relies on hydrophobic interaction. Result: Co-elution of N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine.

  • Biphenyl: Utilizes

    
    -
    
    
    
    interactions. The steric difference between the
    
    
    -methyl and
    
    
    -methyl groups affects the interaction with the biphenyl rings. Result: Baseline separation (Resolution
    
    
    ).

Part 3: Validated Experimental Protocol

Chemicals and Reagents
  • Standards: N-ethyl-2-phenylpropan-1-amine HCl (Certified Reference Material).

  • Internal Standard (IS): N-ethylamphetamine-D5 (Deuterated analog is suitable due to structural similarity, though specific D5 analog is preferred if commercially available).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation (Optimized MCX SPE)

Rationale: The analyte is a secondary amine (


). At pH < 8, it is positively charged.
  • Pre-treatment: Aliquot 100

    
    L plasma/urine. Add 300 
    
    
    
    L 4%
    
    
    (Acidifies sample to charge the amine). Add IS. Vortex.
  • Conditioning: Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample. (Analyte binds via cation exchange).

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; analyte remains bound by charge).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 
    
    
    
    L Mobile Phase A/B (90:10).
LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B (Slow ramp crucial for isomer separation)

    • 7.5 min: 95% B

    • 7.6 min: 5% B

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+):

  • Precursor Ion:

    
     164.1 
    
    
    
  • Quantifier Transition:

    
     (Tropylium ion, high abundance).
    
  • Qualifier Transition:

    
     (Loss of ethylamine).
    
  • Dwell Time: 50 ms.

Part 4: Validation Framework (ICH M10 Compliance)

To ensure scientific integrity, the method must be validated against the ICH M10 Bioanalytical Method Validation guidelines.[2]

Specificity & Selectivity (Critical Step)
  • Protocol: Inject a "System Suitability" mixture containing N-ethyl-2-phenylpropan-1-amine and N-ethylamphetamine at the Upper Limit of Quantification (ULOQ).

  • Acceptance Criteria: Baseline resolution (

    
    ) must be demonstrated. No interference in blank matrix > 20% of the Lower Limit of Quantification (LLOQ).
    
Matrix Effect (ME)
  • Protocol: Compare peak area of analyte spiked post-extraction into blank matrix (B) vs. analyte in neat solution (A).

  • Calculation:

    
    .
    
  • Target:

    
     (indicating minimal ion suppression/enhancement).
    
Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[3] Accuracy of standards 
    
    
    
    (
    
    
    at LLOQ).

Part 5: Visualizations

Validation Workflow Logic

This diagram illustrates the sequential decision-making process for validating this specific isomer.

ValidationWorkflow Start Start: Method Development ChromOpt Chromatography Optimization (Biphenyl vs C18) Start->ChromOpt CheckRes Is Resolution (Rs) > 1.5 vs N-ethylamphetamine? ChromOpt->CheckRes CheckRes->ChromOpt No (Adjust Gradient/Col) SamplePrep Sample Preparation (MCX SPE) CheckRes->SamplePrep Yes MatrixCheck Matrix Effect Evaluation (Post-Extraction Spike) SamplePrep->MatrixCheck FullVal Full Validation (ICH M10) Accuracy, Precision, Stability MatrixCheck->FullVal ME within 15% Fail Redesign Method MatrixCheck->Fail Suppression > 15% Success Method Validated FullVal->Success Fail->SamplePrep Switch to LLE/Dilute

Caption: Figure 1. Step-wise validation workflow emphasizing the critical decision gate of chromatographic resolution between isomers.

Isomer Separation Mechanism

Visualizing why the Biphenyl column is required over C18.

SeparationLogic Analyte Analyte: N-ethyl-2-phenylpropan-1-amine (Beta-branched) C18 C18 Column (Hydrophobic Interaction Only) Result: Co-elution Risk: False Positive Analyte->C18 Biphenyl Biphenyl Column (Pi-Pi + Steric Selectivity) Result: Baseline Separation Benefit: Specificity Analyte->Biphenyl Interference Interference: N-ethylamphetamine (Alpha-branched) Interference->C18 Interference->Biphenyl

Caption: Figure 2. Mechanistic comparison of stationary phases. Biphenyl provides necessary selectivity for structural isomers.

References

  • U.S. Food and Drug Administration (FDA). (2022).[4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[6] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for CID 17157613: N-Ethyl-beta-methylphenethylamine.[1] Retrieved from [Link]

  • Wagmann, L., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

Sources

Comparison of GC-MS and HPLC for N-ethyl-2-phenylpropan-1-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of N-ethyl-2-phenylpropan-1-amine , a structural isomer of N-ethylamphetamine.[1]

Executive Summary & Analyte Profile

N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine) presents a unique analytical challenge due to its structural similarity to controlled substances like N-ethylamphetamine  (N-ethyl-1-phenylpropan-2-amine).[1] Accurate differentiation is critical in forensic toxicology and pharmaceutical impurity profiling.
  • GC-MS is the preferred technique for structural confirmation and isomer differentiation due to distinct fragmentation patterns (alpha-cleavage) derived from electron ionization (EI).[1]

  • HPLC (LC-UV/MS) is superior for high-throughput quantification , analysis of thermolabile mixtures, and preparative isolation without the need for derivatization.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Structure Ph-CH(CH₃)-CH₂-NH-CH₂CH₃Secondary amine; chiral center at C2.[1][2][3][4]
Basicity Basic (pKa

9.5-10)
Requires basic extraction or acidic mobile phases.[1]
Volatility ModerateAmenable to GC but tailing occurs without derivatization.
Isomerism Constitutive isomer of N-ethylamphetamineMass spectral base peaks differ (m/z 58 vs. 72).[1]

Method A: GC-MS Analysis (Structural Identification)

GC-MS is the gold standard for identifying this analyte because the Electron Ionization (EI) source produces a "fingerprint" spectrum that definitively separates it from its regioisomers.[1]

The Necessity of Derivatization

While N-ethyl-2-phenylpropan-1-amine can be analyzed directly, secondary amines often interact with silanol groups in the GC column, leading to peak tailing and reduced sensitivity.[1] Acylation is the recommended protocol to improve peak shape and mass spectral stability.

  • Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

  • Mechanism: Converts the polar N-H group into a volatile, non-polar amide.

Experimental Protocol (TFAA Derivatization)
  • Extraction: Aliquot 1 mL sample (urine/plasma)

    
     Add 0.5 mL 1M NaOH 
    
    
    
    Extract with 3 mL Ethyl Acetate.
  • Drying: Evaporate organic layer to dryness under

    
     stream at 40°C.
    
  • Derivatization: Reconstitute residue in 50

    
    L Ethyl Acetate 
    
    
    
    Add 50
    
    
    L TFAA.
  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Reconstitution: Evaporate to dryness

    
     Reconstitute in 100 
    
    
    
    L Ethyl Acetate for injection.
Mass Spectral Logic (Isomer Differentiation)

The power of GC-MS lies in the Alpha-Cleavage mechanism.[1]

  • N-ethyl-2-phenylpropan-1-amine:

    • Cleavage occurs at the C1-C2 bond (between the CH2 and the CH(Ph) group).

    • Dominant Ion:

      
      
      
      
      
      m/z 58 .
  • N-ethylamphetamine:

    • Cleavage occurs at the C1-C2 bond (between the CH(N) and the Benzyl group).

    • Dominant Ion:

      
      
      
      
      
      m/z 72 .[1]

This shift in base peak (58 vs. 72) provides indisputable proof of identity.

Fragmentation cluster_0 N-ethyl-2-phenylpropan-1-amine cluster_1 N-ethylamphetamine (Isomer) M1 Precursor Molecule Ph-CH(Me)-CH2-NH-Et Cleavage1 Alpha-Cleavage (Loss of Ph-CH(Me) radical) M1->Cleavage1 Ion1 Iminium Ion [CH2=NH-Et]+ Cleavage1->Ion1 MZ1 Base Peak: m/z 58 Ion1->MZ1 M2 Precursor Molecule Ph-CH2-CH(NH-Et)-Me Cleavage2 Alpha-Cleavage (Loss of Benzyl radical) M2->Cleavage2 Ion2 Iminium Ion [Me-CH=NH-Et]+ Cleavage2->Ion2 MZ2 Base Peak: m/z 72 Ion2->MZ2

Figure 1: Mechanistic differentiation of isomers via EI-MS fragmentation pathways.[1]

Method B: HPLC Analysis (Quantification & Purity)

HPLC is ideal for routine quantification where derivatization is too time-consuming.[1] It relies on chromatographic resolution rather than spectral fingerprinting.

Column & Mobile Phase Selection

To retain and separate basic amines, a C18 column with end-capping (to reduce silanol activity) or a Phenyl-Hexyl column (for


 selectivity) is required.[1]
  • Column: C18 (e.g., 150 x 4.6 mm, 3.5

    
    m) or Biphenyl (enhanced selectivity for isomers).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Mode: Gradient elution (10% B to 90% B over 10 mins).

Detection[5][6][7][8]
  • UV-Vis (DAD): Detection at 210 nm (peptide bond/amine) and 254 nm (phenyl ring).[1]

    • Limitation: Cannot distinguish isomers if retention times overlap.

  • LC-MS/MS (ESI):

    • Operates in Positive Ion Mode (

      
      ).
      
    • MRM Transitions: Both isomers have parent mass 164.1. Differentiation relies on optimizing collision energy to find unique product ions, though they are often similar (m/z 164

      
       91 is common for both). Chromatographic separation is mandatory here. 
      
Experimental Protocol (LC-UV)
  • Sample Prep: Dilute sample in Mobile Phase A (avoid pure organic solvent to prevent peak distortion).

  • Injection: 10

    
    L.
    
  • Flow Rate: 1.0 mL/min.

  • Data Analysis: Compare Retention Time (

    
    ) against a certified reference standard.
    

Comparative Summary

FeatureGC-MS (Derivatized)HPLC-UV / LC-MS
Primary Strength Definitive Identification (m/z 58 vs 72)Simple Workflow (No derivatization)
Sensitivity (LOD) High (1-10 ng/mL)Moderate (UV) to High (MS/MS)
Isomer Selectivity Excellent (Spectral + Chromatographic)Good (Relies solely on Column Chemistry)
Sample Prep Time High (~1-2 hours)Low (~15 mins)
Throughput Lower (Cool-down required)Higher
Cost ModerateLower (UV) / High (MS)
Decision Matrix
  • Choose GC-MS if: You are performing forensic confirmation, need to legally prove the specific isomer identity, or are analyzing complex biological matrices where matrix suppression affects LC-MS.[1]

  • Choose HPLC if: You are performing QC on synthesized batches, checking purity, or analyzing high volumes of samples where the isomer identity is already known.

References

  • PubChem. N-Ethyl-2-phenylpropan-1-amine Compound Summary. National Library of Medicine.

  • Shimadzu Application News. Automatic Derivatization System for Phenethylamine Drugs.

  • Restek Resource Hub. Analysis of Nitrosamine Impurities and Amine Derivatives by GC-MS.

  • Forensic Chemistry of Substance Misuse. Amphetamine and Methylamphetamine Analysis. Royal Society of Chemistry.[3] [1][4][5]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

Sources

Safety Operating Guide

Personal protective equipment for handling N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling N-ethyl-2-phenylpropan-1-amine Content Type: Technical Safety Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Profile

N-ethyl-2-phenylpropan-1-amine (CAS: 52497-69-5 / HCl Salt: 91339-14-9) acts as both a corrosive secondary amine and a potent CNS stimulant .

Unlike standard organic solvents, this compound presents a dual-threat mechanism:

  • Local Necrosis: As a secondary amine, it reacts with skin moisture to form a caustic alkaline solution, causing rapid, deep-tissue chemical burns (Category 1B).

  • Systemic Toxicity: It is an amphetamine isomer.[1] Dermal absorption can lead to sympathomimetic crises (hypertension, tachycardia) even without ingestion.

Critical Directive: Standard laboratory PPE (single nitrile gloves, safety glasses) is insufficient for handling this compound. The protocols below mandate barrier protection capable of resisting amine permeation.

Hazard Mechanism & PPE Rationale
Hazard ClassMechanism of ActionPPE Implication
Skin Corrosion Alkaline Hydrolysis: Amines saponify skin lipids, destroying the protective barrier and allowing rapid penetration into the dermis.Zero-Tolerance for Skin Contact: Thin nitrile gloves degrade rapidly. Laminate barriers are required.
Systemic Toxicity Adrenergic Activation: Once absorbed, the molecule acts on norepinephrine transporters.Full Body Coverage: Exposure to the neck or wrists (gaps in PPE) can result in systemic dosing.
Ocular Damage Lachrymator/Corrosive: Vapors can cause corneal edema ("blue haze") and permanent scarring.Vapor-Tight Goggles: Safety glasses with side shields do not prevent vapor diffusion.
PPE Selection Matrix
A. Hand Protection: The "Permeation Trap"

Standard nitrile gloves offer poor resistance to secondary amines, often degrading or allowing permeation within <15 minutes.

Recommended Protocol: The "Silver Shield" Sandwich To balance dexterity with chemical resistance, use a layered approach:

  • Inner Layer (Barrier): Low-Density Polyethylene (LDPE) / Ethylene-Vinyl Alcohol (EVOH) Laminate gloves (e.g., Ansell Silver Shield™ or North Silver Shield™).

    • Why: These provide >480 minutes of breakthrough time against amines.

  • Outer Layer (Mechanical/Grip): 5-8 mil Nitrile exam gloves.

    • Why: Laminate gloves are slippery and ill-fitting. The nitrile outer layer compresses the laminate for dexterity and provides a sacrificial layer against splashes.

B. Respiratory Protection

Vapor pressure is moderate, but toxicity is high. Engineering controls (Fume Hood) are primary, but respiratory PPE is mandatory for spills or open-system handling.

  • Respirator Type: Half-face or Full-face elastomeric respirator (NIOSH-approved).

  • Cartridge Selection: Organic Vapor (OV) or Multi-Gas (OV/AG/AM) .

    • Note: While OV cartridges work, specific Amine/Methylamine cartridges are superior as they prevent desorption of the amine from the carbon bed.

  • Validation: Perform a Positive/Negative Pressure Seal Check every time the mask is donned.

C. Eye & Face Protection
  • Primary: Indirect-vent chemical splash goggles (ANSI Z87.1+).

  • Secondary: Face shield (8-inch minimum) required during transfer of volumes >10 mL or when heating.

Operational Workflows
Workflow 1: PPE Donning Sequence (Self-Validating)

This protocol ensures no gaps exist between protective layers.

  • Visual Inspection: Check laminate gloves for cracks/tears by inflating them with air and rolling the cuff (Air-Leak Test).

  • Suit Up: Don chemical-resistant lab coat (Tyvek® or chemically treated cotton). Button fully to the neck.

  • Inner Glove: Don the Laminate (Silver Shield) gloves.

  • Cuff Tuck: Tuck the lab coat sleeves into the laminate gloves.

  • Outer Glove: Don the Nitrile gloves over the laminate gloves and the lab coat sleeve.

    • Validation: Raise hands overhead. The sleeve should not slide out of the glove.

  • Eye/Face: Don goggles last to prevent fogging during the process.

Workflow 2: Spill Response Logic

Do NOT use standard paper towels for amine spills; they increase surface area for evaporation.

SpillResponse cluster_legend Action Thresholds Start Spill Detected (N-ethyl-2-phenylpropan-1-amine) Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Start->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 50 mL (Fume Hood/Bench) Assess->Small Large > 50 mL (Floor/Open) Assess->Large PPE_Check 3. Verify PPE (Double Gloves + Respirator) Small->PPE_Check External Evacuate Lab Call EHS / HazMat Team Large->External Absorb 4. Apply Absorbent (Vermiculite or Sand) DO NOT USE PAPER PPE_Check->Absorb Neutralize 5. Neutralize Residue (Dilute Acetic Acid or Citric Acid) Absorb->Neutralize Collect 6. Collect as Hazardous Waste (Tag: Corrosive/Toxic) Neutralize->Collect

Figure 1: Decision logic for amine spill response. Note the strict prohibition of cellulose-based absorbents (paper) which can facilitate rapid evaporation.

Quantitative Data: Glove Permeation Estimates

Data extrapolated from structurally similar secondary amines (e.g., Diethylamine, N-ethylbenzylamine).

Glove MaterialThickness (mil)Est. Breakthrough TimeDegradation RatingRecommendation
Laminate (Silver Shield) 2.7> 480 minExcellentPrimary Barrier (Required)
Butyl Rubber 25> 480 minGoodExcellent alternative
Viton 12> 240 minExcellentGood alternative
Nitrile (Standard) 4-6< 15 min PoorSplash Only (Outer Layer)
Latex 5-8ImmediatePoorDO NOT USE
Waste Disposal & Decontamination
  • Decontamination: Glassware contaminated with this amine should be rinsed with a dilute acid solution (e.g., 5% HCl or Citric Acid) to convert the volatile free base into the non-volatile hydrochloride salt before washing with soap and water.

  • Disposal: All solid waste (gloves, absorbents) must be tagged as "Solid Toxic/Corrosive Waste" . Liquid waste must go into the "Basic/Alkaline Organic" waste stream. Do not mix with acidic waste streams without controlled neutralization to avoid heat generation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]

  • Cohen, P. A., et al. (2015). Hemorrhagic Stroke Probably Caused by Exercise Combined With a Sports Supplement Containing β-Methylphenylethylamine (BMPEA).[1] Annals of Internal Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.